2,3-Dcpe hydrochloride
Description
Properties
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJFYSIPRIHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective Apoptotic Mechanism of 2,3-Dcpe Hydrochloride in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dcpe hydrochloride (2,3-dichloro-phenylamino-ethyl-phosphate hydrochloride) is a novel small molecule that has demonstrated significant potential as a selective anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces apoptosis preferentially in cancer cells while exhibiting lower toxicity towards normal cells. The primary mechanism of action involves the induction of S-phase cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-XL, release of cytochrome c from the mitochondria, and a cascade of caspase activation. While the compound induces DNA damage, leading to S-phase arrest via the ATM/ATR-Chk1-Cdc25A signaling pathway, this cell cycle inhibition appears to be a distinct process from the direct induction of apoptosis.
Core Mechanism of Action: Selective Apoptosis
This compound exhibits a selective cytotoxic effect on various cancer cell lines, with significantly higher IC50 values observed in normal human fibroblasts. This selectivity forms the basis of its therapeutic potential. The core of its anticancer activity lies in its ability to trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.
Induction of S-Phase Arrest
Treatment of cancer cells with this compound leads to a time-dependent accumulation of cells in the S-phase of the cell cycle. This cell cycle arrest is initiated by the compound's ability to cause DNA damage. In response to this damage, the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases are activated. This activation leads to the phosphorylation of checkpoint kinase 1 (Chk1), which in turn promotes the degradation of the phosphatase Cdc25A. The degradation of Cdc25A prevents the activation of cyclin-dependent kinases required for progression through the S-phase, resulting in cell cycle arrest.
It is noteworthy, however, that the inhibition of ATM/ATR does not significantly affect the apoptotic rate induced by this compound, suggesting that S-phase arrest and apoptosis are two parallel, yet distinct, consequences of the compound's activity.[1][2]
The Intrinsic Apoptotic Pathway
The primary mechanism for this compound-induced cancer cell death is the activation of the intrinsic apoptotic pathway. This pathway is initiated at the mitochondria and is regulated by the Bcl-2 family of proteins.
Key Steps:
-
Downregulation of Bcl-XL: this compound has been shown to attenuate the protein levels of the anti-apoptotic Bcl-2 family member, Bcl-XL.[3] The reduction of Bcl-XL disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in Bcl-XL allows for the activation and oligomerization of pro-apoptotic effector proteins like Bax and Bak, leading to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.
-
Cleavage of Cellular Substrates: The executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Studies have confirmed the cleavage of caspase-8, caspase-9, and caspase-3, along with PARP, in cancer cells treated with this compound, but not in normal human fibroblasts.[3]
The Role of Reactive Oxygen Species (ROS)
While the generation of reactive oxygen species (ROS) is a common upstream signaling event in the induction of apoptosis by many anticancer compounds, direct evidence linking this compound to ROS production in cancer cells is not yet established in the reviewed literature. The apoptotic cascade appears to be primarily driven by the compound's effect on the Bcl-2 family of proteins.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and normal human fibroblasts, demonstrating its cancer-selective cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LoVo | Colon Cancer | 0.89 | [3] |
| DLD-1 | Colon Cancer | 1.95 | [3] |
| H1299 | Lung Cancer | 2.24 | [3] |
| A549 | Lung Cancer | 2.69 | [3] |
| Normal Human Fibroblasts | Normal | 12.6 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specific time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-XL, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound is a promising anticancer agent that selectively induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, which is initiated by the downregulation of Bcl-XL. Concurrently, it causes S-phase cell cycle arrest via the ATM/ATR-Chk1-Cdc25A pathway. The clear distinction between its apoptotic and cell cycle arrest mechanisms offers potential for combination therapies.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.
-
Target identification: Precisely identifying the direct molecular target(s) of this compound that initiate the downregulation of Bcl-XL.
-
ROS involvement: Investigating the potential role of reactive oxygen species in the upstream signaling events leading to apoptosis.
-
Combination therapies: Exploring synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
A deeper understanding of these aspects will be crucial for the clinical translation of this compound as a novel cancer therapeutic.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dcpe hydrochloride is a small molecule compound that has garnered significant interest in the field of oncology for its selective cytotoxic effects on cancer cells. This technical guide provides an in-depth overview of its chemical properties, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Full Chemical Name: The full chemical name for this compound is 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride .[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and normal human fibroblasts, demonstrating its selective anticancer activity.
| Cell Line | Cell Type | IC50 (µM) |
| LoVo | Human Colon Cancer | 0.89[2] |
| DLD-1 | Human Colon Cancer | 1.95[2] |
| H1299 | Human Lung Cancer | 2.24[2] |
| A549 | Human Lung Cancer | 2.69[2] |
| Normal Human Fibroblasts | Normal Human Fibroblasts | 12.6[2] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the biological activity of this compound.
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxic effects of this compound on different cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 4 days), the cell viability is measured using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cell viability is calculated as a percentage of the control group. The IC50 values are then determined from the dose-response curves.[3]
Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in cells treated with this compound.
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
For adherent cells, they are first washed with PBS and then detached using a dissociation agent like trypsin. Suspension cells can be directly collected.[4]
-
The cells are then pelleted by centrifugation and resuspended in a binding buffer.[4]
-
The cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[4]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Western Blot Analysis
This technique is employed to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Methodology:
-
Cells are treated with this compound for various time points.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-XL, cleaved caspases, p21, ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5][6]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Apoptosis Induction Pathway
This compound induces apoptosis in cancer cells primarily by downregulating the anti-apoptotic protein Bcl-XL. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in programmed cell death.[2][5]
Caption: this compound-induced apoptosis pathway.
ERK-Mediated S-Phase Arrest and p21 Induction
In some cancer cells, this compound can induce S-phase arrest and upregulate the cell cycle inhibitor p21 through the activation of the ERK (Extracellular signal-regulated kinase) pathway.[1]
Caption: ERK-mediated cell cycle arrest by this compound.
DNA Damage Response and S-Phase Arrest
Further studies have revealed that this compound can induce DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which also results in S-phase arrest.[7][8]
References
- 1. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dcpe hydrochloride CAS number and molecular weight
This technical guide provides a comprehensive overview of 2,3-Dcpe hydrochloride, a proapoptotic compound with selective activity against cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Chemical and Physical Properties
This compound, with the formal name 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride, is a small molecule inhibitor.[1] Its key properties are summarized below.
| Property | Value | References |
| CAS Number | 1009555-55-8 | [1][][3][4] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | [1] |
| Molecular Weight | 300.61 g/mol | [][3][5][6] |
| Appearance | White to off-white crystalline solid | [1][5][6] |
| Purity | ≥98% | [1] |
| Melting Point | 139 - 142°C (decomposes) | [6] |
Solubility
The solubility of this compound in various solvents is crucial for experimental design.
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [6] |
| PBS (pH 7.2) | 10 mg/mL | [1][7] |
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| Ethanol (B145695) | 20 mg/mL | [1] |
Biological Activity and Mechanism of Action
This compound is a compound that selectively induces apoptosis in a variety of human cancer cell lines while being less effective against normal human cells.[1][][3] It also downregulates the expression of the anti-apoptotic protein Bcl-XL.[][3][5]
In Vitro Efficacy: The half-maximal inhibitory concentration (IC₅₀) values demonstrate its selectivity for cancer cells.
| Cell Line | Cell Type | IC₅₀ (µM) | References |
| LoVo | Human Colon Cancer | 0.89 | [3][6] |
| Various Cancer Cells | - | 0.89 - 2.69 | [1] |
| Normal Human Fibroblasts | Normal Human Cells | 12.6 | [1][3][6] |
Signaling Pathways: The anti-tumor activity of this compound is mediated through the activation of specific signaling pathways. Research indicates that it induces S-phase cell cycle arrest and upregulates p21 in a p53-independent manner, which is correlated with the activation of ERK.[8]
Furthermore, 2,3-Dcpe causes DNA damage in colon cancer cells, leading to S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway.[9][10][11] This process involves the phosphorylation of Chk1 and the subsequent degradation of Cdc25A.[9][11][12] The compound has been shown to upregulate phosphorylated (p-)H2A histone family member X, a biomarker of DNA damage.[10] In cancer cells, it specifically cleaves caspase-8, caspase-3, caspase-9, and poly(ADP-ribose) polymerase (PARP).[]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Cell Treatment:
-
Culture DLD-1 human colon cancer cells until they are in an exponential growth phase.[9]
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.[9]
-
Treat the cells with the desired concentration of 2,3-Dcpe (e.g., 20 µM) for specified time intervals (e.g., 8, 10, 12, 14, 16, 18, 24, and 32 hours) to investigate effects on cell cycle and protein expression.[9]
-
Use a vehicle control, such as DMSO alone, in parallel.[9]
-
For inhibitor studies, pre-treat cells with ATM/ATR inhibitors like wortmannin (B1684655) (500 nM) or caffeine (B1668208) (2 mM) for 2 hours before adding 2,3-Dcpe.[9][10]
Flow Cytometry for Cell Cycle Analysis:
-
Following treatment, collect both suspended and adherent (after trypsinization) cells.[9]
-
Centrifuge the pooled cells at 2,000 x g for 5 minutes at 4°C.[9]
-
Fix the cells in 70% ethanol overnight at 4°C.[9]
-
Stain the cells with propidium (B1200493) iodide for DNA content analysis.[9]
-
Perform flow cytometry to analyze the cell cycle distribution.[9]
Western Blotting:
-
After treatment, rinse DLD-1 cells with ice-cold PBS.[9]
-
Lyse the cells using Laemmli lysis buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).[9]
-
Determine the protein concentration using a BCA Assay kit.[9]
-
Load equal amounts of total cellular protein (e.g., 20 µ g/lane ) onto a 10% polyacrylamide gel and resolve by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
-
Probe the membrane with primary antibodies against target proteins (e.g., p-Chk1, Cdc25A, p-H2A.X) followed by appropriate secondary antibodies.[9][10]
-
Detect the signal using an appropriate method.
References
- 1. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. 2-(3-(2,3-Dichlorophenoxy)propylamino)ethanol hydrochloride, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dcpe Hydrochloride: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dcpe hydrochloride, a novel small molecule with demonstrated anti-cancer properties. The document details its chemical characteristics, a proposed synthesis pathway with a detailed experimental protocol, and its mechanism of action in biological systems.
Chemical Properties
This compound, systematically named 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a synthetic compound that has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |
| CAS Number | 1009555-55-8 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ · HCl | [1][2] |
| Molecular Weight | 300.61 g/mol | [1] |
| Physical Appearance | White solid | [1] |
| Melting Point | 139 - 142°C (decomposes) | [1] |
| Purity (by HPLC) | ≥98% | [2] |
| Solubility | Water to 100 mM, Phosphate Buffered Saline (PBS) to 100 mM, DMSO up to 30 mg/mL, DMF up to 30 mg/mL, Ethanol up to 20 mg/mL | [1][2] |
| Storage | Desiccate at -20°C | [1] |
Analytical Data: While specific spectral data is not widely published, certificates of analysis for commercially available this compound indicate that ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure.[1]
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 1-(2,3-Dichlorophenoxy)-2,3-epoxypropane
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone (B3395972) as the solvent.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add epichlorohydrin (1.2 equivalents) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-(2,3-dichlorophenoxy)-2,3-epoxypropane by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Step 2: Synthesis of 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol (2,3-Dcpe Free Base)
-
Reactant Preparation: In a sealed reaction vessel, dissolve the purified 1-(2,3-dichlorophenoxy)-2,3-epoxypropane (1 equivalent) in ethanol.
-
Reaction: Add ethanolamine (2 equivalents) to the solution.
-
Heating: Heat the mixture at 80-90°C for 4-6 hours. Monitor the disappearance of the epoxide by TLC.
-
Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography or used directly in the next step after a basic aqueous work-up to remove excess ethanolamine.
Step 3: Formation of this compound
-
Dissolution: Dissolve the purified 2,3-Dcpe free base in anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Biological Activity and Signaling Pathway
This compound has been identified as a selective pro-apoptotic agent in various human cancer cells, with a significantly lower cytotoxic effect on normal cells.[1] Its primary mechanisms of action include the downregulation of the anti-apoptotic protein Bcl-XL and the induction of cell cycle arrest at the S-phase.[1][2]
The induction of S-phase arrest is mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway. 2,3-Dcpe induces DNA damage, which in turn activates the ATM/ATR kinases. These kinases then phosphorylate and activate the checkpoint kinase 1 (Chk1). Activated Chk1 subsequently targets the phosphatase Cdc25A for degradation, leading to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs) and ultimately, S-phase arrest.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for Biological Assays
The anti-cancer effects of this compound can be evaluated through a series of in vitro experiments. A typical workflow is outlined below.
Caption: Experimental workflow for evaluating the biological activity of this compound.
Disclaimer: The synthesis pathway and experimental protocols described herein are proposed based on established principles of organic chemistry and are intended for informational purposes for qualified researchers. These have not been independently verified and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
References
The Role of 2,3-Dcpe Hydrochloride in Bcl-xL Downregulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dichloro-phenoxy-propyl-amino-ethanol hydrochloride (2,3-Dcpe hydrochloride) is a novel small molecule that has demonstrated significant potential as an anticancer agent.[1] This technical guide delves into the core mechanism of this compound's action, focusing on its pivotal role in the downregulation of the anti-apoptotic protein Bcl-xL, a key regulator of programmed cell death. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a synthetic compound identified for its ability to selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts.[1][2] Its multifaceted mechanism of action involves the induction of both apoptosis and S-phase cell cycle arrest.[3][4] A critical aspect of its apoptotic induction is the targeted downregulation of B-cell lymphoma-extra-large (Bcl-xL), a prominent anti-apoptotic member of the Bcl-2 protein family.[1]
Bcl-xL plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of the mitochondrial apoptotic cascade.[5][6] The overexpression of Bcl-xL is a common feature in many cancers, contributing to therapeutic resistance.[6] Therefore, compounds that can effectively downregulate Bcl-xL, such as this compound, represent a promising strategy in cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a comparative overview of its efficacy and effects on cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89[1] |
| DLD-1 | Colon Cancer | 1.95[1] |
| H1299 | Lung Cancer | 2.24[1] |
| A549 | Lung Cancer | 2.69[1] |
| Normal Human Fibroblasts | Normal | 12.6[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | % of Cells in S Phase |
| DMSO (Control) | Normal Distribution |
| 20 µM 2,3-Dcpe (8h) | Increased |
| 20 µM 2,3-Dcpe (10h) | Further Increased |
| 20 µM 2,3-Dcpe (12h) | Peak S-phase arrest[3] |
| 20 µM 2,3-Dcpe (14h) | Sustained high S-phase |
| 20 µM 2,3-Dcpe (16h) | Sustained high S-phase |
| 20 µM 2,3-Dcpe (18h) | Sustained high S-phase |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through two primary, interconnected pathways: the induction of S-phase arrest and the induction of apoptosis via Bcl-xL downregulation.
S-Phase Arrest via the ATM/ATR-Chk1-Cdc25A Pathway
This compound has been shown to cause DNA damage, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases.[3][7] This activation leads to the phosphorylation and activation of Checkpoint Kinase 1 (Chk1).[3][7] Activated Chk1 then targets Cdc25A, a phosphatase essential for cell cycle progression, for degradation.[3][7] The degradation of Cdc25A results in the accumulation of cells in the S-phase of the cell cycle.[3][7]
Induction of Apoptosis through Bcl-xL Downregulation
A key finding is that this compound treatment leads to a marked reduction in the protein levels of Bcl-xL.[1] This downregulation is critical for the induction of apoptosis, as enforced overexpression of Bcl-xL has been shown to block the apoptotic effects of 2,3-Dcpe.[1][8] The reduction in Bcl-xL disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This is evidenced by the release of cytochrome c from the mitochondria and the subsequent cleavage of caspases-9, -3, and -8, as well as poly(ADP-ribose) polymerase (PARP).[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., DLD-1, LoVo) and normal human fibroblasts in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (or DMSO as a control) for 96 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture (e.g., from a commercial kit) immediately before use.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-xL, cleaved caspases, p-Chk1, Cdc25A, β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for various time points. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA in the cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Conclusion and Future Directions
This compound is a promising small molecule with a clear mechanism of action involving the induction of S-phase arrest and apoptosis in cancer cells. Its ability to downregulate the key anti-apoptotic protein Bcl-xL underscores its therapeutic potential, particularly for cancers that are dependent on Bcl-xL for survival. The selective cytotoxicity of this compound towards cancer cells over normal cells further enhances its appeal as a candidate for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular mechanisms by which this compound mediates the downregulation of Bcl-xL. Investigating potential upstream regulators and signaling pathways that are modulated by this compound could reveal novel therapeutic targets. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of cancer, which will be crucial for its translation into clinical practice. Combination studies with other chemotherapeutic agents could also be explored to identify potential synergistic effects and overcome drug resistance.
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
- 7. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of 2,3-Dcpe Hydrochloride-Induced S-Phase Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenoxypropyl-amino-ethanol (2,3-Dcpe) hydrochloride is a small molecule that has demonstrated selective pro-apoptotic and anti-proliferative effects in various cancer cell lines while exhibiting lower toxicity towards normal cells.[1] A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest, specifically in the S-phase. This technical guide provides an in-depth exploration of the molecular pathways and mechanisms through which 2,3-Dcpe hydrochloride mediates S-phase arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core Mechanism: DNA Damage Response and Cell Cycle Checkpoint Activation
The primary mechanism by which this compound induces S-phase arrest is through the activation of the DNA damage response (DDR) pathway.[2][3][4] This response is initiated by 2,3-Dcpe-induced DNA damage, which subsequently triggers a cascade of signaling events designed to halt cell cycle progression and allow for DNA repair.
Key Signaling Pathways
Two interconnected signaling pathways have been identified as central to the 2,3-Dcpe-induced S-phase arrest:
-
The ATM/ATR-Chk1-Cdc25A Pathway: In response to DNA damage, the primary sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated.[2][3][4] These kinases then phosphorylate and activate the downstream checkpoint kinase 1 (Chk1).[2][3] Activated Chk1 targets the cell division cycle 25A (Cdc25A) phosphatase for degradation.[2][3] Cdc25A is crucial for the dephosphorylation and activation of cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for S-phase progression. The degradation of Cdc25A leads to the inactivation of CDK2, thereby halting DNA replication and inducing S-phase arrest.[2]
-
The ERK/p21 Pathway: 2,3-Dcpe has also been shown to activate the Extracellular signal-regulated kinase (ERK) pathway.[5] Activated ERK can lead to the upregulation of the cyclin-dependent kinase inhibitor p21.[5] p21 is a potent inhibitor of various cyclin-CDK complexes, including those essential for S-phase progression. This p21 induction by 2,3-Dcpe appears to be independent of p53.[5] The ERK-mediated upregulation of p21 contributes to the overall inhibition of cell cycle progression and reinforces the S-phase arrest.
The following diagram illustrates the interplay of these signaling pathways:
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: IC50 Values of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LoVo | Human Colon Cancer | 0.89 | |
| Various Cancer Cell Lines | - | 0.89 - 2.69 | [1] |
| Normal Human Fibroblasts | Normal | 12.6 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | - | 66.2 ± 4.5 | 23.4 ± 4.0 | 9.6 ± 2.1 | [6] |
| 20 µM 2,3-Dcpe | 8 | - | Increased | - | [2] |
| 20 µM 2,3-Dcpe | 10 | - | Increased | - | [2] |
| 20 µM 2,3-Dcpe | 12 | - | Increased | - | [2] |
| 20 µM 2,3-Dcpe | 14 | - | Increased | - | [2] |
| 20 µM 2,3-Dcpe | 16 | - | Increased | - | [2] |
| 20 µM 2,3-Dcpe | 18 | - | Increased | - | [2] |
| 400 µM DPE | 24 | 38.1 ± 3.1 | 31.2 ± 2.9 | 20.4 ± 3.8 | [6] |
Table 3: Effect of ATM/ATR Inhibitors on 2,3-Dcpe-Induced S-Phase Arrest in DLD-1 Cells
| Treatment | % S Phase | Reference |
| 2,3-Dcpe (20 µM) | 83 | [3] |
| 2,3-Dcpe (20 µM) + Caffeine (2 mM) | 39.6 | [3] |
| 2,3-Dcpe (20 µM) + Wortmannin (500 nM) | 48.2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the mechanism of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control (DMSO) for the desired time points.[2]
-
Harvesting: Collect both adherent and suspended cells. For adherent cells, use trypsinization. Pool all cells and centrifuge at approximately 2,000 x g for 5 minutes at 4°C.[2]
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[2][7]
-
Storage: Store the fixed cells at 4°C overnight or for at least two hours to ensure proper fixation.[2][7]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[2][7]
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
The following diagram outlines the workflow for cell cycle analysis:
Western Blotting
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-Cdc25A, anti-p-H2A.X, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[2] Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5-10 minutes.[2][10]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2][9]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Washing: Repeat the washing steps with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
The following diagram provides a visual representation of the Western blotting workflow:
Conclusion
This compound induces S-phase arrest in cancer cells primarily by triggering a DNA damage response. This leads to the activation of the ATM/ATR-Chk1-Cdc25A and ERK/p21 signaling pathways. The convergence of these pathways results in the inhibition of essential S-phase CDKs, thereby halting DNA replication and cell cycle progression. The selective action of 2,3-Dcpe on cancer cells, as indicated by the differential IC50 values, makes it a promising candidate for further investigation in cancer therapy. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
Technical Guide: 2,3-Dcpe Hydrochloride's Activation of the ATM/ATR-Chk1-Cdc25A Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dichloro-phenoxy)propyl]amino]ethanol hydrochloride (2,3-Dcpe hydrochloride) is a small molecule compound that has demonstrated potential as an anticancer agent.[1][2] Its mechanism of action involves the induction of DNA damage, leading to apoptosis and cell cycle arrest in cancer cells.[1][2] A key pathway implicated in the cellular response to this compound is the ATM/ATR-Chk1-Cdc25A signaling cascade, a critical regulator of the S phase checkpoint.[1][3] This technical guide provides an in-depth overview of the activation of this pathway by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflows.
Core Mechanism of Action
Treatment of cancer cells with this compound initiates a DNA damage response (DDR).[1][3] This response is characterized by the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which are central to sensing DNA lesions.[3][4] The activation of ATM and ATR by this compound leads to the phosphorylation and subsequent activation of checkpoint kinase 1 (Chk1).[1][3] Activated Chk1 then targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation.[1][3] The degradation of Cdc25A is a crucial event, as this phosphatase is responsible for activating cyclin-dependent kinases that are necessary for progression through the S phase of the cell cycle.[5][6] Consequently, the elimination of Cdc25A leads to S phase arrest, providing the cell with time to repair the DNA damage or, if the damage is too severe, to undergo apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DLD-1 colon cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution [2][3]
| Treatment Condition | Concentration | Duration | % of Cells in S Phase |
| DMSO (Control) | - | 24h | Baseline |
| This compound | 20 µM | 8h | Increased |
| This compound | 20 µM | 10h | Increased |
| This compound | 20 µM | 12h | Increased |
| This compound | 20 µM | 14h | Increased |
| This compound | 20 µM | 16h | Increased |
| This compound | 20 µM | 18h | Increased |
| This compound | 20 µM | 24h | 83% |
| 2,3-Dcpe + Caffeine (B1668208) | 20 µM + 2 mM | 24h | 39.6% |
| 2,3-Dcpe + Wortmannin (B1684655) | 20 µM + 500 nM | 24h | 48.2% |
Table 2: Time-Dependent Effect of this compound on Key Pathway Proteins [2][3]
| Protein | Treatment Duration with 20 µM 2,3-Dcpe | Expression Level Change |
| p-H2A.X | 8h, 10h, 12h, 14h, 16h, 18h | Time-dependent increase |
| p-Chk1 (Ser317) | 16h, 24h, 32h | Markedly increased |
| p-Chk1 (Ser345) | 16h, 24h, 32h | Markedly increased |
| Total Chk1 | 16h, 24h, 32h | Markedly decreased |
| Total Chk2 | 16h, 24h, 32h | Not significantly altered |
| Cdc25A | 16h, 24h, 32h | Markedly decreased |
Key Experimental Protocols
Western Blotting for Protein Expression Analysis
This protocol is for the detection of changes in protein levels of p-H2A.X, p-Chk1, and Cdc25A following treatment with this compound.[3]
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Assay kit.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-H2A.X, p-Chk1 (Ser317/Ser345), Cdc25A, and a loading control (e.g., β-actin) overnight at 4°C.[2][3]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose to X-ray film.[7]
-
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of DLD-1 cells after treatment with this compound and/or ATM/ATR inhibitors.[3][8]
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Collect both suspended and adherent (after trypsinization) cells.[3]
-
Centrifuge the pooled cells at 2,000 x g for 5 minutes at 4°C.[3]
-
Fix the cells in 70% ethanol (B145695) overnight at 4°C.[3]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI), Triton X-100, and RNase A.[8]
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
-
Data Acquisition and Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.[3]
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway Diagram
Caption: ATM/ATR-Chk1-Cdc25A pathway activation by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing the effects of this compound.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual mode of degradation of Cdc25 A phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
The Disruption of DNA Damage Response in Tumor Cells by 2,3-Dcpe Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of 2,3-Dcpe hydrochloride, a novel small molecule, on the DNA damage response (DDR) in tumor cells. The document elucidates the molecular mechanisms, summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. This compound has been shown to induce DNA damage, leading to S-phase cell cycle arrest and apoptosis in various cancer cell lines, with a degree of selectivity for cancer cells over normal fibroblasts. The primary mechanism of action involves the activation of the ATM/ATR-Chk1-Cdc25A signaling cascade, highlighting its potential as a template for the development of novel anti-cancer therapeutics.
Introduction
The integrity of the genome is paramount for normal cellular function, and cells have evolved a complex network of pathways collectively known as the DNA Damage Response (DDR) to detect and repair DNA lesions. In cancer cells, the DDR is often dysregulated, contributing to genomic instability and tumorigenesis. However, this also presents a therapeutic vulnerability, as many conventional cancer therapies induce DNA damage. This compound, chemically known as 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a synthetic compound identified for its potent anti-proliferative and pro-apoptotic activities in cancer cells[1]. This guide explores the targeted effect of this compound on the DDR of tumor cells, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Inducing DNA Damage and S-Phase Arrest
This compound exerts its anti-tumor effects by inducing DNA damage, which subsequently triggers a robust DDR leading to cell cycle arrest and apoptosis[1][2]. Studies in DLD-1 colon cancer cells have demonstrated that treatment with this compound leads to a time-dependent increase in the phosphorylation of H2A.X (p-H2A.X), a sensitive biomarker for DNA double-strand breaks[1]. This initial DNA damage signal activates the DDR cascade, culminating in a significant arrest of cells in the S-phase of the cell cycle[1].
The ATM/ATR-Chk1-Cdc25A Signaling Pathway
The central signaling pathway implicated in the action of this compound is the ATM/ATR-Chk1-Cdc25A pathway[1][2][3].
-
ATM/ATR Activation: Upon DNA damage induced by this compound, the apical kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated[1][3].
-
Chk1 Phosphorylation: Activated ATM/ATR then phosphorylate and activate the downstream checkpoint kinase 1 (Chk1) at serine residues 317 and 345[1].
-
Cdc25A Degradation: Activated Chk1 targets the cell cycle phosphatase Cdc25A for degradation. The decrease in Cdc25A levels prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase, thus leading to S-phase arrest[1][3].
It is noteworthy that while Chk1 is significantly activated, the phosphorylation of Chk2 is not markedly altered, and total Chk2 levels are decreased upon treatment with this compound[1]. The response has also been described as p53-independent and to involve the ERK/p21 pathway[1].
Induction of Apoptosis
Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells[4][5]. This apoptotic response is mediated through the intrinsic mitochondrial pathway and involves the Bcl-2 family of proteins.
Caspase Activation and Cytochrome c Release
Treatment with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3[4][5]. This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway[4].
Downregulation of Bcl-XL
A critical aspect of this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-XL[4]. Enforced overexpression of Bcl-XL has been shown to block the apoptotic effects of this compound, confirming the crucial role of Bcl-XL in mediating its cytotoxic activity[6].
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0.89 | [4] |
| DLD-1 | Colon Cancer | 1.95 | [4] |
| H1299 | Lung Cancer | 2.24 | [4] |
| A549 | Lung Cancer | 2.69 | [4] |
| Normal Human Fibroblasts | Non-cancerous | 12.6 | [4] |
Table 2: Effect of this compound and ATM/ATR Inhibitors on S-Phase Arrest in DLD-1 Cells
| Treatment | Concentration | % of Cells in S-Phase | Reference |
| DMSO (Control) | - | Baseline | [1] |
| This compound | 20 µM | 83% | [1][2] |
| 2,3-Dcpe + Caffeine | 2 mM | 39.6% | [1][2] |
| 2,3-Dcpe + Wortmannin | 500 nM | 48.2% | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: DLD-1 (colon cancer), LoVo (colon cancer), H1299 (lung cancer), A549 (lung cancer), and normal human fibroblasts.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: this compound is dissolved in a suitable solvent such as DMSO to create a stock solution. Cells are treated with the desired concentration of the compound (e.g., 20 µM) for various time points as indicated in the specific experimental designs.
Western Blotting
Western blotting is used to analyze the expression levels of key proteins in the DDR and apoptotic pathways.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., Laemmli lysis buffer containing 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are separated on a 10% polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., p-H2A.X, p-Chk1, Cdc25A, cleaved caspases, Bcl-XL, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay
Apoptosis can be quantified using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure: Cells are harvested and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cells, which are then incubated in the dark. The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Viability Assay (XTT Assay)
The XTT assay can be used to determine the IC50 values of this compound.
-
Principle: The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to an orange-colored formazan (B1609692) product, which is soluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of this compound. After the incubation period, the XTT reagent is added to each well, and the plate is incubated further to allow for formazan formation. The absorbance is then measured using a microplate reader.
Conclusion
This compound represents a promising small molecule with significant anti-cancer properties. Its ability to induce DNA damage and subsequently activate the ATM/ATR-Chk1-Cdc25A pathway, leading to S-phase arrest and apoptosis, underscores its potential as a therapeutic agent. The downregulation of the key survival protein Bcl-XL further highlights its targeted mechanism of action. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel drugs targeting the DNA damage response in cancer. Further investigations into its efficacy in a broader range of tumor types and in in vivo models are warranted to fully elucidate its clinical potential.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Structural Analysis and Characterization of 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dcpe hydrochloride, chemically known as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule of significant interest in cancer research. It has been identified as a proapoptotic compound that selectively induces apoptosis in various human cancer cell lines with greater efficacy than in normal human fibroblasts. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and its established signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| Chemical Name | 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 1009555-55-8 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ ⋅ HCl | [1] |
| Molecular Weight | 300.6 g/mol | [1][2] |
| Physical Appearance | Crystalline solid, White solid | [1][2] |
| Purity | ≥98% or ≥99% (by HPLC) | [1] |
| Melting Point | 139 - 142°C (with decomposition) | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mLWater: up to 100 mM | [1][2][3] |
| Storage | Desiccate at -20°C | [1][2] |
| InChI Key | GFCJFYSIPRIHKT-UHFFFAOYSA-N | [1] |
| SMILES | Cl.OCCNCCCOC1=C(Cl)C=CC=C1Cl |
Experimental Protocols for Structural Characterization
Detailed methodologies for the structural elucidation and purity assessment of this compound are provided below. These protocols are based on standard analytical techniques for small molecule characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 10 mM phosphate (B84403) buffer, pH 3.0). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample: Prepare the sample to be tested in the same manner as the reference standard.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A purity of ≥99% is typically expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis:
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the dichlorophenoxy ring, the methylene (B1212753) protons of the propyl and ethanolamine (B43304) chains, and the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the side chain, and the carbons of the ethanolamine moiety.
-
2D NMR: If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to a concentration of approximately 1 µg/mL.
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Expected m/z: In positive ion mode ESI-MS, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of the free base (C₁₁H₁₅Cl₂NO₂) would be approximately 264.05. High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured exact mass to the theoretical exact mass.
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
O-H stretch: A broad peak around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O stretch (ether): A strong peak in the 1200-1250 cm⁻¹ region.
-
C-N stretch: A peak in the 1000-1200 cm⁻¹ range.
-
C-Cl stretch: Peaks in the 600-800 cm⁻¹ region.
-
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural analysis and characterization of a small molecule like this compound.
References
Proapoptotic Activity of 2,3-Dcpe Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichlorophenoxy propyl amino ethanol (B145695) hydrochloride (2,3-Dcpe hydrochloride) is a synthetic small molecule that has demonstrated significant proapoptotic and anti-proliferative activity in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying its anticancer effects, focusing on the induction of apoptosis and cell cycle arrest. Detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Small molecules that can selectively induce apoptosis in cancer cells are of particular interest. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cell lines while showing less activity against normal human fibroblasts.[3] Its multifaceted mechanism of action, involving the induction of DNA damage, cell cycle arrest, and modulation of key signaling pathways, makes it a compelling subject for further investigation.
Mechanism of Action: Proapoptotic and Cell Cycle Arrest Activities
This compound exerts its anticancer effects primarily through the induction of S-phase cell cycle arrest and apoptosis.[1][4] These processes are orchestrated by the activation of distinct signaling cascades, primarily the ATM/ATR-Chk1-Cdc25A and the ERK pathways.
DNA Damage Response and S-Phase Arrest
Treatment of cancer cells with this compound leads to the induction of DNA damage.[1] This is evidenced by the upregulation of phosphorylated H2A histone family member X (p-H2A.X), a sensitive marker of DNA double-strand breaks.[5] The DNA damage, in turn, activates the Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) kinases.[1][6]
Activated ATM/ATR then phosphorylates and activates checkpoint kinase 1 (Chk1) at Ser317 and Ser345.[5] Activated Chk1 subsequently targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation.[1] The downregulation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for S-phase progression, leading to a robust S-phase arrest.[1]
ERK-Mediated Upregulation of p21
In addition to the ATM/ATR pathway, this compound also activates the Extracellular signal-regulated kinase (ERK) pathway.[4] This activation leads to the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[4] The induction of p21 further contributes to the observed S-phase arrest.[4] Interestingly, the induction of p21 and S-phase arrest by this compound has also been observed in ATM-defective cells, suggesting that the ERK-p21 axis can function independently of the ATM-Chk1-Cdc25A pathway.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[2][7] This is characterized by the cleavage of caspase-8, caspase-9, caspase-3, and PARP.[7] The compound also leads to the downregulation of the anti-apoptotic protein Bcl-xL.[3] Overexpression of Bcl-xL has been shown to block the apoptotic effects of this compound, highlighting the critical role of the intrinsic apoptotic pathway.[3] Furthermore, treatment with this compound results in the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the caspase cascade.[7] Notably, while ATM/ATR inhibitors can abrogate this compound-induced S-phase arrest, they have a limited effect on its ability to induce apoptosis, suggesting that the apoptotic pathway may be initiated through mechanisms independent of or parallel to the DNA damage response leading to cell cycle arrest.[5][8]
Quantitative Data
The cytotoxic and proapoptotic activities of this compound have been quantified across various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Lines | - | 0.89 - 2.69 | [3][9][10] |
| Normal Human Fibroblasts | Normal Tissue | 12.6 | [3] |
Table 1: IC50 Values of this compound
| Cell Line | Treatment | Percentage of S-Phase Cells | Reference |
| DLD-1 | 20 µM 2,3-Dcpe | 83% | [5] |
| DLD-1 | 20 µM 2,3-Dcpe + 2 mM Caffeine (B1668208) | 39.6% | [5] |
| DLD-1 | 20 µM 2,3-Dcpe + 500 nM Wortmannin (B1684655) | 48.2% | [5] |
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: DLD-1 (human colon cancer), A549 (human lung carcinoma), and normal human fibroblasts (NHFBs) are commonly used.[7][11]
-
Culture Conditions: Cells are typically maintained in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in the culture medium to the desired final concentration.[1]
-
Treatment: Exponentially growing cells are treated with this compound or DMSO (as a vehicle control) for the indicated times and concentrations. For inhibitor studies, cells are pre-treated with inhibitors such as caffeine (2 mM) or wortmannin (500 nM) for 2 hours before the addition of this compound.[1][5]
Cell Viability Assay (MTT Assay)
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation. The cells are then washed with ice-cold PBS.
-
Cell Cycle Analysis: Cells are fixed in 70% ethanol overnight at 4°C. The fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content is analyzed using a flow cytometer.[1]
-
Apoptosis Analysis (Annexin V/PI Staining): Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., Laemmli lysis buffer containing 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).[1]
-
Protein Quantification: The total protein concentration is determined using a BCA assay kit.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Chk1, Chk1, Chk2, Cdc25A, p-H2A.X, cleaved caspases, PARP, Bcl-xL, ERK, p-ERK, p21). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising small molecule with potent proapoptotic and anti-proliferative activities against cancer cells. Its ability to induce DNA damage and subsequently activate the ATM/ATR-Chk1-Cdc25A and ERK-p21 signaling pathways leads to effective S-phase arrest and apoptosis. The detailed mechanistic insights and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential combination therapies to fully elucidate its clinical applicability.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vincibiochem.it [vincibiochem.it]
- 10. 2,3-DCPE (hydrochloride) - Labchem Catalog [labchem.com.my]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Physicochemical Properties and Stability of 2,3-Dcpe Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and a detailed framework for assessing the stability of 2,3-Dcpe hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.
Physicochemical Properties
This compound, a compound with demonstrated proapoptotic activity in cancer cells, possesses a distinct set of physicochemical characteristics that are crucial for its formulation, delivery, and overall therapeutic efficacy. A summary of these properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |
| CAS Number | 1009555-55-8 | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ · HCl | [1] |
| Molecular Weight | 300.61 g/mol | [1] |
| Physical Appearance | White solid | [1] |
| Melting Point | 139 - 142 °C (decomposes) | [1] |
| Purity | >99% (via HPLC) | [1] |
| Solubility | Water: up to 100 mM | [1] |
| Phosphate (B84403) Buffered Saline (PBS): up to 100 mM | [1] | |
| DMF: 30 mg/mL | ||
| DMSO: 30 mg/mL | ||
| Ethanol: 20 mg/mL |
Stability Profile and Storage
The stability of this compound is a critical parameter that influences its shelf-life, formulation development, and clinical application. While specific degradation pathways have not been extensively reported in the public domain, general stability recommendations and a framework for comprehensive stability testing can be established based on regulatory guidelines.
Storage Recommendations
-
Solid Form: The solid compound should be stored desiccated at -20°C.[1] When stored under these conditions in a tightly sealed vial, the product is expected to be stable for up to 6 months from the date of receipt.
-
In Solution: Stock solutions should be prepared fresh for use. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or below and use them within one month. To aid in solubilization, techniques such as rapid stirring, sonication, or gentle warming in a 45-60°C water bath can be employed.[1]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Based on ICH guidelines, the following conditions are recommended for a comprehensive stability assessment of this compound.
-
Hydrolytic Degradation: Exposure to acidic and basic conditions is critical. Studies should be conducted across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) at controlled temperatures. The degradation rate is expected to be pH-dependent, with potential hydrolysis of the ether linkage under strong acidic or basic conditions.
-
Oxidative Degradation: The molecule's susceptibility to oxidation should be evaluated using an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photostability: The compound's sensitivity to light should be assessed by exposing it to a combination of visible and UV light, as per ICH Q1B guidelines. Both the solid material and solutions should be tested.
-
Thermal Degradation: The effect of temperature on the stability of the solid drug substance should be investigated at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the key experimental protocols for characterizing the physicochemical properties and stability of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
A stability-indicating HPLC method is the cornerstone of any stability study.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile should be optimized to achieve good separation between the parent drug and its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound.
-
Sample Preparation:
-
Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase).
-
Sample Solution: Samples from stability studies are diluted with the same diluent to a similar concentration as the standard solution.
-
-
Analysis: The retention time and peak area of the parent drug are monitored. The appearance of new peaks indicates the formation of degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is not co-eluting with any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification
LC-MS is a powerful technique for the identification and structural elucidation of degradation products.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
Chromatographic Conditions: Similar to the HPLC method described above. The mobile phase composition may need to be adjusted to be compatible with the mass spectrometer's ionization source.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like this compound.
-
Mass Analysis: Full scan mode is used to detect all ions within a specified mass range. Tandem mass spectrometry (MS/MS) is then employed to fragment the ions of interest and obtain structural information.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent drug and any new peaks are determined. The fragmentation patterns from MS/MS analysis are used to propose the structures of the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides definitive structural information and can be used to confirm the structures of isolated degradation products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The degradation product of interest is isolated, typically by preparative HPLC, and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC), to fully elucidate the chemical structure.
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Diagram 2: Signaling Pathway of 2,3-Dcpe in Cancer Cells
References
2,3-Dcpe Hydrochloride and the Mitochondrial Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-apoptotic effects of 2,3-Dcpe hydrochloride (2,3-DCPE), with a specific focus on its impact on the mitochondrial apoptosis pathway. 2,3-DCPE, a small molecule, has demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines. This document synthesizes the current understanding of its mechanism of action, including the induction of DNA damage, modulation of the Bcl-2 family of proteins, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. Detailed experimental protocols for key assays and quantitative data from published studies are presented to facilitate further research and drug development efforts.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for inducing cell death and is a primary target for anti-cancer drug development. This pathway is tightly regulated by the Bcl-2 family of proteins and converges on the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of caspases.
This compound (2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol hydrochloride) is a small molecule that has emerged as a promising anti-cancer agent. Studies have shown that 2,3-DCPE effectively inhibits the proliferation of various cancer cell lines and induces apoptosis. This guide provides an in-depth examination of the molecular events initiated by 2,3-DCPE that lead to the activation of the mitochondrial apoptosis pathway.
Mechanism of Action: Induction of Mitochondrial Apoptosis
2,3-DCPE triggers a cascade of events that ultimately lead to the execution of apoptosis through the mitochondrial pathway. The key steps in this process are detailed below.
DNA Damage and Cell Cycle Arrest
2,3-DCPE has been shown to induce DNA damage in cancer cells, a common trigger for apoptosis.[1][2] This is evidenced by the phosphorylation of the histone variant H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks.[1][2] The DNA damage response activated by 2,3-DCPE leads to cell cycle arrest, primarily in the S phase, through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2] Interestingly, the inhibition of ATM and ATR has a limited effect on 2,3-DCPE-induced apoptosis, suggesting that while DNA damage contributes to cell cycle arrest, the apoptotic signaling may proceed through a distinct or parallel mechanism.[1][2]
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of mitochondrial apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. 2,3-DCPE has been demonstrated to downregulate the expression of the anti-apoptotic protein Bcl-xL.[3] The reduction of Bcl-xL levels tips the cellular balance in favor of apoptosis. Crucially, the enforced overexpression of Bcl-xL has been shown to block 2,3-DCPE-induced apoptosis, confirming the critical role of Bcl-xL downregulation in the mechanism of action of this compound.[3]
Disruption of Mitochondrial Membrane Potential and Cytochrome c Release
A pivotal event in the mitochondrial apoptosis pathway is the permeabilization of the outer mitochondrial membrane, which leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. 2,3-DCPE treatment has been shown to induce the release of cytochrome c from the mitochondria into the cytosol in cancer cells.[3] The release of cytochrome c is a point of no return in the apoptotic process.
Caspase Activation
Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Studies have confirmed that 2,3-DCPE treatment leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9, which are the executioners of apoptosis, dismantling the cell by cleaving a variety of cellular substrates.[3]
Role of Reactive Oxygen Species (ROS)
While the involvement of reactive oxygen species (ROS) is a common feature of mitochondrial-mediated apoptosis induced by many anti-cancer agents, direct evidence for 2,3-DCPE-induced ROS generation has not been definitively established in the reviewed literature. Further investigation is required to elucidate the potential role of ROS in the apoptotic mechanism of 2,3-DCPE.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of 2,3-DCPE-induced mitochondrial apoptosis and a typical experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species Synergize to Potently and Selectively Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2,3-Dcpe Hydrochloride: A Technical Guide to its Discovery and Preclinical Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the initial discovery and preclinical evaluation of 2,3-Dcpe hydrochloride (2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride) as a promising anticancer agent. The compound, identified through the screening of a chemical library, has demonstrated significant pro-apoptotic and cell cycle inhibitory effects in various cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Initial Discovery and Screening
This compound was identified as a potential anticancer agent during a screening campaign of a chemical library from ChemBridge Corporation.[1] While specific details of the high-throughput screening cascade are not extensively published, the initial discovery highlighted its potent cytotoxic effects against cancer cells, prompting further investigation into its mechanisms of action.
In Vitro Anticancer Activity
Subsequent preclinical studies have established the efficacy of this compound across a range of human cancer cell lines. The compound exhibits selective cytotoxicity towards cancer cells over normal human fibroblasts.
Data Presentation: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | - | 0.89 - 2.69 | [2] |
| Normal Human Fibroblasts | Normal | 12.6 | [2] |
Table 1: In vitro cytotoxicity of this compound in cancer and normal cell lines.[2]
Mechanism of Action: Induction of DNA Damage, S-Phase Arrest, and Apoptosis
This compound exerts its anticancer effects through a multi-faceted mechanism that involves the induction of DNA damage, leading to cell cycle arrest in the S-phase and subsequent apoptosis.
DNA Damage and S-Phase Arrest
Treatment of cancer cells with this compound leads to the phosphorylation of H2A histone family member X (p-H2A.X), a sensitive marker of DNA double-strand breaks. This DNA damage triggers a cellular response that culminates in the arrest of the cell cycle in the S-phase, preventing cancer cell proliferation.
Signaling Pathways
Two key signaling pathways have been identified to be modulated by this compound:
-
ATM/ATR-Chk1-Cdc25A Pathway: In response to DNA damage, this compound activates the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. This activation leads to the phosphorylation of checkpoint kinase 1 (Chk1), which in turn promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase. The degradation of Cdc25A is a critical step in the induction of S-phase arrest.
-
ERK/p21 Pathway: this compound has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest in a p53-independent manner.
Mandatory Visualization: Signaling Pathway
Caption: Signaling pathways activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the evaluation of this compound.
Cell Viability Assay (XTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and blank (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization: Experimental Workflow
References
The Selective Anti-Cancer Activity of 2,3-Dcpe Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenoxy propyl amino ethanol (B145695) hydrochloride (2,3-Dcpe hydrochloride) has emerged as a promising small molecule with demonstrated preferential cytotoxic effects on cancer cells over normal cells. This technical guide synthesizes the current understanding of the selective anti-cancer activity of this compound, detailing its mechanism of action, providing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways. The information presented is intended to support further research and drug development efforts in oncology.
Core Mechanism: Preferential Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
This compound exhibits selectivity by inducing apoptosis and cell cycle arrest more effectively in various cancer cell lines compared to normal human fibroblasts.[1][2] This selectivity is underpinned by its ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.
Quantitative Data on Cellular Response to this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound on different cell lines.
Table 1: IC50 Values for this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| LoVo | Human Colon Cancer | 0.89[1] |
| DLD-1 | Human Colon Cancer | 1.95[1] |
| H1299 | Human Lung Cancer | 2.24[1] |
| A549 | Human Lung Cancer | 2.69[1] |
| Normal Human Fibroblasts | Normal Human Fibroblasts | 12.6[1] |
Table 2: Time-Dependent Induction of S-Phase Arrest in DLD-1 Colon Cancer Cells by 20 µM this compound
| Treatment Time (hours) | Percentage of Cells in S-Phase |
| 8 | Increased |
| 10 | Increased |
| 12 | Increased |
| 14 | Markedly Increased |
| 16 | Markedly Increased |
| 18 | Markedly Increased |
Data synthesized from descriptions in[3][4].
Signaling Pathways Modulated by this compound
This compound's selective anti-cancer activity is attributed to its influence on at least two key signaling pathways: the DNA damage response pathway and the ERK signaling pathway.
DNA Damage Response and S-Phase Arrest
In colon cancer cells, this compound induces DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[5][6][7] This culminates in S-phase cell cycle arrest.[5][6][7]
Apoptosis Induction via the Intrinsic Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation.[1] This process is notably absent in normal human fibroblasts treated with the compound.[1] A key element in this selectivity is the downregulation of the anti-apoptotic protein Bcl-XL in cancer cells.[1]
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanism of 2,3-Dcpe Hydrochloride: A Focus on Bcl-xL Downregulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dichloro-phenoxy ethylamine (B1201723) (2,3-Dcpe) hydrochloride is a small molecule compound that has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines. A pivotal aspect of its mechanism of action is the significant downregulation of the anti-apoptotic protein Bcl-xL. This technical guide synthesizes the current understanding of 2,3-Dcpe's effects on Bcl-xL, moving beyond a theoretical direct binding model, which lacks substantiation in the existing literature, to an evidence-based overview of its impact on Bcl-xL protein expression and the subsequent pro-apoptotic signaling cascades. We will delve into the experimental data that elucidates this mechanism, present relevant protocols, and visualize the involved cellular pathways.
Introduction: The Role of Bcl-xL in Cancer and the Emergence of 2,3-Dcpe
The B-cell lymphoma-extra large (Bcl-xL) protein is a key member of the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. By sequestering pro-apoptotic proteins like Bax and Bak, Bcl-xL prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting programmed cell death. Overexpression of Bcl-xL is a common feature in many human cancers, contributing to tumor survival and resistance to conventional therapies. Consequently, Bcl-xL has emerged as a critical target for the development of novel anti-cancer agents.
2,3-Dcpe hydrochloride has been identified as a compound that effectively induces apoptosis in cancer cells.[1] Initial investigations into its mechanism of action have consistently highlighted its ability to reduce the cellular levels of Bcl-xL protein.[1][2] This guide will focus on the experimental evidence supporting the downregulation of Bcl-xL by 2,3-Dcpe as its primary mode of action against cancer cells.
Quantitative Analysis of 2,3-Dcpe Efficacy
The cytotoxic effects of 2,3-Dcpe have been quantified across various human cancer cell lines, demonstrating a greater potency in cancer cells compared to normal human fibroblasts.[1] The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0.89 | [1] |
| DLD-1 | Colon Cancer | 1.95 | [1] |
| H1299 | Lung Cancer | 2.24 | [1] |
| A549 | Lung Cancer | 2.69 | [1] |
| Normal Human Fibroblasts | Normal Tissue | 12.6 | [1] |
Table 1: IC50 Values of 2,3-Dcpe in Human Cancer Cell Lines and Normal Fibroblasts.
Mechanism of Action: Downregulation of Bcl-xL Protein
Current research indicates that the pro-apoptotic activity of 2,3-Dcpe is not due to direct binding and inhibition of the Bcl-xL protein, but rather through the attenuation of its protein levels within the cancer cells.[2]
Experimental Evidence for Bcl-xL Downregulation
Studies have shown a time- and concentration-dependent decrease in Bcl-xL protein levels following treatment with 2,3-Dcpe. Western blot analysis revealed that a reduction in Bcl-xL protein begins approximately 8-16 hours after treatment and becomes more pronounced at 24 hours.[2] This effect on Bcl-xL levels is a critical event in the apoptotic pathway initiated by 2,3-Dcpe. Importantly, enforced overexpression of Bcl-xL has been shown to block 2,3-Dcpe-induced apoptosis, confirming the central role of Bcl-xL downregulation in the compound's mechanism of action.[2][3]
Signaling Pathways Activated by 2,3-Dcpe
The downregulation of Bcl-xL by 2,3-Dcpe unleashes the pro-apoptotic machinery, leading to the activation of the intrinsic apoptotic pathway. The key molecular events are visualized in the signaling pathway diagram below.
Figure 1: Signaling Pathway of 2,3-Dcpe-Induced Apoptosis. This diagram illustrates the proposed mechanism where 2,3-Dcpe leads to a decrease in Bcl-xL protein levels, resulting in the activation of the intrinsic apoptotic pathway.
Furthermore, studies have indicated that 2,3-Dcpe can induce DNA damage, leading to S phase arrest in the cell cycle through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[4][5][6] This suggests a multi-faceted anti-cancer activity of the compound.
Experimental Protocols
To facilitate further research, this section provides an overview of the key experimental methodologies used to investigate the effects of 2,3-Dcpe on Bcl-xL and apoptosis.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of 2,3-Dcpe and calculate IC50 values.
-
Method:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Western Blot Analysis for Bcl-xL Expression
-
Principle: To detect and quantify the levels of Bcl-xL protein in cells treated with 2,3-Dcpe.
-
Method:
-
Treat cells with 2,3-Dcpe for different time points or at various concentrations.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for Bcl-xL overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
Apoptosis Assay by Flow Cytometry
-
Principle: To quantify the percentage of apoptotic cells after 2,3-Dcpe treatment using Annexin V and Propidium Iodide (PI) staining.
-
Method:
-
Treat cells with 2,3-Dcpe as required.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Logical Workflow for Investigating 2,3-Dcpe's Mechanism
The following diagram outlines a logical workflow for the investigation of a novel compound like 2,3-Dcpe, focusing on its potential interaction with a target like Bcl-xL.
Conclusion and Future Directions
The available scientific evidence strongly supports a model where this compound exerts its anti-cancer effects not by directly binding to and inhibiting Bcl-xL, but by inducing a downregulation of Bcl-xL protein levels. This leads to the activation of the intrinsic apoptotic pathway and cell death in cancer cells. While the precise molecular mechanism by which 2,3-Dcpe affects Bcl-xL expression remains to be fully elucidated, its ability to target this key survival protein underscores its potential as a therapeutic agent.
Future research should focus on identifying the upstream signaling events that lead to the decreased expression of Bcl-xL. Investigating whether 2,3-Dcpe affects Bcl-xL transcription, mRNA stability, or protein degradation will provide a more complete picture of its mechanism of action and could inform the development of more potent and specific anti-cancer drugs targeting the Bcl-xL pathway. Furthermore, exploring the interplay between the Bcl-xL downregulation and the induction of DNA damage by 2,3-Dcpe could reveal synergistic anti-tumor effects and potential combination therapy strategies.
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Use of 2,3-Dcpe Hydrochloride in Colon Cancer Cell Lines
Introduction
2,3-Dcpe hydrochloride, also known as 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule compound that has demonstrated significant anti-cancer properties in colon cancer cell lines.[1][2] It has been shown to inhibit cell proliferation by inducing DNA damage, which subsequently leads to cell cycle arrest and apoptosis, making it a compound of interest for further investigation in colorectal cancer (CRC) research and drug development.[1][3]
Mechanism of Action
The primary mechanism of action for this compound in colon cancer cells involves the induction of DNA damage.[3] This triggers the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway, a crucial component of the DNA Damage Response (DDR).[3][4] Upon activation by 2,3-Dcpe-induced DNA damage, ATM and ATR phosphorylate and activate the checkpoint kinase Chk1.[3][5] Activated Chk1 then targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation.[1][3] The downregulation of Cdc25A is critical as it is responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs) that are necessary for the transition into the S phase of the cell cycle.[3] The degradation of Cdc25A ultimately leads to a stall in cell cycle progression, specifically an S phase arrest.[3][4] While S phase arrest is the primary outcome, 2,3-Dcpe also induces apoptosis, although the S phase arrest mechanism appears to be the more dominant effect.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on the DLD-1 human colon cancer cell line.
Table 1: Treatment Conditions for this compound in DLD-1 Cells
| Parameter | Value | Reference |
| Cell Line | DLD-1 (Human Colon Cancer) | [3] |
| Compound Concentration | 20 µM | [3] |
| Vehicle Control | DMSO | [3] |
| Incubation Times | 8, 10, 12, 14, 16, 18, 24, and 32 hours | [3] |
Table 2: Effect of ATM/ATR Inhibitors on 2,3-Dcpe-Induced S Phase Arrest in DLD-1 Cells
| Treatment | S Phase Cell Population (%) | Reference |
| 2,3-Dcpe (20 µM) for 24h | 83% | [3][5] |
| 2,3-Dcpe + Caffeine (2 mM) | 39.6% | [2][3][5] |
| 2,3-Dcpe + Wortmannin (500 nM) | 48.2% | [2][3][5] |
Visualizations
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of IC50 of 2,3-Dcpe Hydrochloride in Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dcpe hydrochloride, also known as 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, is a novel small molecule that has demonstrated potential as an anticancer agent.[1] Research has shown that this compound can effectively induce apoptosis (programmed cell death) in various cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts.[1] This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in lung cancer cells, a critical parameter for assessing its potency. Furthermore, it outlines the known signaling pathways affected by this compound.
Data Presentation
The cytotoxic effects of this compound have been evaluated in human lung cancer cell lines. The IC50 values, the concentration of the drug that inhibits cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| H1299 | Human Lung Cancer | 2.24[1] |
| A549 | Human Lung Cancer | 2.69[1] |
Experimental Protocols
A widely accepted method for determining the IC50 of a cytotoxic agent is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Materials:
-
Human lung cancer cell lines (e.g., A549 or H1299)
-
Complete culture medium (e.g., F-12K Nutrient Mixture with 10% FBS and 1% penicillin-streptomycin (B12071052) for A549 cells)[2]
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture lung cancer cells until they reach the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.[2]
-
Seed 100 µL of the cell suspension (approximately 5,000 cells/well) into each well of a 96-well plate.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations. A preliminary experiment with a broad concentration range is recommended to estimate the approximate IC50 value.[2]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
MTT Assay:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis of the dose-response curve.[2]
-
Mandatory Visualization
Caption: Experimental workflow for IC50 determination of this compound.
Signaling Pathways
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of specific signaling pathways. In colon cancer cells, it has been demonstrated to cause DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which results in S phase arrest.[5][6] Furthermore, studies have indicated that this compound can induce apoptosis through the intrinsic mitochondrial pathway. This involves the cleavage of caspases-3, -8, and -9, the release of cytochrome c, and the downregulation of the anti-apoptotic protein Bcl-XL.[1]
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: 2,3-Dcpe Hydrochloride Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of 2,3-Dcpe hydrochloride (CAS: 1009555-55-8), a small molecule known to selectively induce apoptosis and S-phase arrest in cancer cells. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and experimental reproducibility.
Chemical and Physical Properties
This compound is supplied as a crystalline solid.[1][2] Its key properties are summarized below.
| Property | Value |
| Formal Name | 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride[1][2] |
| CAS Number | 1009555-55-8[1][2] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl[1][2] |
| Formula Weight | 300.6 g/mol [1][2] |
| Purity | ≥98%[1][2] |
| Appearance | Crystalline solid[1][2] |
Solubility Data
The solubility of this compound varies across different solvents. Organic solvents are recommended for preparing high-concentration stock solutions.
| Solvent | Approximate Solubility | Molarity Conversion (at max solubility) |
| DMSO | ~30 mg/mL[1][2] | ~99.8 mM |
| DMF | ~30 mg/mL[1][2] | ~99.8 mM |
| Ethanol | ~20 mg/mL[1][2] | ~66.5 mM |
| Water | ~30 mg/mL[3] (up to 100 mM)[4] | ~99.8 mM |
| PBS (pH 7.2) | ~10 mg/mL[1][2] | ~33.3 mM |
Recommended Storage Conditions
Proper storage is critical to maintain the stability of the compound in both solid and solution forms.
| Format | Storage Temperature | Duration | Notes |
| Solid | -20°C[1][4] | ≥ 4 years[1] | Store desiccated and protected from light. |
| Organic Stock Solution | -20°C | Up to 1 month[4][5] | Aliquot to avoid repeated freeze-thaw cycles. |
| Organic Stock Solution | -80°C | Up to 6 months[5] | Preferred for long-term storage. |
| Aqueous Solution | 2-8°C | Not more than one day[1] | Prepare fresh before each experiment. |
Experimental Protocols
Safety Precaution: this compound should be considered hazardous until further information is available.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area or chemical fume hood.[6] Review the complete Safety Data Sheet (SDS) before use.[1]
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution in DMSO, suitable for long-term storage and subsequent dilution into aqueous media for biological assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: Determine the required mass of this compound. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 300.6 g/mol x 1000 mg/g = 15.03 mg
-
-
Weighing: Carefully weigh 15.03 mg of this compound and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, sonicate the vial in a water bath or warm it gently in a 45-60°C water bath for 5-10 minutes.[4] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -80°C for up to 6 months.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration organic stock solution into cell culture medium for treating cells. It is critical to ensure the final concentration of the organic solvent is non-toxic to the cells (typically ≤0.1% v/v).
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thawing: Thaw a single aliquot of the 50 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to minimize pipetting errors and ensure the final solvent concentration is low. For a final treatment concentration of 50 µM:
-
Intermediate Dilution: Add 10 µL of the 50 mM stock solution to 990 µL of sterile cell culture medium. This creates a 500 µM intermediate solution (a 1:100 dilution).
-
Final Dilution: Add the required volume of the 500 µM intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 50 µM in 2 mL of medium, add 222 µL of the 500 µM solution. Calculation: V₁ = (C₂ * V₂) / C₁ = (50 µM * 2.222 mL) / 500 µM = 0.222 mL = 222 µL.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.
-
Application: Mix gently and immediately apply the working solution to the cells. Since aqueous solutions are unstable, they should be used on the same day they are prepared.[4]
Visualized Workflows and Pathways
Experimental Workflow: From Compound to Assay
Caption: Workflow for preparing and using this compound.
Signaling Pathway: 2,3-Dcpe Induced S-Phase Arrest
This compound has been shown to cause DNA damage, which in turn activates the ATM/ATR signaling cascade, leading to S-phase cell cycle arrest.[7][8][9]
Caption: 2,3-Dcpe activates the ATM/ATR-Chk1-Cdc25A pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Cell Viability and Apoptosis Induction by 2,3-Dcpe Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride, commonly known as 2,3-Dcpe hydrochloride, is a novel small molecule that has demonstrated significant potential as an anticancer agent. Studies have shown that 2,3-Dcpe selectively induces apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts[1]. Its mechanism of action involves the induction of DNA damage and S-phase arrest, mediated by the ATM/ATR-Chk1-Cdc25A signaling pathway[2][3][4]. Furthermore, 2,3-Dcpe triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of initiator caspase-9 and executioner caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[1]. The compound also downregulates the anti-apoptotic protein Bcl-XL, further promoting programmed cell death[1][5].
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on an example cancer cell line (e.g., DLD-1 human colon cancer cells) using standard in vitro assays. The described methods include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection by flow cytometry, and Western blotting for key apoptotic markers.
Experimental Workflow
The overall experimental process for evaluating the effects of this compound is outlined below. It begins with cell culture and treatment, followed by parallel assays to measure cell viability, quantify apoptosis, and analyze protein expression.
Caption: Experimental workflow for analyzing 2,3-Dcpe effects.
Materials and Reagents
-
Cell Line: DLD-1 human colon cancer cells
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Compound: this compound (dissolved in DMSO)
-
MTT Assay: MTT reagent (5 mg/mL in PBS), DMSO or Solubilization Buffer
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer
-
Western Blot: RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, Skim milk or BSA, Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][7]
-
Cell Seeding: Seed DLD-1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound (e.g., 0, 0.5, 1, 2, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[9][10]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and treat with this compound as described for the MTT assay for 24 hours.
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment.
-
Centrifugation: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analysis: Analyze the samples by flow cytometry within 1 hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This technique is used to detect key proteins involved in the apoptotic pathway, such as the cleavage of Caspase-3 and its substrate PARP.
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 60 mm dish and treat with this compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli loading buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 (17 kDa), PARP (full-length 116 kDa, cleaved 89 kDa), and a loading control like Actin (42 kDa) overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Effect of this compound on DLD-1 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Control) | 100.0 ± 4.5 |
| 0.5 | 91.2 ± 3.8 |
| 1.0 | 75.6 ± 5.1 |
| 2.0 | 52.3 ± 4.2 |
| 5.0 | 28.9 ± 3.1 |
| 10.0 | 15.4 ± 2.5 |
| IC50 (µM) | ~1.95 |
Data are hypothetical examples. The IC50 for DLD-1 cells has been reported to be approximately 1.95 µM[1].
Table 2: Apoptosis Analysis in DLD-1 Cells Treated with this compound (24h)
| Treatment | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
| Control (0 µM) | 95.1 ± 2.1 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| 2.5 µM 2,3-Dcpe | 68.4 ± 3.5 | 21.5 ± 2.9 | 10.1 ± 1.6 |
| 5.0 µM 2,3-Dcpe | 40.2 ± 4.1 | 45.8 ± 3.7 | 14.0 ± 2.2 |
Data are hypothetical examples based on expected outcomes.
Signaling Pathway and Assay Logic
Proposed Mechanism of this compound Action
2,3-Dcpe induces cell death through a multi-faceted mechanism involving DNA damage and induction of the intrinsic apoptosis pathway.
Caption: Proposed signaling pathway of this compound.
Logical Relationship of Assays
The combination of viability, apoptosis, and protein analysis assays provides a comprehensive understanding of the compound's cellular effects.
Caption: Logical flow of the experimental investigation.
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. static.igem.org [static.igem.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Following 2,3-Dcpe Hydrochloride Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of 2,3-Dcpe hydrochloride on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining. The information is compiled for researchers in oncology, drug discovery, and cell biology to assess the therapeutic potential of novel compounds by examining their impact on cell proliferation.
Introduction
This compound is a small molecule that has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells.[1] Understanding the specific phase of the cell cycle at which a compound exerts its effects is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies. Flow cytometry is a powerful technique for cell cycle analysis, providing a rapid and quantitative measurement of the DNA content of individual cells within a population.[2] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The most common method for this analysis involves staining fixed and permeabilized cells with propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.[3][4] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of different cell cycle phases.[4]
Effects of this compound on Cell Cycle Distribution
Research has demonstrated that this compound induces S-phase arrest in a time-dependent manner in DLD-1 colon cancer cells.[1] The compound triggers DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to a halt in the S-phase of the cell cycle.[1][5] The following table summarizes the quantitative data on cell cycle distribution in DLD-1 cells after treatment with 20 µM this compound for various durations.[5]
Table 1: Cell Cycle Distribution of DLD-1 Cells Treated with 20 µM this compound
| Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.5 | 14.3 |
| 8 | 48.7 | 38.1 | 13.2 |
| 10 | 42.1 | 45.3 | 12.6 |
| 12 | 35.6 | 52.8 | 11.6 |
| 14 | 28.9 | 60.1 | 11.0 |
| 16 | 22.1 | 68.4 | 9.5 |
| 18 | 17.3 | 75.2 | 7.5 |
Experimental Protocols
A detailed methodology for the cell cycle analysis is provided below. This protocol is a general guideline and may require optimization for different cell types.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line (e.g., DLD-1 colon cancer cells) in appropriate culture dishes or flasks at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Once the cells have adhered and are in the logarithmic growth phase, treat them with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel.[5]
-
Incubation: Incubate the cells for various time points (e.g., 8, 10, 12, 14, 16, and 18 hours) to assess the time-dependent effects of the compound.[6]
Part 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting: Following treatment, harvest the cells. For adherent cells, use trypsin-EDTA to detach the cells from the culture vessel. Collect both the detached and floating cells to include any apoptotic cells.
-
Washing: Transfer the cell suspension to a centrifuge tube and wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[3][4]
-
Cell Fixation: Resuspend the cell pellet in 400 µl of PBS.[4] While gently vortexing, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[3][4] This step is critical for fixing the cells and permeabilizing the membranes for dye entry.
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 30 minutes on ice.[4][7] For longer storage, cells can be kept at -20°C for several weeks.[3]
-
Rehydration and Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[4][7] Discard the ethanol and wash the cells twice with PBS.[4]
Part 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/ml) and incubate for at least 30 minutes at room temperature.[8] This step degrades any double-stranded RNA that PI might also bind to.[3]
-
Propidium Iodide Staining: Add propidium iodide staining solution (e.g., 50 µg/ml in PBS) to the cell suspension.[3][4]
-
Incubation: Incubate the cells in the PI staining solution for 5 to 10 minutes at room temperature in the dark.[4]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer.[4]
-
Use a low flow rate to ensure accurate data collection.[4][9]
-
Collect data for at least 10,000 events per sample.[4]
-
Use a linear scale for the PI fluorescence channel (typically FL-2 or FL-3).[10]
-
Use a dot plot of the fluorescence area versus height or width to exclude cell doublets and clumps from the analysis.[7][10]
-
-
Data Analysis: The acquired data can be analyzed using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway
Caption: Signaling pathway of this compound.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Western Blot Analysis of Bcl-xL Expression Following Treatment with 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dichlorophenoxy ethyl-N,N-diethylamine hydrochloride (2,3-Dcpe hydrochloride) is a novel small molecule that has demonstrated potent anti-cancer properties. Studies have shown that it induces apoptosis in various cancer cell lines.[1] A key mechanism in this process is the downregulation of the anti-apoptotic protein B-cell lymphoma-extra-large (Bcl-xL).[1] Bcl-xL is a member of the Bcl-2 family of proteins that are critical regulators of the intrinsic apoptotic pathway. By inhibiting the action of pro-apoptotic proteins such as Bax and Bak, Bcl-xL prevents the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade and subsequent programmed cell death. The downregulation of Bcl-xL by this compound shifts the balance towards apoptosis, making it a promising target for cancer therapy.
This document provides a detailed protocol for assessing the downregulation of Bcl-xL expression in cancer cells treated with this compound using Western blot analysis.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines and provide a representative example of the expected downregulation of Bcl-xL protein expression.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89[1] |
| DLD-1 | Colon Cancer | 1.95[1] |
| H1299 | Lung Cancer | 2.24[1] |
| A549 | Lung Cancer | 2.69[1] |
| Normal Human Fibroblasts | Normal | 12.6[1] |
Table 2: Representative Quantification of Bcl-xL Protein Expression Downregulation in DLD-1 Cells Treated with 20 µM this compound for 24 hours
| Treatment | Bcl-xL Protein Level (Normalized to Loading Control) | Fold Change vs. Control |
| Control (DMSO) | 1.00 | 1.0 |
| This compound | 0.45 | -2.22 |
Note: The data in Table 2 is a representative example based on qualitative findings from published research. Actual fold change may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human colon cancer cell line DLD-1.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed DLD-1 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Treat the cells with a final concentration of 20 µM this compound. A control group should be treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24 hours.
Western Blot Protocol for Bcl-xL Expression
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bcl-xL (e.g., rabbit anti-Bcl-xL, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Bcl-xL band intensity to the corresponding loading control band intensity.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of Bcl-xL.
References
Application Notes and Protocols for 2,3-Dcpe Hydrochloride in a DLD-1 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenoxyethylamino-ethanol hydrochloride (2,3-Dcpe hydrochloride) is a small molecule compound that has demonstrated potential as an anti-cancer agent. In vitro studies have shown that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in colorectal cancer cell lines, including DLD-1.[1][2] The primary mechanism of action involves the induction of DNA damage, leading to S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][3][4] This document provides detailed application notes and proposed protocols for evaluating the in vivo efficacy of this compound using a DLD-1 colorectal cancer xenograft mouse model.
Preclinical Rationale
The DLD-1 human colorectal adenocarcinoma cell line is a well-established model for colorectal cancer research. These cells are known to form solid tumors when implanted into immunocompromised mice, creating a valuable in vivo platform for assessing the anti-tumor activity of novel therapeutic compounds.[1][5][6] Given the promising in vitro activity of this compound in DLD-1 cells, a xenograft model is the logical next step to evaluate its potential therapeutic efficacy in a living organism.
Data Presentation
As no in vivo data for this compound in a DLD-1 xenograft model has been published, the following tables are presented as templates for data collection and presentation.
Table 1: Proposed Dosing Regimen for this compound in DLD-1 Xenograft Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 1 | Vehicle Control | - | e.g., Oral gavage, Intraperitoneal | Daily | 21 days |
| 2 | This compound | Low Dose (e.g., 10) | e.g., Oral gavage, Intraperitoneal | Daily | 21 days |
| 3 | This compound | Mid Dose (e.g., 25) | e.g., Oral gavage, Intraperitoneal | Daily | 21 days |
| 4 | This compound | High Dose (e.g., 50) | e.g., Oral gavage, Intraperitoneal | Daily | 21 days |
| 5 | Positive Control (e.g., 5-FU) | e.g., 30 | Intraperitoneal | Twice weekly | 21 days |
Table 2: Tumor Growth Inhibition in DLD-1 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 0 (mm³) | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | 0 | - | ||
| 2,3-Dcpe (Low Dose) | ||||
| 2,3-Dcpe (Mid Dose) | ||||
| 2,3-Dcpe (High Dose) | ||||
| Positive Control |
Table 3: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Average Body Weight at Day 0 (g) | Average Body Weight at Day 21 (g) | Percent Body Weight Change (%) |
| Vehicle Control | |||
| 2,3-Dcpe (Low Dose) | |||
| 2,3-Dcpe (Mid Dose) | |||
| 2,3-Dcpe (High Dose) | |||
| Positive Control |
Experimental Protocols
Cell Culture
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
DLD-1 Xenograft Mouse Model Establishment
-
Animals: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Harvest exponentially growing DLD-1 cells and resuspend them in sterile, serum-free RPMI-1640 medium or a mixture of medium and Matrigel at a concentration of 2 x 10⁷ cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[3]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Drug Preparation and Administration
-
This compound Formulation: Based on its chemical structure, this compound is likely soluble in aqueous solutions. Prepare a stock solution in sterile water or saline. Further dilutions to the final dosing concentrations should be made with the appropriate vehicle.
-
Vehicle Control: The vehicle used to dissolve and dilute this compound (e.g., sterile saline).
-
Administration: Administer the compound and vehicle control according to the dosing regimen outlined in Table 1. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on preliminary pharmacokinetic and toxicity studies, which are currently unavailable for this compound.
Efficacy and Toxicity Assessment
-
Tumor Growth: Measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissue Collection: Collect tumors and major organs for further analysis (e.g., histopathology, western blotting).
Pharmacodynamic Studies
To confirm the mechanism of action of this compound in vivo, perform the following analyses on excised tumor tissues:
-
Western Blotting: Prepare protein lysates from tumor samples to analyze the expression levels of key proteins in the DNA damage response pathway.[1]
-
Antibodies: p-H2A.X, p-ATM/p-ATR, p-Chk1, and Cdc25A.
-
-
Immunohistochemistry (IHC): Perform IHC staining on tumor sections to assess the in-situ expression and localization of the target proteins.
-
Flow Cytometry: If feasible, disaggregate a portion of the fresh tumor tissue into a single-cell suspension to analyze the cell cycle distribution of the tumor cells.[1]
Visualizations
Signaling Pathway of this compound in DLD-1 Cells
Caption: Proposed signaling pathway of this compound in DLD-1 cells.
DLD-1 Xenograft Experimental Workflow
Caption: Experimental workflow for the DLD-1 xenograft mouse model study.
References
Application Notes and Protocols for Apoptosis Induction by 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorophenoxypropyl-amino-ethanol (2,3-Dcpe) hydrochloride is a small molecule that has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] This compound selectively targets cancer cells while exhibiting significantly lower toxicity towards normal cells, making it a promising candidate for further investigation in cancer therapeutics.[2][3] These application notes provide a summary of the effective concentrations of 2,3-Dcpe hydrochloride for inducing apoptosis and detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound induces apoptosis primarily through the intrinsic pathway, which involves the mitochondria.[4] Treatment of cancer cells with this compound leads to the downregulation of the anti-apoptotic protein Bcl-xL.[2] This shift in the balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria into the cytosol.[2][4] Cytosolic cytochrome c then activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, ultimately leading to the execution of the apoptotic program.[2][4]
Furthermore, this compound has been shown to cause DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which results in S-phase cell cycle arrest.[1][5][6] While this cell cycle arrest is a prominent effect, the apoptotic induction appears to be a distinct, albeit related, process.[1][7]
Data Presentation: Effective Concentrations for Apoptosis Induction
The effective concentration of this compound for inducing apoptosis varies depending on the cell line and the duration of treatment. The following table summarizes the reported 50% inhibitory concentrations (IC50) after a 4-day treatment.[8]
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89[2][3] |
| DLD-1 | Colon Cancer | 1.95[2] |
| H1299 | Lung Cancer | 2.24[2] |
| A549 | Lung Cancer | 2.69[2] |
| Normal Human Fibroblasts | Normal Cells | 12.6[2][3] |
For specific experimental endpoints, such as inducing DNA damage or observing significant apoptosis within a shorter timeframe, a concentration of 20 µM has been effectively used in DLD-1 colon cancer cells for durations ranging from 8 to 32 hours.[1][4][9]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., DLD-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 32, or 48 hours).[9]
-
Harvesting: After incubation, gently collect the culture medium (containing floating apoptotic cells) and adherent cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in the apoptotic pathway induced by this compound.
Materials:
-
This compound
-
Treated and untreated cell pellets
-
Laemmli lysis buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl)[1][9]
-
SDS-PAGE gels
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-PARP, anti-Bcl-xL, anti-cytochrome c, anti-COX-4)[2][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets with Laemmli lysis buffer.[1][9] For cytochrome c release, perform cell fractionation to separate cytosolic and mitochondrial fractions using a commercially available kit.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[1][9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Time-Course Effects of 2,3-Dcpe Hydrochloride on H1299 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dcpe hydrochloride is a small molecule compound that has demonstrated potential as an anti-cancer agent. Studies have shown that it can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3] In the human non-small cell lung cancer (NSCLC) cell line H1299, which is characterized by a homozygous partial deletion of the p53 protein, this compound has an IC50 of 2.24 µM.[3] These application notes provide a detailed protocol for a time-course experiment to elucidate the molecular mechanisms of this compound in H1299 cells. The described experiments will assess its effects on cell viability, apoptosis, cell cycle progression, and the expression of key regulatory proteins and genes over time.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a time-course experiment treating H1299 cells with this compound.
Table 1: Time-Dependent Effect of this compound on H1299 Cell Viability (MTT Assay)
| Time (hours) | Vehicle Control (% Viability) | 2.5 µM 2,3-Dcpe HCl (% Viability) | 5 µM 2,3-Dcpe HCl (% Viability) |
| 0 | 100 ± 4.5 | 100 ± 4.5 | 100 ± 4.5 |
| 12 | 102 ± 5.1 | 85.2 ± 3.8 | 76.5 ± 4.2 |
| 24 | 101 ± 4.8 | 62.7 ± 3.1 | 49.8 ± 3.5 |
| 48 | 99 ± 5.3 | 41.3 ± 2.9 | 28.1 ± 2.7 |
| 72 | 103 ± 4.9 | 25.8 ± 2.2 | 15.4 ± 1.9 |
Table 2: Time-Course Analysis of Apoptosis in H1299 Cells Treated with 5 µM this compound (Annexin V/PI Staining)
| Time (hours) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 96.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 12 | 80.4 ± 3.1 | 12.3 ± 1.5 | 7.3 ± 1.1 |
| 24 | 55.2 ± 4.2 | 28.9 ± 2.8 | 15.9 ± 2.0 |
| 48 | 30.7 ± 3.9 | 45.6 ± 3.5 | 23.7 ± 2.9 |
Table 3: Cell Cycle Distribution of H1299 Cells Following Treatment with 5 µM this compound
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 58.2 ± 3.3 | 30.1 ± 2.1 | 11.7 ± 1.5 |
| 12 | 45.9 ± 2.9 | 48.5 ± 3.0 | 5.6 ± 0.9 |
| 24 | 35.1 ± 2.5 | 59.3 ± 3.7 | 5.6 ± 0.8 |
| 48 | 28.7 ± 2.1 | 65.8 ± 4.1 | 5.5 ± 0.7 |
Table 4: Relative Protein Expression Levels in H1299 Cells Treated with 5 µM this compound (Western Blot Densitometry)
| Time (hours) | p-ATM (Ser1981) | p-Chk1 (Ser345) | Cdc25A | Cleaved Caspase-3 | Bcl-XL | β-actin |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 6 | 2.8 | 2.1 | 0.7 | 1.5 | 0.8 | 1.0 |
| 12 | 4.5 | 3.8 | 0.4 | 3.2 | 0.5 | 1.0 |
| 24 | 3.2 | 2.5 | 0.2 | 5.8 | 0.3 | 1.0 |
| 48 | 1.5 | 1.2 | 0.1 | 4.3 | 0.2 | 1.0 |
Table 5: Relative mRNA Expression of Apoptosis-Regulating Genes in H1299 Cells Treated with 5 µM this compound (qRT-PCR)
| Time (hours) | BCL2L1 (Bcl-XL) Fold Change | BAX Fold Change |
| 0 | 1.00 | 1.00 |
| 6 | 0.65 | 1.85 |
| 12 | 0.32 | 3.20 |
| 24 | 0.15 | 2.50 |
Experimental Protocols
H1299 Cell Culture and Treatment
The H1299 human non-small cell lung cancer cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5][6] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density and allowed to attach overnight before treatment with this compound at the indicated concentrations and for the specified time points.
Cell Viability Assay (MTT Assay)
Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Seed H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[8]
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 12, 24, 48, and 72 hours.
-
Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[10][11]
-
Seed H1299 cells in 6-well plates and treat with this compound for the indicated time points.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Cell Cycle Analysis
Cell cycle distribution is analyzed by PI staining of cellular DNA followed by flow cytometry.[14][15]
-
Following treatment with this compound, harvest the H1299 cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[15][16]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[14][16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels.[18][19][20]
-
Lyse the treated H1299 cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[21]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies (e.g., anti-p-ATM, anti-p-Chk1, anti-Cdc25A, anti-cleaved caspase-3, anti-Bcl-XL, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is performed to analyze the mRNA expression levels of target genes.[23][24][25]
-
Isolate total RNA from treated H1299 cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[23][26]
-
Perform real-time PCR using SYBR Green master mix and gene-specific primers for BCL2L1 (Bcl-XL), BAX, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions should be optimized based on the primers and qPCR instrument.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.[26]
Mandatory Visualizations
Caption: Experimental workflow for the time-course analysis of this compound effects on H1299 cells.
Caption: Proposed signaling pathway of this compound in H1299 cells.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
- 5. p-care.eu [p-care.eu]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT cell proliferation assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. cusabio.com [cusabio.com]
- 22. addgene.org [addgene.org]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 26. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Measuring DNA Damage Induced by 2,3-Dcpe Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dcpe hydrochloride is a chemical compound of interest for which the genotoxic potential and mechanism of action are under investigation. A critical step in characterizing the activity of any new chemical entity is to determine its capacity to induce DNA damage. This document provides detailed application notes and standardized protocols for the sensitive detection and quantification of DNA damage in mammalian cells following treatment with this compound. The methodologies described herein are robust, widely accepted in the field of genetic toxicology, and cover the detection of various types of DNA lesions, including single- and double-strand breaks and oxidative base damage.
Overview of Recommended DNA Damage Assays
To obtain a comprehensive profile of the DNA damage induced by this compound, a multi-assay approach is recommended. This allows for the detection of a broad range of DNA lesions and provides insights into the potential mechanism of damage.
| Assay | Type of DNA Damage Detected | Principle | Throughput | Key Advantages |
| Alkaline Comet Assay | Single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[1][2][3][4] | Single-cell gel electrophoresis where damaged DNA migrates out of the nucleus, forming a "comet" shape.[1][5] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[1] | High | Sensitive, requires a small number of cells, and provides data at the single-cell level.[2][4][5] |
| γ-H2AX Foci Formation Assay | DNA double-strand breaks (DSBs).[1] | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which accumulates at the sites of DSBs.[1][6] | Medium to High | Highly specific for DSBs, a critical lesion.[1] Foci can be visualized and quantified using microscopy.[6] |
| 8-oxoguanine (8-oxoG) ELISA | Oxidative DNA damage, specifically the 8-oxoguanine lesion.[7] | Enzyme-linked immunosorbent assay using a specific antibody to quantify the levels of 8-oxoG in isolated DNA.[7] | High | Specific for a common and mutagenic form of oxidative DNA damage.[8][9] Commercial kits are available. |
Experimental Workflow
The general workflow for assessing DNA damage induced by this compound involves several key stages, from cell culture and treatment to data analysis.
Figure 1: General experimental workflow for assessing DNA damage.
Detailed Experimental Protocols
Protocol 1: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is adapted from established methods for detecting DNA single- and double-strand breaks and alkali-labile sites.[2][4][5]
Materials:
-
Microscope slides (fully frosted)
-
Coverslips
-
1% and 0.5% Normal Melting Point (NMP) agarose (B213101)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10; add 1% Triton X-100 and 10% DMSO fresh)[10]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Gold)
-
Cultured mammalian cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 75 µL of 0.5% low melting point agarose and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.[10]
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.[5]
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.[5]
-
Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with a DNA stain.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and quantify the percentage of DNA in the tail using comet scoring software. Analyze at least 50-100 cells per sample.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean % Tail DNA ± SD | Olive Tail Moment ± SD |
| Vehicle Control | 0 | 3.5 ± 1.2 | 0.8 ± 0.3 |
| 2,3-Dcpe HCl | 10 | 15.2 ± 3.1 | 4.1 ± 0.9 |
| 2,3-Dcpe HCl | 50 | 38.9 ± 5.6 | 12.7 ± 2.5 |
| 2,3-Dcpe HCl | 100 | 62.1 ± 7.3 | 25.4 ± 4.8 |
| Positive Control (H₂O₂) | 100 | 75.4 ± 6.8 | 30.1 ± 5.2 |
Protocol 2: γ-H2AX Foci Formation Assay
This protocol details the immunocytochemical detection of γ-H2AX foci, a biomarker for DNA double-strand breaks.[1][6]
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)[11]
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After attachment, treat with this compound as described in the previous protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[11][12]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[11]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. A cell with >5-10 foci is typically considered positive, though the threshold should be determined based on the control cells. Analyze at least 100-200 nuclei per sample.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean γ-H2AX Foci per Nucleus ± SD | % of Foci-Positive Cells ± SD |
| Vehicle Control | 0 | 0.8 ± 0.5 | 5.1 ± 2.2 |
| 2,3-Dcpe HCl | 10 | 4.2 ± 1.8 | 35.6 ± 6.1 |
| 2,3-Dcpe HCl | 50 | 15.7 ± 4.2 | 82.3 ± 8.5 |
| 2,3-Dcpe HCl | 100 | 28.9 ± 6.5 | 95.8 ± 3.7 |
| Positive Control (Etoposide) | 20 | 35.1 ± 7.9 | 98.2 ± 1.9 |
DNA Damage Response (DDR) Signaling Pathway
DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR).[13][14] The central players in this response are the protein kinases ATM, ATR, and DNA-PK, which are activated by different types of DNA lesions.[13][15] Their activation leads to the phosphorylation of numerous downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[13] This cascade ultimately orchestrates cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[15]
Figure 2: Simplified DNA Damage Response (DDR) signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the initial characterization of DNA damage induced by this compound. By employing a combination of the Comet assay and the γ-H2AX foci formation assay, researchers can effectively quantify various forms of DNA damage and gain valuable insights into the genotoxic potential of this compound. Further investigation into specific DNA lesions, such as oxidative damage, and the activation of DDR pathway components will provide a more complete understanding of its mechanism of action.
References
- 1. championsoncology.com [championsoncology.com]
- 2. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The Alkaline Comet Assay for Assessment of DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [en.bio-protocol.org]
- 9. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]
- 10. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.9. Determination of γ-H2AX Formation [bio-protocol.org]
- 13. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 15. DNA Damage Response: R&D Systems [rndsystems.com]
Application of 2,3-Dcpe Hydrochloride in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for anticancer drug screening compared to traditional 2D cell cultures.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of 2,3-Dcpe hydrochloride, a small molecule known to induce cell cycle arrest and apoptosis, within 3D tumor spheroid models.[4][5][6]
This compound has been shown to induce S phase arrest in colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to DNA damage and subsequent apoptosis.[4][5][6][7] Translating these findings into a 3D context is crucial for understanding its potential therapeutic efficacy in a setting that better recapitulates tumor architecture and drug penetration barriers.
Signaling Pathway of this compound
The proposed mechanism of action of this compound involves the induction of DNA damage, which in turn activates the ATM and ATR kinases. This leads to the phosphorylation and activation of Chk1, which then promotes the degradation of Cdc25A. The loss of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) required for S phase progression, resulting in S phase arrest and ultimately apoptosis.[4][5][7]
Experimental Protocols
I. Formation of 3D Tumor Spheroids
This protocol outlines the generation of uniform tumor spheroids suitable for drug screening assays.
Materials:
-
Cancer cell line of choice (e.g., DLD-1 human colon cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment round-bottom 96-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell density and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed the cells into ultra-low attachment 96-well plates.
-
Centrifuge the plates at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a microscope.
II. Treatment of Tumor Spheroids with this compound
Materials:
-
Formed tumor spheroids in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove half of the medium from each well of the spheroid culture plate.
-
Add the prepared drug dilutions to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
III. Analysis of Spheroid Viability and Growth
This protocol describes how to assess the effect of this compound on spheroid viability and size.
Materials:
-
Treated tumor spheroids
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Microplate reader with luminescence detection
-
Microscope with a camera
Procedure:
-
Spheroid Imaging: At the end of the treatment period, capture brightfield images of the spheroids in each well using a microscope.
-
Size Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid. Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Viability Assay: a. Equilibrate the CellTiter-Glo® 3D reagent to room temperature. b. Add a volume of reagent equal to the volume of medium in each well. c. Mix the contents by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
Experimental Workflow
The overall experimental process for evaluating this compound in 3D tumor spheroids is outlined below.
Data Presentation
The following tables present hypothetical data based on the expected outcomes of treating DLD-1 tumor spheroids with this compound, illustrating a dose-dependent effect.
Table 1: Effect of this compound on Tumor Spheroid Size
| Concentration (µM) | Average Spheroid Diameter (µm) at 48h | % Change from Control |
| 0 (Control) | 512 ± 25 | 0% |
| 5 | 488 ± 31 | -4.7% |
| 10 | 451 ± 28 | -11.9% |
| 20 | 389 ± 35 | -24.0% |
| 40 | 315 ± 42 | -38.5% |
| 80 | 256 ± 39 | -50.0% |
Table 2: Effect of this compound on Tumor Spheroid Viability
| Concentration (µM) | Relative Luminescence Units (RLU) at 48h | % Viability | IC50 (µM) |
| 0 (Control) | 85432 ± 4120 | 100% | \multirow{6}{*}{28.5} |
| 5 | 78954 ± 3870 | 92.4% | |
| 10 | 65432 ± 3100 | 76.6% | |
| 20 | 48765 ± 2540 | 57.1% | |
| 40 | 28976 ± 1980 | 33.9% | |
| 80 | 15432 ± 1230 | 18.1% |
Conclusion
The provided protocols and application notes offer a framework for investigating the anticancer effects of this compound in a more clinically relevant 3D tumor spheroid model. This approach allows for the assessment of not only the direct cytotoxic effects but also the impact on spheroid growth and morphology. The data generated from these studies will provide valuable insights into the potential of this compound as a therapeutic agent and can guide further preclinical development. Future studies could expand on this by incorporating co-culture models with stromal or immune cells to better replicate the tumor microenvironment.
References
- 1. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of 3D cultured multicellular spheroid tumor models in tumor-targeted drug delivery system research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying ERK Activation by 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for investigating the activation of the Extracellular signal-Regulated Kinase (ERK) pathway by the small molecule 2,3-Dcpe hydrochloride. Evidence suggests that this compound induces DNA damage, leading to the activation of the ATM/ATR signaling cascade, which subsequently can influence the ERK pathway. This document outlines the proposed signaling pathway, a detailed experimental workflow to elucidate this mechanism, and step-by-step protocols for key cellular and molecular assays.
Introduction
The Extracellular signal-Regulated Kinase (ERK) cascade, a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] The canonical activation of the ERK pathway is initiated by extracellular signals like growth factors that bind to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), triggering a phosphorylation cascade involving Ras, Raf, and MEK, which ultimately leads to the phosphorylation and activation of ERK1/2.[1][2][4] Upon activation, ERK translocates to the nucleus to regulate gene expression.[5][6]
The small molecule this compound has been identified as an agent that induces S phase cell cycle arrest and apoptosis in cancer cells.[7][8][9] Studies have shown that this compound treatment leads to DNA damage, activating the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling pathways.[3][10][11] A previous study has suggested that this compound-induced S phase arrest may be mediated by a p53-independent ERK/p21 pathway in DLD-1 human colon cancer cells.[3] This raises the hypothesis that the DNA damage response initiated by this compound is linked to the activation of the ERK pathway. This document provides the experimental setup to investigate this proposed mechanism.
Proposed Signaling Pathway
The proposed signaling cascade posits that this compound acts as a DNA damaging agent, which is sensed by the cell's DNA damage response machinery, primarily the ATM and ATR kinases. Activation of ATM/ATR can then lead to the downstream activation of the canonical MEK-ERK pathway, resulting in the phosphorylation of ERK.
Experimental Workflow
To validate the proposed signaling pathway, a multi-step experimental workflow is recommended. This workflow is designed to first confirm ERK activation and then dissect the upstream signaling events.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on ERK Phosphorylation
| This compound (µM) | Relative p-ERK/Total ERK Ratio (Western Blot) | p-ERK Fluorescence Intensity (ELISA) |
| 0 (Vehicle) | 1.00 ± 0.05 | 100 ± 8 |
| 5 | 1.5 ± 0.1 | 145 ± 12 |
| 10 | 2.8 ± 0.2 | 270 ± 25 |
| 20 | 4.5 ± 0.3 | 430 ± 35 |
| 50 | 3.2 ± 0.25 | 310 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (20 µM) on ERK Phosphorylation
| Time (hours) | Relative p-ERK/Total ERK Ratio (Western Blot) | p-ERK Fluorescence Intensity (ELISA) |
| 0 | 1.00 ± 0.05 | 100 ± 8 |
| 0.5 | 1.8 ± 0.15 | 175 ± 15 |
| 1 | 3.5 ± 0.3 | 340 ± 30 |
| 2 | 4.6 ± 0.4 | 450 ± 40 |
| 4 | 3.0 ± 0.2 | 290 ± 25 |
| 8 | 1.5 ± 0.1 | 145 ± 12 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of Inhibitors on this compound-Induced ERK Phosphorylation
| Treatment | Relative p-ERK/Total ERK Ratio |
| Vehicle | 1.00 ± 0.05 |
| 2,3-Dcpe (20 µM) | 4.5 ± 0.3 |
| U0126 (MEK Inhibitor, 10 µM) + 2,3-Dcpe | 1.2 ± 0.1 |
| KU-55933 (ATM Inhibitor, 10 µM) + 2,3-Dcpe | 2.1 ± 0.2 |
| VE-821 (ATR Inhibitor, 1 µM) + 2,3-Dcpe | 3.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: DLD-1 human colon adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for ELISA and immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve cells for 12-24 hours in a medium containing 0.5% FBS prior to treatment.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the culture medium. For inhibitor studies, pre-treat cells with the respective inhibitors for 1-2 hours before adding this compound.
Protocol 2: Western Blotting for Phosphorylated and Total ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and γ-H2AX. Use a dilution recommended by the manufacturer in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To detect total ERK, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total ERK1/2.[11][12]
-
Densitometry: Quantify band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Cell-Based ELISA for ERK Phosphorylation
-
Cell Seeding and Treatment: Seed DLD-1 cells in a 96-well black, clear-bottom plate and treat as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence plate reader. Quantify the fluorescence intensity of p-ERK in the nucleus and/or cytoplasm. Normalize the p-ERK signal to the cell number (DAPI count). Commercially available kits can also be utilized for this assay.[10]
Protocol 4: Immunofluorescence for p-ERK Nuclear Translocation
-
Cell Seeding and Treatment: Seed DLD-1 cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-ERK1/2 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope. Assess the subcellular localization of p-ERK.
Conclusion
The provided application notes and protocols offer a structured approach for researchers to investigate the activation of the ERK signaling pathway by this compound. By following the proposed experimental workflow, scientists can confirm ERK activation, explore the upstream involvement of the DNA damage response pathway, and ultimately elucidate the molecular mechanism of action of this compound. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results.
References
- 1. ATM-dependent ERK signaling via AKT in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK activation protects against DNA damage and apoptosis in hyperoxic rat AEC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protocol of a first-in-human clinical trial to evaluate the safety, tolerability, and preliminary efficacy of the bispecific CD276xCD3 antibody CC-3 in patients with colorectal cancer (CoRe_CC-3) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing 2,3-Dcpe Hydrochloride for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the preparation and administration of 2,3-Dcpe hydrochloride for in vivo animal research. 2,3-Dcpe (2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol) hydrochloride is a small molecule compound recognized for its anti-cancer properties. It selectively induces apoptosis and downregulates the anti-apoptotic protein Bcl-XL in various human cancer cells.[1][2] Furthermore, it is known to cause S-phase cell cycle arrest through the activation of the ERK-mediated pathway and the ATM/ATR-Chk1-Cdc25A DNA damage response pathway.[3][4][5] These protocols cover the physicochemical properties, formulation strategies, and administration guidelines to ensure reproducible and effective preclinical studies.
Physicochemical Properties and Solubility
Proper formulation for in vivo studies begins with a thorough understanding of the compound's physical and chemical characteristics. This compound is supplied as a stable, crystalline solid.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Formal Name | 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride | [6] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | [6] |
| Formula Weight | 300.6 g/mol | [1][6] |
| Purity | ≥98% | [6] |
| Physical Appearance | Crystalline solid | [6] |
| Storage | -20°C | [1][6] |
| Stability | ≥4 years (solid form at -20°C) | [6] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [2] |
| PBS (pH 7.2) | Approx. 10 mg/mL | [6] |
| DMSO | Approx. 30 mg/mL | [6] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | [6] |
| Ethanol | Approx. 20 mg/mL | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through multiple signaling pathways, primarily leading to cell cycle arrest and apoptosis.
ERK-Mediated S-Phase Arrest
Studies have shown that this compound can induce S-phase arrest and upregulate the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. This process is correlated with the activation of the Extracellular signal-Regulated Kinase (ERK).[5] Inhibition of ERK has been shown to attenuate the S-phase arrest induced by the compound.[5]
Caption: ERK-mediated pathway induced by this compound.
DNA Damage Response Pathway
This compound also induces DNA damage, activating the ATM/ATR signaling cascade. This leads to the phosphorylation and activation of checkpoint kinase 1 (Chk1), which in turn promotes the degradation of Cdc25A.[3][4][7] The degradation of Cdc25A, a phosphatase required for cell cycle progression, ultimately results in S-phase arrest.[3]
Caption: DNA damage response pathway activated by this compound.
Experimental Protocols for In Vivo Formulation
The following protocols provide step-by-step instructions for preparing this compound for administration in animal models. The choice of formulation depends on the required dose, administration route, and desired vehicle properties.
Caption: General workflow for preparing this compound for in vivo studies.
Materials and Equipment
-
This compound (solid)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips and micropipettes
-
Vortex mixer and/or sonicator
-
Syringes and appropriate gauge needles for administration
-
Solvents/Vehicles:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
0.9% Sodium Chloride (Sterile Saline)
-
Protocol 1: Formulation Using an Organic Co-Solvent Vehicle
This method is recommended for achieving higher concentrations or when aqueous solubility is limiting. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG300, Tween-80, and saline.
-
Dose Calculation: Determine the final concentration needed (e.g., in mg/mL) based on the desired dose (mg/kg), the average animal weight (kg), and the injection volume (e.g., 10 mL/kg for mice).
-
Prepare Stock Solution (Recommended):
-
Prepare Final Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% and vortex until the solution is clear.
-
Add sterile saline to reach the final volume (45%) and vortex to mix completely.
-
-
Final Check: The final formulation should be a clear, homogenous solution. Prepare fresh on the day of dosing. Ensure the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects.[6]
Protocol 2: Formulation in Aqueous Buffer
Given the compound's solubility in PBS and water, direct dissolution is a viable option, especially for lower doses. This avoids the use of organic solvents.
-
Dose Calculation: Calculate the total amount (mg) of this compound needed for your study.
-
Weigh Compound: Accurately weigh the required amount of the crystalline solid and place it in a sterile vial.
-
Dissolution:
-
Final Check: Ensure the solution is clear and free of particulates before administration.
-
Important Note: It is not recommended to store the aqueous solution for more than one day.[6]
Example Administration Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Handling: Acclimatize animals to laboratory conditions before the experiment. Handle animals gently to minimize stress.
-
Formulation Preparation: Prepare the this compound formulation using one of the protocols described above. Draw the calculated volume into an appropriately sized syringe (e.g., 1 mL) with a suitable needle (e.g., 27-gauge).
-
Injection Procedure:
-
Securely restrain the mouse, exposing the abdominal area.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation smoothly and withdraw the needle.
-
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental plan.
Safety Precautions
This material should be considered hazardous until further information becomes available.[6]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Refer to the complete Safety Data Sheet (SDS) provided by the supplier before use.[6]
References
- 1. abmole.com [abmole.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Assessing Caspase Activation in Response to 2,3-Dcpe Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing caspase activation in response to treatment with 2,3-Dcpe hydrochloride. This compound is a small molecule that has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] A key mechanism in its apoptotic action is the activation of the caspase cascade.[2] These protocols are designed to guide researchers in accurately measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, which are critical markers of apoptosis.
The following sections detail the mechanism of this compound, present quantitative data on its effects, provide step-by-step experimental protocols for caspase activation assays, and include visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-cancer effects by inducing DNA damage, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway.[1][3] This leads to the phosphorylation of checkpoint kinase 1 (Chk1) and subsequent degradation of cell division cycle 25A (Cdc25A), resulting in S-phase cell cycle arrest.[1][3] Concurrently, this DNA damage response triggers the intrinsic pathway of apoptosis. This is evidenced by the release of cytochrome c from the mitochondria and the subsequent cleavage and activation of caspase-9, followed by the executioner caspase-3.[2] The extrinsic pathway is also implicated, as cleavage of caspase-8 has been observed.[2] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][4] Studies have also indicated that this compound can down-regulate the anti-apoptotic protein Bcl-xL, and overexpression of Bcl-xL can block the apoptotic effects of the compound.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines and Normal Fibroblasts. [2]
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | 1.95 |
| H1299 | Lung Cancer | 2.24 |
| A549 | Lung Cancer | 2.69 |
| Normal Human Fibroblasts | Normal | 12.6 |
Table 2: Effect of this compound on Apoptosis Induction. [5]
| Cell Line | Treatment | Apoptotic Cells (%) |
| DLD-1 | DMSO (Control) | <5 |
| DLD-1 | 2,3-Dcpe (3.3 µM) | >30 |
| A549 | DMSO (Control) | <5 |
| A549 | 2,3-Dcpe (3.3 µM) | >25 |
| NHFB | DMSO (Control) | <5 |
| NHFB | 2,3-Dcpe (3.3 µM) | <5 |
Experimental Protocols
Detailed methodologies for key experiments to assess caspase activation are provided below.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is for quantifying the activity of caspase-3 and caspase-7 in cell lysates using a fluorogenic substrate.[6][7]
Materials:
-
96-well, black, clear-bottom tissue culture plates
-
This compound
-
Cell line of interest (e.g., DLD-1)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Caspase-3/7 fluorometric assay kit (containing lysis buffer and a fluorogenic substrate like DEVD-AFC or DEVD-R110)[6][8]
-
Fluorometric microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis and Substrate Addition: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a lysis buffer with the fluorogenic substrate. Add a volume of the assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).[10]
-
Incubation for Reaction: Gently mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.[9][10]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 400 nm and emission at approximately 505 nm for AFC, or as specified by the kit manufacturer.[8]
-
Data Analysis: Subtract the background fluorescence (from wells with medium and reagent only) from all readings. Express the caspase activity as fold change relative to the vehicle-treated control.
Western Blot Analysis of Cleaved Caspase-3 and PARP
This protocol allows for the qualitative and semi-quantitative detection of the cleaved (active) form of caspase-3 and its substrate, PARP.[11][12]
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3 (Asp175), Rabbit anti-PARP[11][12]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described in the previous protocol. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[1] Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) or PARP (1:1000) in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) in blocking buffer for 1-2 hours at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: The appearance of the 17/19 kDa cleaved caspase-3 fragments and the 89 kDa cleaved PARP fragment will indicate caspase activation and apoptosis.[4][12] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Flow Cytometry Analysis of Apoptosis
This protocol uses Annexin V and a viability dye (like Propidium Iodide, PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.[14][15]
Materials:
-
Cell culture reagents and this compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in 6-well plates.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer within one hour of staining.[15]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The protocols outlined in this document provide robust methods for assessing caspase activation induced by this compound. The fluorometric assay offers a quantitative measure of enzyme activity suitable for high-throughput screening, while Western blotting provides specific detection of caspase cleavage and substrate processing. Flow cytometry allows for the multiparametric analysis of apoptosis at the single-cell level. By employing these methods, researchers can effectively characterize the pro-apoptotic efficacy of this compound and elucidate its mechanism of action in various cancer models.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. biotium.com [biotium.com]
- 9. tandfonline.com [tandfonline.com]
- 10. promega.com [promega.com]
- 11. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining 2,3-Dcpe Hydrochloride with Radiotherapy in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, inducing therapeutic effects primarily through the generation of DNA damage in tumor cells. The efficacy of radiotherapy can be enhanced by agents that sensitize cancer cells to radiation-induced damage. 2,3-dichloro-phenoxy ethyl-amine (2,3-Dcpe) hydrochloride is a small molecule that has been shown to induce S phase cell cycle arrest and apoptosis in cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway, which is a key component of the DNA damage response (DDR).[1][2][3] This mechanism of action suggests that 2,3-Dcpe hydrochloride could be a potent radiosensitizer, creating a synergistic anti-cancer effect when combined with radiotherapy.
These application notes provide a comprehensive overview of the rationale and detailed protocols for investigating the combination of this compound and radiotherapy in preclinical experimental models.
Rationale for Combination Therapy
The co-administration of this compound and radiotherapy is predicated on the principle of targeting the DNA damage response from multiple angles.
-
This compound's Mechanism of Action: this compound induces DNA damage, leading to the activation of the ATM/ATR signaling cascade. This results in the phosphorylation of Chk1 and subsequent degradation of Cdc25A, a phosphatase essential for cell cycle progression, ultimately causing S phase arrest.[1][2][3] By holding cells in the S phase, a more radiosensitive phase of the cell cycle, this compound may enhance the cytotoxic effects of ionizing radiation.
-
Synergistic Potential with Radiotherapy: Radiotherapy creates single and double-strand DNA breaks. The presence of this compound, which already compromises the DNA damage response, could prevent cancer cells from effectively repairing this radiation-induced damage, leading to increased mitotic catastrophe and apoptosis.
Data Presentation
While direct experimental data for the combination of this compound and radiotherapy is not yet available in published literature, the following tables outline the expected quantitative data from proposed key experiments to evaluate the synergistic effects.
Table 1: In Vitro Cell Viability and Apoptosis
| Treatment Group | Cell Line(s) | IC50 (µM) | Apoptosis Rate (%) | Notes |
| Control (Vehicle) | e.g., DLD-1, HT-29 | - | Baseline | Untreated cells |
| This compound | e.g., DLD-1, HT-29 | TBD | TBD | Dose-response |
| Radiotherapy (RT) | e.g., DLD-1, HT-29 | - | TBD | Dose-response (Gy) |
| 2,3-Dcpe + RT | e.g., DLD-1, HT-29 | TBD | TBD | Synergism assessment |
TBD: To be determined experimentally.
Table 2: In Vitro Clonogenic Survival Assay
| Treatment Group | Cell Line(s) | Plating Efficiency (%) | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |
| Control (Vehicle) | e.g., DLD-1, HT-29 | TBD | TBD | - |
| This compound | e.g., DLD-1, HT-29 | TBD | TBD | - |
| Radiotherapy (RT) | e.g., DLD-1, HT-29 | TBD | TBD | - |
| 2,3-Dcpe + RT | e.g., DLD-1, HT-29 | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 3: In Vivo Tumor Growth Delay in Xenograft Models
| Treatment Group | Animal Model | Tumor Volume (mm³) at Day X | Tumor Growth Delay (Days) | Body Weight Change (%) |
| Control (Vehicle) | e.g., Nude mice with DLD-1 xenografts | TBD | - | TBD |
| This compound | e.g., Nude mice with DLD-1 xenografts | TBD | TBD | TBD |
| Radiotherapy (RT) | e.g., Nude mice with DLD-1 xenografts | TBD | TBD | TBD |
| 2,3-Dcpe + RT | e.g., Nude mice with DLD-1 xenografts | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound as a Radiosensitizer
1.1. Cell Culture
-
Cell Lines: Human colorectal cancer cell lines such as DLD-1 and HT-29 are recommended based on existing data for this compound.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
1.2. Drug and Radiation Treatment
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations.
-
Irradiation: Use a medical linear accelerator or a dedicated animal irradiator to deliver single or fractionated doses of X-ray radiation.
1.3. Clonogenic Survival Assay
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well.
-
Allow cells to attach for 24 hours.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with doses ranging from 0 to 8 Gy.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose that produces a certain level of survival in the control group by the dose that produces the same level of survival in the drug-treated group.
Protocol 2: In Vivo Assessment of Combined this compound and Radiotherapy
2.1. Animal Model
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 DLD-1 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
2.2. Treatment Protocol
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Control, 2,3-Dcpe alone, Radiotherapy alone, Combination).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Radiotherapy: Irradiate the tumors with a targeted radiation beam. The radiation dose and fractionation schedule should be optimized for the specific tumor model.
-
Combination Treatment: Administer this compound at a specified time before each radiation fraction.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the experiment.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
2.3. Data Analysis
-
Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Analyze changes in body weight as a measure of treatment-related toxicity.
-
Perform histological and immunohistochemical analysis of tumor tissues to assess for markers of apoptosis, proliferation, and DNA damage.
Visualizations
Caption: Signaling pathway of this compound leading to S phase arrest.
Caption: Proposed experimental workflow for in vivo combination therapy studies.
Caption: Logical relationship for the synergistic action of 2,3-Dcpe and radiotherapy.
References
- 1. Combining low-dose radiotherapy with immunotherapy eradicates metastatic cancer in mice – UW–Madison News [news.wisc.edu]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Radiations: Biological Effects of Mixed Exposures Across the Radiation Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 2,3-Dcpe hydrochloride solubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,3-Dcpe hydrochloride in aqueous media.
Troubleshooting Guide
Researchers may encounter challenges in dissolving this compound for their experiments. This guide provides a systematic approach to troubleshoot and improve its solubility.
Problem: Precipitate forms when preparing aqueous solutions.
| Potential Cause | Suggested Solution |
| Low intrinsic solubility in water. | This compound has limited solubility in aqueous buffers. Refer to the solubility data table below. Consider using a different solvent system if higher concentrations are required. |
| Incorrect pH of the buffer. | The solubility of ionizable compounds like this compound can be pH-dependent. Experiment with buffers of different pH values to determine the optimal pH for solubility. A pH adjustment can significantly enhance the solubility of certain drugs.[1][2][3] |
| Solution has reached its saturation point. | Do not exceed the known solubility limits. If a higher concentration is necessary, explore the use of co-solvents or other formulation strategies. |
| Temperature of the solvent is too low. | Gently warming the solution in a water bath (e.g., 37-45°C) can help increase the solubility of some compounds.[4] However, be cautious about the thermal stability of this compound. |
| Insufficient mixing. | Ensure the solution is mixed thoroughly. Sonication or rapid stirring can facilitate the dissolution process.[4] |
Problem: The compound does not fully dissolve even with co-solvents.
| Potential Cause | Suggested Solution |
| Inappropriate co-solvent or incorrect concentration. | Not all co-solvents are equally effective. Commonly used co-solvents for poorly soluble drugs include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[1][5] Systematically test different co-solvents and varying concentrations to find the optimal ratio for your experiment. |
| Residual organic solvent is causing precipitation upon dilution. | When preparing aqueous solutions from a stock in an organic solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation. Perform serial dilutions and observe for any cloudiness or precipitate. |
| The compound may exist in a less soluble polymorphic form. | While not specifically documented for this compound, different crystalline forms (polymorphs) of a compound can have different solubilities.[6] Techniques like sonocrystallization or using different solvents for initial dissolution might influence the crystalline form. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies depending on the solvent. Below is a summary of its reported solubility in various solvents.
| Solvent | Solubility | Reference |
| Water | ~100 mM | [4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [7][8] |
| Ethanol | ~20 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF, where it has higher solubility.[7] This stock solution can then be further diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects in your experiments.[7]
Q3: Can I prepare an organic solvent-free aqueous solution?
A3: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[7] However, the achievable concentration will be limited by its aqueous solubility (~10 mg/mL in PBS, pH 7.2).[7][8] For concentrations up to 100 mM in water, direct dissolution is also reported to be possible.[4] Gentle warming or sonication may aid in dissolution.[4]
Q4: For how long are aqueous solutions of this compound stable?
A4: It is recommended not to store aqueous solutions for more than one day.[7] For stock solutions in organic solvents, it is advised to store them in aliquots in tightly sealed vials at -20°C or below and use them within one month.[4]
Q5: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?
A5: Several techniques can be employed to enhance the solubility of hydrophobic drugs:
-
pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of ionizable compounds.[1][2][3]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of nonpolar molecules.[1][3][5]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, which can lead to a faster dissolution rate, although it doesn't change the equilibrium solubility.[1][5][9]
-
Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[9]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix can enhance its dissolution properties.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (MW: 300.6 g/mol )
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.006 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of PBS (pH 7.2) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the solution through a 0.22 µm filter if required for your experiment.
-
Use the solution immediately or store at 4°C for no longer than 24 hours.
Protocol 2: Screening for Optimal Co-solvent to Enhance Solubility
Materials:
-
This compound
-
DMSO
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Vortex mixer
Procedure:
-
Prepare 100 mM stock solutions of this compound in DMSO, Ethanol, and PEG 400.
-
In separate microcentrifuge tubes, prepare a series of dilutions of each stock solution into your aqueous buffer. For example, prepare final concentrations of 1, 2, 5, and 10% (v/v) of each co-solvent.
-
To each tube, add a fixed amount of this compound that would result in a final concentration higher than its known aqueous solubility (e.g., 15 mg/mL).
-
Vortex all tubes for 2 minutes.
-
Allow the tubes to stand at room temperature for 1 hour.
-
Visually inspect each tube for the presence of precipitate. The co-solvent and concentration that results in a clear solution with the highest drug concentration is the most effective.
-
(Optional) Quantify the amount of dissolved this compound in the supernatant of the clear solutions using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Visualizations
Caption: Experimental Workflow for Improving this compound Solubility.
Caption: Signaling Pathway of this compound Leading to Apoptosis.[8][11][12][13]
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. brieflands.com [brieflands.com]
- 3. wjbphs.com [wjbphs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ijpbr.in [ijpbr.in]
- 6. japer.in [japer.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 2,3-Dcpe hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dcpe hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound, or 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule that has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, particularly in colon cancer. Its primary mechanism involves inducing DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to S-phase arrest of the cell cycle.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is a crystalline solid that is soluble in water (up to 100 mM) and phosphate-buffered saline (PBS) at pH 7.2 (approximately 10 mg/ml).[3][4] It is also soluble in organic solvents like ethanol (B145695) (~20 mg/ml), DMSO (~30 mg/ml), and dimethyl formamide (B127407) (DMF) (~30 mg/ml).[3] For long-term storage, it is recommended to store the solid compound desiccated at -20°C.[4] Stock solutions should be stored in tightly sealed vials at -20°C or below and are typically recommended for use within one month.[4] It is advised to make fresh aqueous solutions daily.[3]
Q3: At what cell confluency should I treat my cells with this compound?
The optimal cell confluency for drug treatment depends on the specific goals of your experiment. For studying cytostatic effects, such as cell cycle arrest induced by this compound, it is recommended to treat cells at a lower confluency (e.g., 30-50%).[5] This ensures that the cells are in an active state of proliferation and have space to grow, allowing for the detection of anti-proliferative effects.[5] Treating cells at a very high confluency (>90%) can lead to contact inhibition, where even untreated control cells stop proliferating, which could mask the cytostatic effects of the compound.[5]
Troubleshooting Guides
Inconsistent S-Phase Arrest in Flow Cytometry Analysis
Q: My flow cytometry results show variable or inconsistent S-phase arrest after treating cells with this compound. What could be the cause?
Several factors can contribute to inconsistent S-phase arrest results. Here are some common causes and troubleshooting steps:
-
Cell Health and Culture Conditions:
-
Inconsistent Seeding Density: Ensure consistent cell seeding density across all experiments. Cell density can influence proliferation rates and drug responses.[6]
-
Cell Detachment: Adherent cells may detach due to over-trypsinization, microbial contamination, or suboptimal culture medium conditions.[7][8] Minimize stress on cells during handling.
-
Nutrient Depletion: Ensure the culture medium is fresh and provides adequate nutrients. Medium depletion can affect cell cycle progression.[7]
-
-
Drug Preparation and Treatment:
-
Compound Instability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Aqueous solutions are not recommended for long-term storage.[3]
-
Inaccurate Concentration: Verify the concentration of your stock solution. Inaccurate dilutions can lead to variable effects.
-
-
Flow Cytometry Protocol:
-
Improper Fixation: Use ice-cold 70% ethanol and fix cells for at least 2 hours at 4°C to ensure proper permeabilization and DNA staining.[9]
-
Cell Clumping: Ensure single-cell suspension by gently pipetting or passing cells through a cell strainer before analysis. Cell clumps can create artifacts in the data.[9]
-
Insufficient Staining: Use an appropriate concentration of DNA staining dye (e.g., propidium (B1200493) iodide) and ensure sufficient incubation time.[10][11] RNase treatment is crucial to avoid staining of RNA, which can interfere with DNA content analysis.[12]
-
Instrument Settings: Maintain consistent flow rate and laser alignment between experiments. A low flow rate is recommended for optimal resolution.[9][11]
-
Experimental Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing cell cycle arrest induced by this compound.
Inconsistent Protein Expression in Western Blotting
Q: I am seeing inconsistent expression levels of proteins in the ATM/ATR-Chk1-Cdc25A pathway (e.g., p-Chk1, Cdc25A) in my western blots after this compound treatment. How can I troubleshoot this?
Inconsistent western blot results can arise from various steps in the protocol. Consider the following troubleshooting points:
-
Sample Preparation:
-
Variable Protein Extraction: Ensure complete cell lysis and consistent protein extraction across all samples. Use protease and phosphatase inhibitors to prevent protein degradation.
-
Inaccurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
-
Electrophoresis and Transfer:
-
Gel Polymerization: Ensure even and complete polymerization of your SDS-PAGE gels for consistent protein migration.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by using a reversible protein stain like Ponceau S.
-
-
Antibody Incubation and Detection:
-
Antibody Concentration: Optimize the concentrations of your primary and secondary antibodies. High concentrations can lead to high background and non-specific bands, while low concentrations can result in weak or no signal.[1][2][13]
-
Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to minimize non-specific antibody binding.[14][15] For phosphoproteins, BSA is often preferred as milk contains phosphoproteins that can cause background.[15][16][17]
-
Washing Steps: Perform thorough and consistent washing steps to remove unbound antibodies and reduce background noise.[1][14]
-
Antibody Quality: Ensure your antibodies are stored correctly and have not expired.
-
Logical Troubleshooting Flow for Western Blotting
Caption: A decision tree for troubleshooting common issues in Western blotting experiments.
Data Summary
Table 1: Experimental Conditions for this compound Treatment
| Parameter | Condition | Cell Line | Reference |
| Drug Concentration | 20 µM | DLD-1 (human colon cancer) | [1] |
| Vehicle Control | DMSO | DLD-1 | [1] |
| Treatment Duration | 8, 10, 12, 14, 16, 18, 24, 32 hours | DLD-1 | [1] |
| ATM/ATR Inhibitors | Wortmannin (500 nM), Caffeine (2 mM) | DLD-1 | [1][14] |
| Inhibitor Pre-treatment | 2 hours before this compound | DLD-1 | [1] |
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S-Phase Arrest
| Treatment Group | Proportion of S-Phase Cells (%) | Cell Line | Reference |
| This compound alone | 83 | DLD-1 | |
| Caffeine + this compound | 39.6 | DLD-1 | |
| Wortmannin + this compound | 48.2 | DLD-1 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture DLD-1 human colon cancer cells in RPMI-1640 medium supplemented with 10% FBS, 1% glutamine, and 1% antibiotics at 37°C in a 5% CO2 incubator. Treat exponentially proliferating cells with 20 µM this compound for the desired time points. Use DMSO as a vehicle control.[1]
-
Cell Harvesting and Fixation: Collect both suspended and adherent (trypsinized) cells. Centrifuge the pooled cells at 2,000 x g for 5 minutes at 4°C. Fix the cells in 70% ethanol overnight at 4°C.[1]
-
DNA Staining: Centrifuge the fixed cells and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase.[1]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[1]
Western Blotting
-
Protein Extraction: After treatment, rinse cells with ice-cold PBS and lyse them in Laemmli lysis buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).[1]
-
Protein Quantification: Determine the protein concentration using a BCA Assay kit.[1]
-
SDS-PAGE and Transfer: Load equal amounts of total cellular protein (e.g., 20 µ g/lane ) onto a 10% polyacrylamide gel and resolve by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-Chk1, Chk1, Chk2, Cdc25A, p-H2A.X, H2A.X), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of this compound
Caption: The signaling cascade initiated by this compound leading to S-phase arrest.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy| Reasons and Solutions for Adherent Cell Detachment [procellsystem.com]
- 8. fdcell.com [fdcell.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. clyte.tech [clyte.tech]
- 17. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing 2,3-Dcpe Hydrochloride Treatment for Maximal Apoptosis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for inducing maximum apoptosis with 2,3-Dcpe hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis?
A1: this compound induces apoptosis primarily by causing DNA damage in cancer cells.[1][2] This leads to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which results in S phase cell cycle arrest and subsequent apoptosis.[1][2][3]
Q2: Which cell lines have been shown to be sensitive to this compound?
A2: The colorectal cancer cell line DLD-1 has been documented as being sensitive to this compound.[1][2] It has also been shown to be effective in other cancer cell lines, such as A549 (lung carcinoma), while having a lesser effect on normal human fibroblasts.[4]
Q3: What is a recommended starting concentration and treatment time for this compound?
A3: A common starting point is a concentration of 20 µM.[1][4] To determine the optimal treatment time for maximizing apoptosis, a time-course experiment is highly recommended, with time points ranging from 8 to 32 hours.[1][5]
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: Apoptosis can be confirmed using several methods. A standard approach is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Western blotting to detect the cleavage of caspases-3, -8, -9, and PARP is also a definitive indicator of apoptosis.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low levels of apoptosis observed after treatment. | The treatment time may be too short or too long, missing the peak of apoptotic activity. The concentration of this compound may be suboptimal for your specific cell line. The cell line may be resistant to the compound. | Perform a time-course experiment (e.g., 8, 12, 16, 24, 32 hours) to identify the optimal treatment duration.[1][5] Conduct a dose-response experiment to determine the IC50 for your cell line. Consider using a different cell line known to be sensitive to this compound. |
| High levels of cell detachment and necrosis observed. | The concentration of this compound may be too high, leading to cytotoxicity. The treatment duration may be too long, causing cells to progress from apoptosis to secondary necrosis. | Reduce the concentration of this compound. Shorten the treatment incubation period. When harvesting, be sure to collect both adherent and floating cells for a complete analysis. |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent timing of treatment and harvesting. Degradation of the this compound stock solution. | Ensure consistent cell seeding density for all experiments. Standardize all incubation times precisely. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| No cleavage of caspases observed in Western blot. | The time point of cell lysis may have missed the peak of caspase activation. The protein extraction or Western blot protocol may need optimization. | Perform a time-course experiment and collect cell lysates at multiple time points to identify the peak of caspase cleavage. Ensure your lysis buffer contains protease inhibitors and that your antibodies are validated for the target proteins. |
Data on this compound Treatment and Apoptosis
Table 1: Time-Dependent Effect of 20 µM this compound on DLD-1 Cells
| Treatment Time (hours) | Key Molecular Events | Reference(s) |
| 8 - 12 | Initial increase in the proportion of cells in S phase. | [1] |
| 14 - 18 | Marked increase in phosphorylated H2A.X, a marker of DNA damage. | [1][6] |
| 16 - 32 | Increased levels of phosphorylated Chk1 (Ser317 and Ser345). Decreased expression of Cdc25A. | [5] |
| 24 | Cleavage of caspase-3, -8, -9, and PARP observed. Release of cytochrome c from mitochondria into the cytosol. | [4] |
| 32 | Continued induction of apoptosis. | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
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Cell Seeding: Seed DLD-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
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Treatment: Treat the cells with 20 µM this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for various time points (e.g., 8, 12, 16, 24, 32 hours).
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Cell Harvesting: At each time point, collect both the culture medium (containing floating cells) and the adherent cells (using a gentle, EDTA-free dissociation agent).
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Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Apoptotic Markers
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Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
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Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and an appropriate loading control (e.g., β-actin or GAPDH).
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Detection: Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
potential off-target effects of 2,3-Dcpe hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vitro effects of 2,3-Dcpe hydrochloride (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: The primary mechanism of action of this compound in cancer cells, particularly in colorectal cancer cell lines like DLD-1, is the induction of S phase cell cycle arrest and apoptosis.[1][2] This is initiated by DNA damage, which activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3][4] Activation of this pathway leads to the phosphorylation of Chk1 and subsequent degradation of Cdc25A, resulting in cell cycle arrest.[1][2][4]
Q2: What are the known off-target effects of this compound?
A2: Based on available literature, specific off-target kinase profiling or broad panel screening data for this compound has not been published. The primary reported effects, such as DNA damage and activation of the DNA damage response (DDR) pathway, are considered part of its on-target mechanism of action leading to apoptosis in cancer cells.[1]
However, researchers should be aware that like many small molecules, this compound could have unintended effects on other cellular pathways. If off-target activity is a concern for your specific experimental context, it is recommended to perform your own off-target profiling, for instance, by using a commercial kinase panel screening service.
Q3: Is this compound cytotoxic to all cell types?
A3: this compound has been shown to be more effective at inducing apoptosis in various cancer cell lines compared to normal human fibroblasts, suggesting a degree of cancer cell selectivity.[5][6] However, it does exhibit some cytotoxic effects on normal cells, albeit generally at higher concentrations or after longer exposure times compared to cancer cells.[7]
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?
A4: Unexpected phenotypes could arise from several factors:
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Cell-type specific responses: The effects of this compound can vary between different cancer cell lines and normal cells.
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Concentration and exposure time: The cellular response is highly dependent on the concentration and duration of treatment.
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Off-target effects: As with any small molecule, undocumented off-target effects could be responsible for unexpected phenotypes.
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Experimental variability: Ensure consistent experimental conditions, including cell passage number, confluency, and reagent quality.
We recommend performing thorough dose-response and time-course experiments in your specific cell model to characterize the effects accurately.
Troubleshooting Guides
Problem 1: Inconsistent levels of S phase arrest observed across experiments.
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Possible Cause 1: Cell Cycle Synchronization. If your experimental protocol involves cell cycle synchronization prior to treatment, inconsistencies in synchronization efficiency can lead to variable results.
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Troubleshooting Tip: Verify synchronization efficiency using flow cytometry for each experiment. Ensure that the synchronization protocol is optimized and consistently applied.
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-
Possible Cause 2: Reagent Stability. this compound solution stability may vary depending on storage conditions and solvent.
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Troubleshooting Tip: Prepare fresh working solutions of this compound from a new aliquot of stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause 3: Cell Density. The confluency of your cell culture at the time of treatment can influence cell cycle distribution.
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Troubleshooting Tip: Seed cells at a consistent density for all experiments and treat them at a predetermined level of confluency.
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Problem 2: High levels of cytotoxicity observed in normal (non-cancerous) control cell lines.
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Possible Cause 1: High Concentration. The concentration of this compound may be too high for the specific normal cell line being used.
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Troubleshooting Tip: Perform a dose-response curve to determine the IC50 value for your normal cell line and compare it to the cancer cell lines of interest. Use a concentration that maximizes the differential effect.
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Possible Cause 2: Extended Exposure Time. Prolonged exposure to the compound can lead to increased toxicity in normal cells.
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Troubleshooting Tip: Conduct a time-course experiment to identify the optimal treatment duration that induces the desired effect in cancer cells while minimizing toxicity in normal cells.
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Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| DLD-1 | Human Colon Cancer | XTT Assay | Cell Viability | IC50 ≈ 10 µM (4 days) | [5] |
| HCT116 | Human Colon Cancer | XTT Assay | Cell Viability | IC50 ≈ 10 µM (4 days) | [5] |
| A549 | Human Lung Cancer | XTT Assay | Cell Viability | IC50 ≈ 10 µM (4 days) | [5] |
| PC-3 | Human Prostate Cancer | XTT Assay | Cell Viability | IC50 ≈ 10 µM (4 days) | [5] |
| Normal Human Fibroblasts (NHF) | Normal Human Fibroblasts | XTT Assay | Cell Viability | IC50 > 30 µM (4 days) | [5] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies investigating the effect of this compound on the cell cycle of DLD-1 colon cancer cells.[1]
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Cell Seeding: Seed DLD-1 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
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Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a vehicle control for various time points (e.g., 8, 16, 24, 32 hours).
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Cell Harvesting:
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Collect the cell culture medium (containing floating/apoptotic cells).
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Wash the adherent cells with ice-cold PBS.
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Trypsinize the adherent cells and combine them with the cells from the medium.
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Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C.
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-
Fixation:
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Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
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Add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing gently.
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Fix the cells overnight at -20°C.
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Staining:
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Centrifuge the fixed cells at 2,000 rpm for 5 minutes.
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Discard the ethanol and wash the cell pellet with PBS.
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Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analysis: Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blotting for DDR Pathway Proteins
This protocol is based on the methodology used to detect changes in protein expression in the ATM/ATR pathway following this compound treatment.[1]
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Cell Lysis:
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Treat DLD-1 cells with this compound as described in Protocol 1.
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Wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit.
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-
SDS-PAGE and Western Blotting:
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate the proteins on a 10-12% SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ATM, p-ATR, p-Chk1, Chk1, Cdc25A, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for cell cycle analysis using flow cytometry.
Disclaimer: This information is for research purposes only and not for diagnostic or therapeutic use. Researchers should always consult the primary literature and perform their own validation experiments.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
how to minimize 2,3-Dcpe hydrochloride toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dcpe hydrochloride. The focus is on strategies to minimize toxicity in normal cells while maintaining anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that induces apoptosis (programmed cell death) in cancer cells.[1] It functions by causing DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[2] This activation leads to S-phase cell cycle arrest and subsequent apoptosis.[2] A key feature of its action is the down-regulation of the anti-apoptotic protein Bcl-xL.[1]
Q2: How selective is this compound for cancer cells over normal cells?
A2: this compound exhibits selectivity for cancer cells. Studies have shown that it induces apoptosis more effectively in various cancer cell lines compared to normal human fibroblasts.[3][4][5] This is quantified by its half-maximal inhibitory concentration (IC50), which is significantly lower in cancer cells.[1]
Q3: What are the observed effects of this compound on normal cells?
A3: While generally less sensitive, normal cells are not entirely unaffected by this compound. At concentrations effective against cancer cells, it has been observed to cause a mild increase in the population of normal human fibroblasts entering the S-phase of the cell cycle at early time points after exposure.[6] This indicates some level of cell cycle disruption.
Q4: Can co-treatment with other agents protect normal cells from this compound toxicity?
A4: Yes, a theoretical approach known as "cyclotherapy" can be applied. This strategy involves pre-treating cells with an agent that induces a temporary G1 cell cycle arrest specifically in normal cells, which often have intact cell cycle checkpoints. Since this compound targets cells in the S-phase, arresting normal cells in G1 should theoretically protect them from its DNA-damaging effects. Cancer cells, which frequently have defective checkpoint controls, would not arrest and remain susceptible.
Q5: Is it advisable to use antioxidants to mitigate the toxicity of this compound?
A5: The use of high-dose antioxidant supplements during chemotherapy is a topic of debate. While antioxidants can neutralize reactive oxygen species (ROS) and potentially reduce some side effects, there is a significant concern that they might also protect cancer cells, thereby diminishing the therapeutic efficacy of the treatment. It is generally recommended to avoid high-dose antioxidant supplements during treatment with DNA-damaging agents.
Q6: Has this compound been formulated into any targeted drug delivery systems?
A6: To date, there is no publicly available research detailing the formulation of this compound into a specific targeted drug delivery system such as liposomes or nanoparticles. However, these technologies represent a promising future direction to potentially increase the concentration of the drug in tumor tissues while minimizing systemic exposure and toxicity to normal cells.[7]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Type | Cell Line(s) | IC50 Value (µM) | Reference |
| Cancer Cells | Various Cancer Cell Lines | 0.89 - 2.69 | [1] |
| Normal Cells | Normal Human Fibroblasts | 12.6 | [1] |
Troubleshooting Guides
Issue 1: High toxicity observed in normal cell control experiments.
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Possible Cause 1: Sub-optimal cell confluence. Normal cells, such as fibroblasts, can be more sensitive to cytotoxic agents when they are sparse and rapidly dividing.
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Troubleshooting Step: Ensure that normal cell cultures are at a consistent and optimal confluence (typically 70-80%) at the time of treatment.
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Possible Cause 2: Extended exposure time. Continuous exposure may lead to cumulative damage in normal cells.
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Troubleshooting Step: Titrate the exposure time of this compound. A shorter duration may be sufficient to induce apoptosis in sensitive cancer cells while allowing normal cells to recover.
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Possible Cause 3: High concentration. The therapeutic window between cancer and normal cells may be narrow depending on the specific cell lines used.
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Troubleshooting Step: Perform a detailed dose-response curve for both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
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Issue 2: Reduced efficacy of this compound in cancer cells when testing protective co-treatments.
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Possible Cause 1: Interference from the protective agent. The agent used to protect normal cells may also have a partial effect on the cancer cells, or it may interfere with the mechanism of 2,3-Dcpe.
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Troubleshooting Step: Carefully check the literature for the mechanism of the protective agent. If it induces cell cycle arrest, ensure that your cancer cell line has a deficient checkpoint (e.g., p53 or Rb mutation) that makes it resistant to this effect.
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Possible Cause 2: Incorrect timing of co-treatment. For a cyclotherapy approach to be effective, the protective agent must be administered before the this compound to allow normal cells to enter a quiescent state.
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Troubleshooting Step: Optimize the timing of the co-treatment. A pre-incubation period of 12-24 hours with the protective agent is a common starting point before adding this compound.
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Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for minimizing 2,3-Dcpe toxicity in normal cells.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
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Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed confluence at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Drug Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.1 µM to 50 µM).
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Treatment: Remove the existing medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells. Include wells with medium and the drug vehicle (e.g., DMSO) as a control.
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Incubation: Incubate the plates for a period relevant to the cell cycle of the cell lines (e.g., 48 or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay according to the manufacturer's instructions.
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Data Analysis: Read the absorbance using a plate reader. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cyclotherapy-Based Protection of Normal Cells
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Cell Seeding: Seed both normal cells (with intact p53/Rb pathways) and cancer cells (with deficient p53/Rb pathways) in parallel cultures (e.g., 6-well plates for western blotting/FACS or 96-well plates for viability).
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Pre-treatment: Once the cells have adhered, treat them with a cell cycle inhibitor known to induce G1 arrest in normal cells (e.g., a CDK4/6 inhibitor like Palbociclib at a concentration determined by prior titration, typically in the range of 100-500 nM). Incubate for 12-24 hours.
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Co-treatment: Without washing out the cell cycle inhibitor, add this compound at a pre-determined effective concentration (e.g., 2x the cancer cell IC50).
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Incubation: Incubate for an additional 24-48 hours.
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Endpoint Analysis:
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Viability: Assess cell viability using an MTT or similar assay to compare the survival of normal cells with and without the pre-treatment.
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Cell Cycle Analysis: Harvest cells, fix them in 70% ethanol, stain with propidium (B1200493) iodide, and analyze by flow cytometry to confirm G1 arrest in normal cells and S-phase arrest in cancer cells.
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Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells in each condition.
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References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,3-Dcpe Hydrochloride in Cancer Cells
Welcome to the technical support center for 2,3-Dcpe hydrochloride research. This resource is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments, with a focus on understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
This compound is a small molecule that has been shown to inhibit the proliferation of various cancer cells by inducing DNA damage. This leads to S-phase cell cycle arrest and ultimately apoptosis (programmed cell death). The primary signaling pathway implicated in the action of this compound is the ATM/ATR-Chk1-Cdc25A pathway. By activating this pathway, this compound triggers a cascade of events that halts cell division and promotes cell death in cancerous cells.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action as a DNA damaging agent, several potential resistance pathways can be hypothesized:
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Enhanced DNA Repair: Cancer cells can upregulate their DNA repair machinery to counteract the damage induced by this compound. This can include pathways like base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) that can repair the DNA lesions before they trigger cell cycle arrest and apoptosis.[1]
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Alterations in the ATM/ATR-Chk1-Cdc25A Pathway: Mutations or altered expression of key proteins in this signaling cascade could lead to a dampened response to this compound. For instance, downregulation of Chk1 or overexpression of Cdc25A could bypass the drug-induced cell cycle arrest.
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Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can inhibit the induction of apoptosis even in the presence of DNA damage. Overexpression of Bcl-xL has been experimentally shown to block apoptosis induced by this compound.
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Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound to sub-lethal levels.[2]
Q3: How can I experimentally investigate these potential resistance mechanisms in my cell line?
To determine the cause of reduced sensitivity in your cell line, a series of experiments can be performed:
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Assess DNA Damage and Repair: Use techniques like comet assays or staining for γH2AX foci to measure the extent of DNA damage and its resolution over time. Compare these results between your sensitive and potentially resistant cells.
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Analyze the ATM/ATR-Chk1-Cdc25A Pathway: Use western blotting to examine the phosphorylation status and expression levels of key proteins in this pathway (e.g., p-ATM, p-ATR, p-Chk1, Cdc25A) in response to this compound treatment.
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Evaluate Apoptosis: Perform apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspases (e.g., cleaved caspase-3, -8, -9) and PARP. Also, assess the expression levels of Bcl-2 family proteins.
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Investigate Drug Efflux: Use flow cytometry-based efflux assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if your cells are actively pumping out the drug.
Q4: What strategies can I employ to overcome resistance to this compound?
Based on the potential resistance mechanisms, several strategies can be explored:
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Combination Therapy:
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DNA Repair Inhibitors: Combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could prevent the cancer cells from repairing the drug-induced damage, leading to increased cell death.[3]
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Chk1 Inhibitors: For resistance mediated by alterations in the cell cycle checkpoint, co-treatment with a Chk1 inhibitor could synergistically enhance the anti-cancer effect.[4][5]
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Bcl-2 Family Inhibitors: If resistance is due to overexpression of anti-apoptotic proteins, combining this compound with Bcl-2 inhibitors (e.g., venetoclax) could restore the apoptotic response.
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ABC Transporter Inhibitors: In cases of increased drug efflux, co-administration with an inhibitor of P-glycoprotein or other relevant ABC transporters could increase the intracellular concentration of this compound.
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Epigenetic Modulation: The expression of genes involved in drug sensitivity can sometimes be silenced epigenetically. Treatment with histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors may restore the expression of proteins that sensitize cells to DNA damaging agents.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound. | Cell passage number and confluency can affect drug sensitivity. Inconsistent incubation times or reagent concentrations. | Maintain a consistent cell passage number and seed cells at a uniform density. Ensure accurate and consistent timing and reagent preparation for all experiments. |
| No induction of S-phase arrest observed after treatment. | The concentration of this compound may be too low or the incubation time too short. The cell line may have a deficient S-phase checkpoint. | Perform a dose-response and time-course experiment to determine the optimal conditions. Verify the functionality of the S-phase checkpoint using a known S-phase arresting agent. |
| Phosphorylated proteins (e.g., p-Chk1) are not detected by western blot. | Phosphatases in the cell lysate may have dephosphorylated the target protein. Inappropriate buffer or blocking agent used. | Prepare cell lysates with phosphatase inhibitors and keep samples on ice. Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) and block with bovine serum albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background. |
| High background in apoptosis assays. | Sub-optimal antibody concentrations or washing steps. Cells may be undergoing spontaneous apoptosis due to poor culture conditions. | Titrate antibodies to determine the optimal concentration and ensure thorough washing steps. Maintain healthy cell cultures and use appropriate controls. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | 1.95 |
| H1299 | Lung Cancer | 2.24 |
| A549 | Lung Cancer | 2.69 |
| Normal Human Fibroblasts | Non-cancerous | 12.6 |
Data compiled from published literature. IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
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96-well plates
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Cancer cell line of interest
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Complete culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in culture medium.
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Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated and Total Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in the ATM/ATR-Chk1-Cdc25A pathway.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-Chk1, anti-Chk1, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To detect total protein, the membrane can be stripped and re-probed with the corresponding total protein antibody.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for investigating this compound efficacy and resistance.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 2,3-Dcpe Hydrochloride Concentrations: A Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 2,3-Dcpe hydrochloride in various cell lines. We offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells.[1][2] Its primary mechanism in colon cancer cells involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to DNA damage response and cell cycle arrest.[1][2] Additionally, it can activate the ERK signaling pathway, which is correlated with the induction of p21 expression and S-phase arrest.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in water and phosphate-buffered saline (PBS). To prepare a stock solution, dissolve the powdered compound in sterile water or PBS to a desired concentration, for example, 10 mM. Ensure the solution is thoroughly mixed. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration for a new cell line?
A3: For a new cell line, it is advisable to start with a broad range of concentrations to determine the optimal working concentration. A good starting point, based on published data, would be to test concentrations ranging from 0.1 µM to 50 µM. This range encompasses the effective concentrations observed in various cell lines, from the highly sensitive LoVo colon cancer cells to less sensitive normal fibroblasts.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on the specific assay and the cell line being used. For cell viability assays, a 72-hour incubation is common to determine the IC50 value. For cell cycle analysis, shorter incubation times of 24 to 48 hours are typically sufficient to observe S-phase arrest.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect on cell viability | Cell line may be resistant to this compound. | - Increase the concentration range in your dose-response experiment. - Verify the activity of your compound by testing it on a sensitive cell line, such as LoVo. - Consider combination therapies with other anti-cancer agents. |
| Incorrect concentration of the compound. | - Double-check your stock solution calculations and dilutions. - Prepare a fresh stock solution. | |
| Short incubation time. | - Increase the incubation time (e.g., up to 72 hours or longer). | |
| High variability in results between replicates | Inconsistent cell seeding. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | - Calibrate your pipettes regularly. - Use fresh pipette tips for each replicate. | |
| Unexpected cell morphology or toxicity in control group | Solvent toxicity (if using a solvent other than water/PBS). | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). - Include a vehicle-only control in your experiment. |
| Contamination of cell culture. | - Regularly check your cell cultures for signs of bacterial or fungal contamination. - Perform mycoplasma testing. | |
| Difficulty in achieving S-phase arrest | Sub-optimal concentration of this compound. | - Perform a dose-response experiment to find the optimal concentration for inducing S-phase arrest in your specific cell line. A concentration of 20 µM has been shown to be effective in DLD-1 cells.[2] |
| Cell line-specific differences in cell cycle regulation. | - Some cell lines may have different cell cycle checkpoint controls. Consider analyzing the expression of key cell cycle regulatory proteins. | |
| Incorrect timing of cell harvest. | - Perform a time-course experiment to determine the peak of S-phase accumulation after treatment. |
Data Presentation: Effective Concentrations of this compound
The following table summarizes the known effective concentrations and IC50 values of this compound in different cell lines. It is important to note that the optimal concentration can vary significantly between cell lines.
| Cell Line | Cell Type | Parameter | Concentration | Reference |
| LoVo | Human Colon Carcinoma | IC50 | 0.89 µM | |
| DLD-1 | Human Colon Adenocarcinoma | Effective Concentration for S-phase arrest | 20 µM | [2] |
| A549 | Human Lung Carcinoma | Apoptosis Induction | 20 µM | |
| Normal Human Fibroblasts | Normal Fibroblast | IC50 | 12.6 µM | |
| MCF7 | Human Breast Adenocarcinoma | S-phase arrest induction (preliminary) | 20 µM |
Note: IC50 is the concentration of a drug that gives half-maximal response. The effective concentration for other biological effects, such as cell cycle arrest, may differ.
Experimental Protocols
Determining the IC50 Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, if any) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., 20 µM for DLD-1 cells) for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for concentration adjustment.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing 2,3-Dcpe hydrochloride for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and stabilization of 2,3-Dcpe hydrochloride in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol hydrochloride, is a small molecule that selectively induces apoptosis (programmed cell death) in various human cancer cells while having a lesser effect on normal cells. Its primary mechanisms include the downregulation of the Bcl-XL anti-apoptotic protein and the induction of S-phase cell cycle arrest.[1] This S-phase arrest is mediated through the activation of the ERK pathway and by causing DNA damage, which triggers the ATM/ATR-Chk1-Cdc25A signaling pathway.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid. The crystalline solid form is stable for at least four years when stored at -20°C.[5] It is also recommended to desiccate the compound during storage.[6]
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions can be prepared by dissolving the solid compound in organic solvents like DMSO, dimethylformamide (DMF), or ethanol.[5] For DMSO and DMF, solubility is approximately 30 mg/mL, and for ethanol, it is around 20 mg/mL.[5] It is good practice to purge the solvent with an inert gas before dissolving the compound.[5] For aqueous solutions, the compound is soluble in water and PBS (pH 7.2) up to 100 mM or approximately 10-30 mg/mL.[1]
Q4: How stable are this compound solutions?
A4: While the solid form is very stable, aqueous solutions are not recommended for storage longer than one day.[5] For organic stock solutions stored at -20°C or below, it is advised to use them within one month.[6] For maximum consistency in long-term experiments, it is best to prepare fresh solutions or use aliquoted frozen stocks for each experiment.[6]
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous media.
-
Cause: This can happen if the final concentration of the organic solvent is too low to maintain solubility, causing the compound to "crash out."
-
Solution: Ensure that the residual amount of the organic solvent in your final working solution is insignificant, as high concentrations can have physiological effects.[5] When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing. If precipitation persists, consider preparing an organic solvent-free aqueous solution by directly dissolving the crystalline solid in the aqueous buffer, though this may require sonication or gentle warming.
Issue 2: I am observing inconsistent or diminishing effects of the compound in my week-long cell culture experiment.
-
Cause: This is likely due to the degradation of the compound in the aqueous culture medium. Aqueous solutions of this compound are not stable for extended periods.[5]
-
Solution: For experiments lasting several days, it is crucial to replenish the compound with fresh media. Prepare a fresh working solution of this compound from a frozen stock or newly dissolved solid for each media change to ensure a consistent, effective concentration.
Issue 3: My experimental results vary significantly between batches of the compound.
-
Cause: While commercial suppliers provide high-purity compounds (≥98-99%), batch-to-batch variability can still occur.[5] However, the more likely cause is inconsistent handling, storage, or solution preparation.
-
Solution:
-
Standardize Protocols: Strictly adhere to the recommended storage and solution preparation protocols for every experiment.
-
Aliquot Stocks: Upon receiving a new batch, prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO), then create single-use aliquots and store them at -80°C.[1] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Confirm Activity: If variability persists, consider performing a simple dose-response assay with each new batch to confirm its IC50 value against a reference cell line, such as the LoVo human colon cancer cell line.[6][1]
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Ethanol | ~20 mg/mL | [5] |
| Water | Soluble to 100 mM (~30.06 mg/mL) | [1] |
| PBS (pH 7.2) | ~10 mg/mL |
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | -20°C (desiccated) | ≥ 4 years | [5] |
| Crystalline Solid | 4°C | 2 years | |
| In Organic Solvent | -80°C | 6 months | [1] |
| In Organic Solvent | -20°C | 1 month | [6][1] |
| Aqueous Solution | 4°C to Room Temp. | Not more than one day |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock and Working Solutions
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Aseptically weigh out the desired amount of the compound.
-
Stock Solution Preparation (10 mM in DMSO):
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store these aliquots at -80°C for up to 6 months.[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution into your cell culture medium to the desired final concentration immediately before use. For example, to make a 20 µM working solution in 10 mL of media, add 20 µL of the 10 mM stock solution.
-
Mix thoroughly before adding to cells.
-
Caption: Experimental workflow for preparing and using this compound.
Visualized Signaling Pathway: 2,3-Dcpe-Induced S-Phase Arrest
The compound has been shown to induce S-phase arrest in cancer cells by activating the ATM/ATR-Chk1-Cdc25A DNA damage response pathway.[2][7][3]
Caption: Simplified signaling pathway of 2,3-Dcpe-induced S-phase arrest.
References
- 1. abmole.com [abmole.com]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting for Phospho-Chk1 (p-Chk1) Following 2,3-Dcpe Hydrochloride Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Western blot detection of phosphorylated Chk1 (p-Chk1) after treating cells with 2,3-Dcpe hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you resolve specific experimental issues.
Q1: I am not detecting any signal, or the p-Chk1 signal is very weak. What should I do?
A1: Weak or absent signals are a common issue when detecting low-abundance phosphoproteins.[1][2] Here are several factors to consider:
-
Phosphatase Activity: Phosphorylation is a reversible process, and endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein.[1][2]
-
Low Protein Abundance: The fraction of a protein that is phosphorylated can be very small compared to the total amount of that protein.[1][2]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may be too low.
-
Incorrect Blocking Buffer: While commonly used, non-fat milk contains the phosphoprotein casein, which can interfere with phospho-specific antibody binding and sometimes mask a weak signal.[2]
-
Solution: Switch to a 5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions.[2]
-
-
Inefficient Transfer: Low or high molecular weight proteins can be challenging to transfer efficiently.
-
Solution: For a protein like Chk1 (approx. 56 kDa), ensure proper contact between the gel and the membrane. For lower molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and be careful not to "over-transfer" by reducing the transfer time or voltage.
-
Q2: My blot has high background and/or multiple non-specific bands. How can I fix this?
A2: High background can obscure the specific signal of your target protein. Here are the likely causes and solutions:
-
Inappropriate Blocking: As mentioned above, milk is a common cause of high background in phospho-Westerns due to its casein content.[2][6]
-
Solution: Use 5% BSA in TBST as your blocking agent.[6] If background persists, try different blocking reagents.
-
-
Antibody Concentration is Too High: An excessive concentration of the primary or secondary antibody can lead to non-specific binding.[5]
-
Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies.
-
Contaminated Buffers: Bacterial growth or particulates in your buffers can cause patchy background.
-
Solution: Prepare fresh buffers and filter them if necessary.
-
Q3: I am seeing inconsistent p-Chk1 levels between experiments after this compound treatment. Why is this happening?
A3: Reproducibility is critical for reliable results. Inconsistency often stems from variations in sample handling and experimental timing.
-
Timing of Treatment: this compound induces DNA damage, which in turn activates the ATM/ATR-Chk1 pathway.[7][8][9][10] The phosphorylation of Chk1 is a dynamic process.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for peak p-Chk1 induction in your specific cell line. Studies have shown that p-Chk1 (Ser317 and Ser345) levels increase significantly after 16, 24, and 32 hours of treatment with 20 µM 2,3-Dcpe in DLD-1 cells.[7][8]
-
-
Sample Degradation: Repeated freeze-thaw cycles can degrade proteins, including phosphoproteins.[11]
-
Solution: Prepare fresh lysates for each experiment or aliquot lysates after the initial preparation to avoid multiple freeze-thaw cycles.[11]
-
-
Uneven Loading: Variations in the amount of protein loaded per lane will lead to inconsistent band intensities.
-
Solution: Perform a precise protein quantification assay (e.g., BCA) before loading. Always probe for a loading control (e.g., β-actin, GAPDH) to normalize your results and confirm equal loading across all lanes.
-
Q4: Should I use PBS or TBS-based buffers for my wash and antibody solutions?
A4: For detecting phosphoproteins, it is highly recommended to use Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS).[2] The phosphate (B84403) ions in PBS can compete with the phospho-specific antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal.[2][6] If you must use PBS for some steps, ensure the membrane is thoroughly washed with TBST before antibody incubation.[2]
Data on this compound Effects
This compound is known to induce DNA damage, leading to S-phase cell cycle arrest through the activation of the ATM/ATR-Chk1 signaling pathway.[7][8][9][10] The expected changes in key protein levels following treatment are summarized below.
| Protein Target | Expected Change After 2,3-Dcpe Treatment | Rationale |
| p-Chk1 (Ser317/Ser345) | Marked Increase | 2,3-Dcpe induces DNA damage, activating ATM/ATR, which then phosphorylates Chk1 at these sites.[7][8][9] |
| Total Chk1 | Marked Decrease | Studies have observed a decrease in total Chk1 levels at later time points (16, 24, 32h) of 2,3-Dcpe treatment.[7] |
| p-H2A.X | Increase | Phosphorylated H2A.X is a biomarker for DNA damage, which is the initial event caused by 2,3-Dcpe.[7][8] |
| Cdc25A | Marked Decrease | Activated p-Chk1 targets the phosphatase Cdc25A for degradation, leading to cell cycle arrest.[7][8][10] |
Experimental Protocols
Detailed Protocol: Western Blot for p-Chk1
This protocol is a generalized guide. Optimal conditions, especially antibody concentrations and incubation times, should be determined empirically.
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound for the desired time, wash cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[2][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay kit.[7]
-
-
Sample Preparation for SDS-PAGE:
-
Mix a calculated volume of lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[7]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[2][13]
-
Incubate the membrane with the primary antibody against p-Chk1 (e.g., Ser345 or Ser317), diluted in 5% BSA in TBST. Incubation is typically done overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Flow Cytometry for S-Phase Arrest with 2,3-Dcpe Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2,3-Dcpe hydrochloride to induce S-phase arrest for flow cytometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing S-phase arrest?
A1: this compound induces DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3] This activation leads to the phosphorylation of Chk1 and subsequent degradation of Cdc25A, resulting in cell cycle arrest in the S-phase.[1][2][3] A previous study has also suggested the involvement of the p53-independent ERK/p21 pathway.[1][4]
Q2: What is the expected percentage of cells in S-phase after treatment with this compound?
A2: Treatment of DLD-1 human colon cancer cells with 20 µM this compound has been shown to induce S-phase arrest in up to 83% of the cell population.[1][2][3] The percentage of S-phase cells increases in a time-dependent manner, with significant arrest observed after 12 hours and peaking at 24-32 hours post-treatment.[5]
Q3: How can I confirm that this compound is inducing DNA damage?
A3: DNA damage can be confirmed by Western blotting for phosphorylated H2A histone family member X (p-H2A.X), a biomarker for DNA damage.[1][2][6] Increased levels of p-H2A.X are observed in a time-dependent manner following treatment with this compound.[1][6]
Troubleshooting Guide
Problem 1: Poor resolution of cell cycle phases (indistinct G0/G1, S, and G2/M peaks).
| Possible Cause | Recommended Solution |
| High flow rate | Run samples at the lowest possible flow rate on your cytometer to decrease the coefficient of variation (CV) and improve resolution.[7][8] |
| Improper cell handling | Avoid vigorous vortexing or high-speed centrifugation to prevent cell lysis. Ensure cells are in a single-cell suspension before fixation and staining.[7][9] |
| Suboptimal dye concentration | Titrate the DNA staining dye (e.g., Propidium Iodide) to determine the optimal concentration for your cell type. |
| Inadequate RNase treatment | Ensure complete RNA digestion by incubating with an adequate concentration of RNase for a sufficient duration, as residual RNA can cause high background fluorescence. |
| Cell clumping | Filter cell suspension through a 30-40 µm mesh before analysis to remove aggregates. |
Problem 2: Weak fluorescence signal.
| Possible Cause | Recommended Solution |
| Low cell number | Use an optimal cell concentration, typically around 1x10^6 cells/mL.[7] |
| Insufficient dye staining | Increase the incubation time or concentration of the DNA staining dye. |
| Incorrect instrument settings | Ensure the correct laser and filter combination is used for the specific fluorochrome. Check PMT voltages and amplifier gain settings. |
| Degraded dye | Store DNA staining dyes properly, protected from light, and use fresh solutions. |
Problem 3: High background noise or non-specific staining.
| Possible Cause | Recommended Solution |
| Cell debris | Gate out debris based on forward scatter (FSC) and side scatter (SSC) properties.[10][11] |
| Presence of dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically take up DNA dyes. |
| Excessive dye concentration | Use the optimal concentration of the DNA staining dye determined through titration. |
| Inadequate washing | Perform sufficient wash steps after staining to remove unbound dye. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., DLD-1) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM).[1][6] Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 8 to 32 hours) to induce S-phase arrest.[1][5][6]
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[12][13] Fixed cells can be stored at -20°C for several weeks.[13]
-
Staining:
-
Flow Cytometry Acquisition:
-
Gating and Analysis:
Quantitative Data Summary
Table 1: Effect of this compound on S-Phase Population in DLD-1 Cells
| Treatment | Concentration | Incubation Time (hours) | % of Cells in S-Phase | Reference |
| DMSO (Control) | - | 24 | Baseline | [1] |
| This compound | 20 µM | 8 | Increased | [1][6] |
| This compound | 20 µM | 16 | Significantly Increased | [1][6] |
| This compound | 20 µM | 24 | ~83% | [1][2][3] |
| This compound | 20 µM | 32 | Peak Arrest | [1][5] |
Table 2: Modulators of this compound-Induced S-Phase Arrest
| Modulator | Concentration | Effect on 2,3-Dcpe-induced S-phase Arrest | % of S-Phase Cells (Co-treatment) | Reference |
| Caffeine (ATM/ATR inhibitor) | 2 mM | Partial Abrogation | 39.6% | [1][2][3] |
| Wortmannin (ATM/ATR inhibitor) | 500 nM | Partial Abrogation | 48.2% | [1][2][3] |
Visualizations
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 13. benchchem.com [benchchem.com]
dealing with precipitation of 2,3-Dcpe hydrochloride in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 2,3-Dcpe hydrochloride precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. This occurs because the compound's solubility is significantly lower in the aqueous medium once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to localized supersaturation and precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. |
| Low Temperature of Media | The solubility of many compounds, including this compound, can be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration | While DMSO is a good solvent for the initial stock, a high final concentration in the media can be toxic to cells and can also influence the solubility of the compound in the complex media environment. | Ensure the final DMSO concentration in your cell culture is as low as possible, typically below 0.5%, and run a vehicle control (media with the same concentration of DMSO without the compound) to assess any solvent-induced effects. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear when I first add it to the cells, but after a few hours/days in the incubator, I observe a precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator and interactions with media components over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator helps maintain the pH of the bicarbonate-buffered media, typically around 7.2-7.4. This compound is a hydrochloride salt of a weakly basic compound. Changes in pH can affect its ionization state and, consequently, its solubility. A slight increase in pH could potentially lead to the precipitation of the less soluble free base form. | Ensure your media is properly buffered for the CO2 concentration in your incubator. If you suspect pH is an issue, you can measure the pH of the media with and without the compound over time. |
| Interaction with Media Components | Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if serum is used). This compound may interact with these components, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific cell culture medium (with and without serum) over the intended duration of your experiment. Reducing the serum concentration, if possible, may help. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber. |
| Compound Degradation | Although less common for precipitation, the compound could degrade into less soluble byproducts over time in the culture conditions. | Assess the stability of the compound in your cell culture media over time using analytical methods like HPLC if you suspect degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in several organic solvents. For cell culture applications, DMSO is the most common choice for preparing high-concentration stock solutions.[1] It is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1] For aqueous solutions, it is soluble in water and PBS (pH 7.2).[1]
Q2: What are the known solubility concentrations of this compound?
A2: The following table summarizes the approximate solubility of this compound in various solvents:
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Water | Soluble to 100 mM |
| PBS (pH 7.2) | ~10 mg/mL[1] |
Q3: How should I prepare my stock and working solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-30 mg/mL). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock should be serially diluted in pre-warmed (37°C) complete cell culture medium to the final desired concentration. Add the diluted compound to the cells immediately after preparation.
Q4: Can I dissolve this compound directly in cell culture media?
A4: While this compound is water-soluble, dissolving it directly in cell culture media to achieve a high concentration can be challenging and may lead to precipitation, especially in the presence of other media components. Preparing a concentrated stock in DMSO and then diluting it into the media is the recommended and more reliable method.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) and observe for any signs of precipitation (e.g., cloudiness, visible particles) at different time points (e.g., 0, 2, 6, 24 hours). The highest concentration that remains clear is your maximum working soluble concentration.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 30 mg/mL or 100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of final concentrations of this compound. For example, you can prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.78 µM).
-
To do this, first, make an intermediate dilution of your DMSO stock in the pre-warmed medium. Then, perform serial dilutions from this intermediate solution.
-
Important: Keep the final DMSO concentration consistent across all dilutions and below a non-toxic level (e.g., 0.1%). Include a vehicle control (medium with the same final DMSO concentration but no compound).
-
-
Incubation and Observation:
-
Incubate the prepared solutions at 37°C in a 5% CO2 incubator.
-
Visually inspect each tube or well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, and at 1, 4, 8, and 24 hours).
-
For a more detailed inspection, you can take a small aliquot from each concentration and examine it under a microscope to look for micro-precipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothesized signaling pathway of this compound.
References
best practices for handling and disposal of 2,3-Dcpe hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 2,3-Dcpe hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride, is a proapoptotic compound with selectivity for cancer cells.[1][2] According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3]
Q2: What immediate steps should be taken in case of accidental exposure?
A2: In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. If irritation persists after washing, seek medical attention.[4]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, well-ventilated area, away from sources of heat or ignition.[7] It is recommended to desiccate at -20°C for long-term storage.[8] The container should be kept tightly sealed until ready for use.[9]
Q4: Can I dispose of small quantities of this compound down the drain?
A4: No, under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] As a chlorinated phenolic compound, it can be harmful to the aquatic environment.[11][12] All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical destruction facility.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound solubility issues | The compound may require specific solvents or conditions to dissolve completely. | This compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[1] For difficult solutions, gentle warming in a 45-60°C water bath, rapid stirring, or sonication can be employed.[8] |
| Visible degradation of the solid compound | Improper storage conditions (e.g., exposure to moisture or light). | Discard the degraded compound following the hazardous waste disposal protocol. Ensure proper storage of new stock by desiccating at -20°C in a tightly sealed container.[8] |
| Inconsistent experimental results | Potential degradation of the compound in solution. | Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and store at -20°C or below and use within one month.[8][13] |
| Spill of solid this compound | Accidental mishandling during weighing or transfer. | Evacuate the immediate area. Wearing appropriate PPE, carefully cover the spill with a damp paper towel to avoid generating dust. Follow the detailed spill cleanup protocol below. |
Quantitative Data Summary
| Parameter | Value/Specification | Source(s) |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | [1] |
| Molecular Weight | 300.61 g/mol | [8] |
| Physical Appearance | White solid | [8] |
| Melting Point | 139 - 142°C (decomposition) | [8] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Storage Temperature | -20°C (long-term) | [8] |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety glasses with side shields or chemical splash goggles | [4][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | [4][10] |
| Body Protection | Laboratory coat | [4][10] |
| Respiratory Protection | NIOSH-approved respirator (if handling powders outside a fume hood) | [4][10] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile rubber is a good option), and safety glasses with side shields or goggles.[4][10] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[10]
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a tared weigh paper or in a suitable container. Avoid creating dust. Use a spatula for transfers.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If necessary, use gentle warming, stirring, or sonication to aid dissolution.[8]
-
General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound.[4]
Protocol 2: Spill Cleanup Procedure
-
Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including a lab coat, double gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment:
-
Solid Spills: Carefully cover the spill with damp paper towels to prevent the generation of dust.
-
Liquid Spills: Cover the spill with an absorbent material, such as vermiculite (B1170534) or a chemical spill pillow.
-
-
Cleanup:
-
Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate the spill area with a laboratory detergent and water.
-
Wipe the area with fresh absorbent pads.
-
-
Waste Disposal: Collect all contaminated materials, including gloves and paper towels, in a sealed and clearly labeled hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Protocol 3: Laboratory-Scale Neutralization and Disposal
Note: This protocol is for the neutralization of the hydrochloride salt. The chlorinated phenolic structure requires further degradation as outlined in Protocol 4.
-
Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste in a suitable container. The container should be placed in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Neutralization: While stirring, slowly add a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide (B78521) (1M), to the this compound solution.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Collection: The neutralized solution, which still contains the hazardous chlorinated phenolic compound, must be collected in a clearly labeled hazardous waste container for subsequent degradation or disposal by a licensed facility.
Protocol 4: Laboratory-Scale Chemical Degradation (Advanced Oxidation)
Note: This is a general procedure for the degradation of the chlorinated phenolic structure and should be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a chemical fume hood, place the neutralized this compound solution (from Protocol 3) in a suitable reaction vessel equipped with a stirrer.
-
Reagent Addition:
-
Method A (Fenton's Reagent): Adjust the pH of the solution to ~3 with a dilute acid (e.g., sulfuric acid). Add a source of ferrous iron (e.g., ferrous sulfate) to the solution. Slowly add hydrogen peroxide (30%) to the solution. The reaction will generate hydroxyl radicals, which can degrade the chlorinated phenol.[3]
-
Method B (UV/H₂O₂): To the neutralized solution, add hydrogen peroxide. Irradiate the solution with a UV lamp. The UV light will cleave the hydrogen peroxide to form hydroxyl radicals.[3]
-
-
Reaction Monitoring: Allow the reaction to proceed for a sufficient amount of time (this may range from several hours to a day, depending on the concentration and scale). The degradation can be monitored by analytical techniques such as HPLC or GC-MS to confirm the absence of the parent compound.
-
Quenching and Neutralization: Once the degradation is complete, any excess hydrogen peroxide can be quenched by adding a reducing agent (e.g., sodium bisulfite). The final solution should be neutralized to a pH between 6.0 and 8.0.
-
Final Disposal: The final treated solution should be collected in a hazardous waste container and disposed of through your institution's EHS department, as it may contain byproducts that are not suitable for sewer disposal.
Mandatory Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. woodpreservation.ca [woodpreservation.ca]
- 8. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. utoledo.edu [utoledo.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Technical Support Center: 2,3-Dcpe Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3-Dcpe hydrochloride in in vivo studies. As of the latest literature review, no specific in vivo dosages or protocols for this compound have been formally published. Therefore, this guide offers best-practice recommendations based on its known in vitro activity and general principles of preclinical in vivo research for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage for this compound?
A1: Currently, there are no published studies detailing the in vivo dosage of this compound in any animal model. Researchers should perform dose-range finding studies to determine the maximum tolerated dose (MTD) and optimal effective dose for their specific animal model and disease context.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a crystalline solid soluble in organic solvents like ethanol, DMSO, and DMF.[1] For in vivo use, a stock solution can be prepared in one of these solvents and then further diluted into an aqueous buffer or isotonic saline.[1] It is also soluble in PBS (pH 7.2) at approximately 10 mg/ml.[1] Care should be taken to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1] It is recommended to prepare aqueous solutions fresh daily.[1]
Q3: What is the known mechanism of action of this compound?
A3: In vitro studies have shown that this compound induces S-phase cell cycle arrest and apoptosis in cancer cells.[2][3] This is achieved by activating the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to DNA damage recognition and cell cycle checkpoint activation.[2][4]
Q4: Are there any known toxicological effects of this compound in vivo?
A4: There is no published in vivo toxicology data for this compound. A crucial first step in any in vivo research with this compound is to conduct a maximum tolerated dose (MTD) study to identify a safe dosage range.
Troubleshooting Guide for In Vivo Experiments
Since no established in vivo protocols exist for this compound, this troubleshooting guide addresses potential issues that may arise when initiating such studies.
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility in the final formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of co-solvents such as DMSO or PEG300 in your vehicle, keeping in mind their potential for toxicity. - Prepare a more dilute solution. - Use sonication or gentle warming to aid dissolution, but ensure the compound remains stable under these conditions. |
| High toxicity or mortality observed in initial animal cohorts. | The starting dose is too high. | - Immediately cease administration at the toxic dose. - Redesign the MTD study with a lower starting dose and smaller dose escalation steps. - Closely monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes). |
| Lack of therapeutic effect at non-toxic doses. | - The dosage is too low. - Poor bioavailability with the chosen route of administration. - The animal model is not responsive to the compound's mechanism of action. | - If the MTD has been established, conduct efficacy studies at doses up to the MTD. - Consider alternative routes of administration (e.g., intravenous if oral bioavailability is suspected to be low). - Confirm the expression of the target pathway (ATM/ATR-Chk1-Cdc25A) in your in vivo model. |
| Inconsistent results between experiments. | - Variability in formulation preparation. - Inconsistent animal handling and dosing techniques. - Biological variability within the animal cohort. | - Standardize the formulation protocol, ensuring complete dissolution of the compound each time. - Ensure all personnel are trained and consistent in their administration techniques. - Increase the number of animals per group to improve statistical power. |
Summary of In Vitro Data
The following table summarizes the key quantitative data from in vitro studies, which can inform the design of initial in vivo experiments.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | LoVo (human colon cancer) | 0.89 µM | [3] |
| DLD-1 (human colon cancer) | 1.95 µM | [3] | |
| H1299 (human lung cancer) | 2.24 µM | [3] | |
| A549 (human lung cancer) | 2.69 µM | [3] | |
| Normal human fibroblasts | 12.6 µM | [3] | |
| Effective Concentration for S-Phase Arrest | DLD-1 | 20 µM | [2] |
Experimental Protocols
As no in vivo protocols for this compound are available, a general methodology for initiating in vivo studies with a novel compound is provided below.
Protocol: Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant animal model (e.g., BALB/c or C57BL/6 mice). Use a small number of animals per group (n=3-5).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dose Escalation: Begin with a low starting dose, informed by in vitro cytotoxicity data, and escalate the dose in subsequent cohorts.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14 days).
-
Monitoring: Record body weight daily and observe for any clinical signs of toxicity (e.g., changes in posture, fur, or behavior).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >20%) or severe signs of toxicity.
Protocol: Western Blot for Pathway Analysis (from In Vitro Studies)
-
Cell Culture: Culture DLD-1 human colon cancer cells in RPMI-1640 supplemented with 10% FBS and antibiotics.[2]
-
Treatment: Treat exponentially growing cells with 20 µM this compound for various time points (e.g., 8, 16, 24 hours).[2]
-
Lysis: Lyse the cells in Laemmli lysis buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris HCl).[2]
-
Protein Quantification: Determine protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer: Resolve equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies against proteins in the ATM/ATR-Chk1-Cdc25A pathway (e.g., p-Chk1, Cdc25A) and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualizations
Caption: Proposed experimental workflow for initiating in vivo studies with this compound.
Caption: In vitro signaling pathway of this compound leading to S-phase arrest.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dcpe Hydrochloride Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in 2,3-Dcpe hydrochloride xenograft studies.
Troubleshooting Guide
This guide addresses common issues encountered during xenograft experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor volume within the same treatment group. | Animal-related: Age, weight, or immune status differences. Underlying health issues. Tumor-related: Inconsistent number or viability of injected cells. Tumor heterogeneity.[1] Technical: Variation in injection site or depth. Inconsistent drug formulation or administration. | Standardize Animals: Use mice of the same strain, sex, age, and weight. Allow for an acclimatization period before starting the experiment. Standardize Cell Preparation: Use cells from the same passage number. Ensure high cell viability (>95%) at the time of injection. Standardize cell counting methods. Consistent Technique: Ensure all personnel are trained on consistent tumor implantation and drug administration techniques. Use of a substance like Matrigel may improve engraftment consistency. Randomize animals into treatment groups. |
| Inconsistent or no significant tumor growth inhibition with this compound. | Drug-related: Incorrect dosage. Suboptimal drug formulation leading to poor bioavailability. Model-related: The chosen xenograft model may not be dependent on the ATM/ATR-Chk1-Cdc25A pathway.[2][3] Development of drug resistance. | Dose Optimization: Conduct a dose-response study to determine the optimal dose of this compound for your specific model. Pharmacokinetic Analysis: Perform pharmacokinetic (PK) studies to ensure adequate drug exposure at the tumor site. Model Validation: Confirm the activation of the ATM/ATR-Chk1-Cdc25A pathway in your xenograft model. |
| Unexpected toxicity or adverse effects in treated mice (e.g., significant weight loss). | Dosage: The dose of this compound may be too high. Vehicle Effects: The vehicle used for drug delivery may have toxic effects. Off-target effects: The compound may have unintended biological effects. | Determine Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to find the MTD.[4] Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation excipients. Monitor Animal Health: Closely monitor animal health throughout the study, including body weight, behavior, and physical appearance. |
| Tumor regression in the control group. | Immune Response: Even in immunodeficient mice, residual immune activity can sometimes lead to tumor rejection. Cell Line Issues: The cell line used may have poor tumorigenicity or be susceptible to the host environment. | Use of More Immunodeficient Strains: Consider using more severely immunodeficient mouse strains. Cell Line Quality Control: Ensure the cell line is authentic, free from contamination, and has a known tumorigenic potential. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces S-phase arrest and apoptosis in cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway.[2][3] This pathway is a key regulator of the DNA damage response.
Q2: What are the most critical factors contributing to variability in xenograft studies?
A2: The most critical factors include the biological heterogeneity of the tumor cells, the health and genetic background of the host mice, and the consistency of experimental procedures such as tumor implantation and drug administration.[1][5]
Q3: How can I minimize the impact of tumor heterogeneity?
A3: While challenging to eliminate, its impact can be mitigated by using well-characterized and authenticated cell lines, establishing tumors from a single-cell suspension, and using a sufficient number of animals per group to account for biological variation. For patient-derived xenografts (PDXs), it is crucial to use early-passage tumors.[1]
Q4: What is a typical dosage and administration schedule for a compound like this compound in a mouse xenograft study?
Q5: How should I prepare this compound for administration?
A5: The formulation will depend on the route of administration and the compound's solubility. A common approach for preclinical studies is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is essential to test the vehicle alone for any potential toxicity.
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results from a this compound xenograft study could be structured.
Table 1: Hypothetical Tumor Growth Inhibition in a Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Daily | 1500 ± 150 | 0 |
| This compound | 25 | Intraperitoneal | Daily | 825 ± 120 | 45 |
| This compound | 50 | Intraperitoneal | Daily | 450 ± 95 | 70 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |
| 25 | Intravenous | 1200 | 0.25 | 3600 | 4.5 |
| 50 | Oral | 800 | 2 | 4800 | 5.2 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
1. Cell Culture and Preparation for Implantation
-
Culture cancer cells in the recommended medium and conditions.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Wash cells with sterile PBS and resuspend in a serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
To enhance tumor take rate and reduce variability, cells can be mixed 1:1 with Matrigel. Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
3. Drug Preparation and Administration
-
Prepare this compound in a sterile vehicle suitable for the chosen administration route.
-
The final concentration of any solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
Administer the drug or vehicle control to the mice according to the predetermined schedule and dosage.
Mandatory Visualization
Caption: Signaling pathway of this compound inducing S-phase arrest and apoptosis.
Caption: Experimental workflow for a typical this compound xenograft study.
Caption: A logical workflow for troubleshooting high variability in xenograft studies.
References
- 1. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth-inhibitory effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine-HCl combined with cisplatin on human ovarian cancer cells inoculated into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,3-Dcpe Hydrochloride and Direct Bcl-xL Inhibitors in Cancer Research
In the landscape of anti-cancer drug development, the B-cell lymphoma-extra-large (Bcl-xL) protein, a key regulator of apoptosis, has emerged as a critical therapeutic target. This guide provides a detailed comparison of the efficacy of 2,3-Dcpe hydrochloride, a compound known to downregulate Bcl-xL expression, with other prominent direct inhibitors of the Bcl-xL protein. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the therapeutic potential of these compounds.
Mechanism of Action: A Tale of Two Strategies
A crucial distinction lies in the mechanism of action between this compound and other Bcl-xL inhibitors. While compounds like Navitoclax, A-1331852, and WEHI-539 are direct inhibitors that physically bind to the Bcl-xL protein to block its anti-apoptotic function, this compound acts indirectly by reducing the overall expression levels of Bcl-xL.[1][2] This indirect approach also leads to the induction of apoptosis and has been shown to cause S-phase arrest in the cell cycle through the ATM/ATR-Chk1-Cdc25A signaling pathway.[3][4]
Comparative Efficacy: A Quantitative Overview
The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Mechanism of Action | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Bcl-xL Expression Downregulator | LoVo (Colon Cancer) | 0.89 | [2] |
| DLD-1 (Colon Cancer) | 1.95 | [2] | ||
| H1299 (Lung Cancer) | 2.24 | [2] | ||
| A549 (Lung Cancer) | 2.69 | [2] | ||
| Navitoclax (ABT-263) | Direct Bcl-xL/Bcl-2 Inhibitor | H1048 (Small Cell Lung Cancer) | 0.06 | [5] |
| SW480 (Colon Cancer) | 0.43 | [5] | ||
| MDA-MB-231 (Breast Cancer) | 0.43 | [5] | ||
| EC109 (Esophageal Cancer) | 10.7 | [6] | ||
| HKESC-2 (Esophageal Cancer) | 7.1 | [6] | ||
| CaES-17 (Esophageal Cancer) | 8.2 | [6] | ||
| A-1331852 | Selective Direct Bcl-xL Inhibitor | Molt-4 (Leukemia) | 0.006 (EC50) | [7] |
| NCI-H847 (Small Cell Lung Cancer) | 0.003 (EC50) | [8] | ||
| NCI-H1417 (Small Cell Lung Cancer) | 0.007 (EC50) | [8] | ||
| SET-2 (Megakaryoblastic Leukemia) | 0.08 (EC50) | [8] | ||
| WEHI-539 | Selective Direct Bcl-xL Inhibitor | NCI-H146 (Small Cell Lung Cancer) | 0.55 (EC50) | [9] |
| Ovcar-4 (Ovarian Cancer) | Induces PARP cleavage at 5 µM | [9] | ||
| Ovsaho (Ovarian Cancer) | Induces PARP cleavage at 1 µM | [9] |
Experimental Protocols
A standardized approach to evaluating the efficacy of these inhibitors is crucial for accurate comparison. Below are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Navitoclax) for a specified period, typically 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After the incubation period, add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Bcl-xL Expression
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Bcl-xL. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the Bcl-xL signal.
Fluorescence Polarization (FP) Assay for Direct Bcl-xL Binding
-
Reagent Preparation: Prepare a reaction buffer containing recombinant Bcl-xL protein and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAD).
-
Compound Incubation: In a microplate, add serial dilutions of the direct inhibitor (e.g., Navitoclax) to the reaction mixture.
-
FP Measurement: After a suitable incubation period, measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the fluorescent peptide to Bcl-xL results in a high FP value. A direct inhibitor will displace the peptide, leading to a decrease in FP. The IC50 value is determined by plotting the change in FP against the inhibitor concentration.
Visualizing the Pathways
To better understand the biological context of these inhibitors, the following diagrams illustrate the Bcl-2 family apoptosis signaling pathway and a general experimental workflow for their evaluation.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. scispace.com [scispace.com]
- 4. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of ABT-263 and ONC201/TIC10 against solid tumor cell lines is associated with suppression of anti-apoptotic Mcl-1, BAG3, pAkt, and upregulation of pro-apoptotic Noxa and Bax cleavage during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-263 induces G1/G0-phase arrest, apoptosis and autophagy in human esophageal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 2,3-Dcpe Hydrochloride and Cisplatin on Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of 2,3-Dcpe hydrochloride and the established chemotherapeutic agent, cisplatin (B142131), on colon cancer cells. The following sections present available experimental data, outline methodologies for key assays, and visualize the known mechanisms of action to offer a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Cisplatin is a long-standing chemotherapy drug that induces cell death by creating crosslinks in DNA.[1][2] However, its effectiveness in treating colorectal cancer is often limited.[3] this compound is a small molecule that has shown promise in inducing apoptosis and cell cycle arrest in colon cancer cells.[4] This guide synthesizes the available data to compare the mechanisms and effects of these two compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the effects of this compound and cisplatin on colon cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | DLD-1 | Not explicitly stated, but effects observed at 20 µM | [1] |
| Cisplatin | DLD-1 | 30.53 | [5] |
| Cisplatin | LoVo | 17.84 | [5] |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Effect | Citation |
| This compound | DLD-1 | S phase arrest | [4] |
| Cisplatin | HT29 | Accumulation in S and G2/M phases | [6] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Observation | Citation |
| This compound | DLD-1 | Induces apoptosis | [4][7] |
| Cisplatin | SW620, T84 | Induces apoptosis | [6] |
Mechanisms of Action
This compound
This compound induces DNA damage in colon cancer cells.[4] This damage activates the ATM/ATR signaling pathway, leading to the phosphorylation of Chk1.[1] Activated Chk1, in turn, promotes the degradation of Cdc25A, a phosphatase essential for cell cycle progression, resulting in S phase arrest.[1][8] The compound also upregulates phosphorylated (p-)H2A histone family member X, a known biomarker for DNA damage.[4]
Cisplatin
Cisplatin exerts its cytotoxic effects primarily by forming covalent cross-links with purine (B94841) bases in DNA.[1][2] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[9] In some colon cancer cells, cisplatin treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting YTHDF1 effectively re-sensitizes cisplatin-resistant colon cancer cells by modulating GLS-mediated glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOXO3a mediates the cytotoxic effects of cisplatin in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Role of the ATM/ATR Pathway in 2,3-Dcpe Hydrochloride Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of 2,3-Dcpe hydrochloride, a novel small molecule with demonstrated anti-cancer properties, highlighting the critical role of the Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) signaling pathway in its mechanism of action. The experimental data presented herein validates that this compound induces S-phase cell cycle arrest and apoptosis in cancer cells through the activation of the ATM/ATR-Chk1-Cdc25A signaling cascade.
Comparative Data on the Effects of this compound
The following tables summarize the quantitative data from studies on DLD-1 colon cancer cells, comparing the effects of this compound alone and in combination with ATM/ATR pathway inhibitors.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2% | 35.1% | 9.7% |
| 2,3-Dcpe (20 µM) | 8.2% | 83.0% | 8.8% |
| 2,3-Dcpe + Caffeine (B1668208) (2 mM) | 15.3% | 39.6% | 45.1% |
| 2,3-Dcpe + Wortmannin (B1684655) (500 nM) | 12.5% | 48.2% | 39.3% |
Data demonstrates that this compound induces a significant S-phase arrest, which is partially abrogated by the ATM/ATR inhibitors caffeine and wortmannin.[1][2]
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced Apoptosis
| Treatment | % of Apoptotic Cells (Sub-G1) |
| Control (DMSO) | 2.1% |
| 2,3-Dcpe (20 µM) | 8.6% |
| 2,3-Dcpe + Caffeine (2 mM) | 11.9% |
| 2,3-Dcpe + Wortmannin (500 nM) | 8.9% |
The data indicates that while this compound induces apoptosis, the ATM/ATR inhibitors caffeine and wortmannin have a limited effect on this process, suggesting that S-phase arrest is a primary protective response mediated by the ATM/ATR pathway.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used to validate the role of the ATM/ATR pathway.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: DLD-1 human colon adenocarcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing this compound (20 µM), ATM/ATR inhibitors (caffeine 2 mM or wortmannin 500 nM), or a combination thereof. A vehicle control (DMSO) was also included.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Harvesting: After treatment for the desired time, cells were harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined. The sub-G1 peak was quantified to determine the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against p-Chk1 (Ser317/345), Chk1, Cdc25A, p-H2A.X, and β-actin overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control to ensure equal protein loading.[3][1]
Conclusion
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Potential of 2,3-Dcpe Hydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of 2,3-Dcpe hydrochloride with standard chemotherapies remains to be published, this guide provides a comparative analysis of its mechanism of action alongside established treatments. By understanding their distinct and potentially complementary pathways, researchers can identify promising avenues for future investigation into combination therapies.
Section 1: Mechanism of Action - A Comparative Overview
Current research indicates that this compound exerts its anticancer effects through a distinct mechanism compared to traditional chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131). This section outlines these differences, highlighting the potential for synergistic interactions.
This compound: Inducing S Phase Arrest and Apoptosis
Studies on colon cancer cells have revealed that this compound, a small molecule compound, effectively inhibits cell proliferation by inducing apoptosis and cell cycle arrest.[1][2][3][4] Its primary mechanism involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3][4] This leads to DNA damage and arrests the cell cycle in the S phase, ultimately triggering programmed cell death.[1][2][3][4]
Standard Chemotherapies: Diverse Modes of Action
-
Doxorubicin: This widely used anthracycline antibiotic primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions disrupt DNA replication and repair, leading to cell death. Doxorubicin's effects are often seen as a G2/M phase arrest in the cell cycle.
-
Cisplatin: As a platinum-based compound, cisplatin forms intra- and inter-strand DNA crosslinks. This adduct formation distorts the DNA structure, interfering with DNA replication and transcription, and subsequently inducing apoptosis. Cisplatin can cause cell cycle arrest at various phases, including G1, S, and G2/M.
The distinct mechanism of this compound, specifically its induction of S phase arrest, presents a compelling rationale for exploring its synergistic potential with chemotherapies that act on other phases of the cell cycle or through different DNA damage response pathways.
Section 2: Quantitative Data from In Vitro Studies
Currently, there is no published quantitative data directly comparing the efficacy of this compound in combination with standard chemotherapies. The following table summarizes the effects of this compound as a monotherapy in DLD-1 human colon cancer cells, providing a baseline for future synergistic studies.
| Treatment | Concentration | Time (hours) | Effect on Cell Cycle | Key Protein Modulation | Citation |
| This compound | 20 µM | 8-18 | Time-dependent increase in S phase cell population | Upregulation of p-H2A.X, p-Chk1 (Ser317, Ser345); Downregulation of Cdc25A | [1][2] |
Section 3: Experimental Protocols
Researchers can adapt the following methodologies from published studies to investigate the potential synergistic effects of this compound with standard chemotherapies.
3.1 Cell Culture and Treatment
-
Cell Line: DLD-1 human colon cancer cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment Protocol: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound, a standard chemotherapeutic agent (e.g., doxorubicin, cisplatin), or a combination of both at various concentrations. Control cells are treated with an equivalent amount of DMSO.
3.2 Cell Cycle Analysis
-
Method: Flow cytometry.
-
Procedure:
-
Harvest cells at desired time points after treatment.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash cells with PBS and resuspend in a solution containing RNase A and propidium (B1200493) iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3.3 Western Blot Analysis
-
Objective: To determine the expression levels of key proteins in the signaling pathway.
-
Procedure:
-
Lyse treated and control cells in a suitable lysis buffer.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-H2A.X, p-Chk1, Cdc25A, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Section 4: Visualizing Molecular Pathways and Experimental Design
The following diagrams illustrate the known signaling pathway of this compound and a proposed workflow for investigating its synergistic effects.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3-Dcpe Hydrochloride's Efficacy Across Different Cancer Types
For Immediate Release
This guide offers a comparative overview of the investigational anticancer agent 2,3-Dcpe hydrochloride, summarizing its performance against various cancer cell lines and juxtaposing its mechanistic profile with established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development to provide a consolidated resource for evaluating the potential of this compound.
Abstract
This compound (2,3-dichlorophenoxypropyl)amino]ethanol hydrochloride) is a small molecule that has demonstrated notable anticancer properties, primarily through the induction of apoptosis and cell cycle arrest.[1][2] Extensive research, particularly in colon cancer models, has elucidated a mechanism involving DNA damage and the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][3] This guide synthesizes the available preclinical data on this compound, presenting its cytotoxic effects across different cancer cell lines and comparing its mechanism of action with standard-of-care therapies for colon cancer, namely 5-Fluorouracil (5-FU) and Oxaliplatin. While data on cancer types other than colon and lung cancer remains limited, this comparative analysis aims to provide a framework for future investigation and development of this promising compound.
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with results indicating a degree of selectivity for cancer cells over normal human fibroblasts. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0.89 | [4] |
| DLD-1 | Colon Cancer | 1.95 | [4] |
| H1299 | Lung Cancer | 2.24 | [4] |
| A549 | Lung Cancer | 2.69 | [4] |
| Normal Human Fibroblasts | Non-Cancerous | 12.6 | [4] |
Mechanistic Comparison: this compound vs. Standard Chemotherapies in Colon Cancer
While direct comparative studies are not yet available, a comparison of the known mechanisms of this compound with those of 5-FU and Oxaliplatin in the context of colon cancer provides valuable insights into its potential therapeutic positioning.
| Feature | This compound | 5-Fluorouracil (5-FU) | Oxaliplatin |
| Primary Mechanism | Induces DNA damage and S-phase arrest.[1][3] | Inhibits thymidylate synthase, leading to depletion of thymidine (B127349) and subsequent disruption of DNA synthesis and repair. | Forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. |
| Cell Cycle Arrest | S-Phase[1][3] | Primarily S-Phase | G2/M Phase |
| Key Signaling Pathways | Activates ATM/ATR-Chk1-Cdc25A pathway.[1][3] Down-regulates Bcl-XL.[4] | Induces p53-dependent and -independent apoptosis. | Activates DNA damage response pathways, including ATM/ATR and p53. |
| Apoptosis Induction | Induces cleavage of caspases-3, -8, -9 and PARP.[4] | Triggers both intrinsic and extrinsic apoptotic pathways. | Induces apoptosis through mitochondrial-dependent and -independent pathways. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Assay: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[2]
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-H2A.X, Chk1, Cdc25A, Bcl-XL, cleaved caspases, β-actin) overnight at 4°C.[1][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis
-
Cell Treatment and Harvest: Treat cells with this compound for various durations. Harvest both adherent and floating cells, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Future Directions
The existing data strongly supports the potential of this compound as an anticancer agent, particularly for colon cancer. However, to fully realize its clinical potential, further research is warranted in the following areas:
-
Broad-Spectrum Efficacy: In-depth studies are needed to evaluate the efficacy of this compound against a wider range of cancer types, including but not limited to breast, prostate, pancreatic, and hematological malignancies.
-
Comparative In Vivo Studies: Head-to-head preclinical studies in animal models comparing this compound with standard-of-care chemotherapies are essential to determine its relative efficacy and toxicity profile.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents could lead to more effective and less toxic treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
This guide provides a foundational comparison based on currently available literature. As new data emerges, this document will be updated to reflect the evolving understanding of this compound's role in cancer therapy.
References
A Comparative Guide: 2,3-Dcpe Hydrochloride versus ABT-737 in Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two compounds, 2,3-Dcpe hydrochloride and ABT-737, in the context of small cell lung cancer (SCLC) models. The information is compiled from publicly available research to assist in understanding their mechanisms and potential therapeutic applications.
Disclaimer: The following information is for research purposes only and does not constitute medical advice.
Executive Summary
This document details the mechanisms of action, efficacy, and experimental protocols for this compound and ABT-737. ABT-737 is a well-characterized BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w, showing significant pro-apoptotic activity in numerous SCLC models. Its efficacy is often dictated by the expression levels of anti-apoptotic proteins like Mcl-1. In contrast, publicly available data on this compound in SCLC models is limited. While it has been shown to induce apoptosis and downregulate Bcl-xL in other cancer cell types, its specific activity and mechanism in SCLC have not been extensively reported. This guide presents the available data for both compounds to facilitate an informed, albeit indirect, comparison.
Compound Overview
This compound
2,3-dichloro-phenoxy-propyl-amino]ethanol hydrochloride (this compound) is a small molecule that has been shown to induce apoptosis in various cancer cell lines.[1] Its mechanism is linked to the downregulation of the anti-apoptotic protein Bcl-xL and the induction of the intrinsic apoptosis pathway.[1]
ABT-737
ABT-737 is a potent and selective small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[2][3] By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 displaces them from the binding groove of Bcl-2 family members, leading to the activation of Bax and Bak and subsequent mitochondrial-mediated apoptosis.[2] It has shown significant anti-tumor activity in preclinical models of SCLC.[4]
Performance Data in Cancer Models
In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and ABT-737 in various cancer cell lines. It is important to note the absence of specific data for this compound in SCLC cell lines in the reviewed literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Non-Small Cell Lung Cancer | 2.69 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 2.24 | [1] | |
| LoVo | Colon Cancer | 0.89 | [1] | |
| DLD-1 | Colon Cancer | 1.95 | [1] | |
| ABT-737 | NCI-H146 | Small Cell Lung Cancer | ~0.1 | [5] |
| NCI-H82 | Small Cell Lung Cancer | ~1-10 | [6] | |
| SHP-77 | Small Cell Lung Cancer | Sensitive | ||
| DMS 114 | Small Cell Lung Cancer | >10 | ||
| NCI-H209 | Small Cell Lung Cancer | Sensitive |
Note: "Sensitive" indicates reported activity without a specific IC50 value provided in the reviewed sources.
Induction of Apoptosis
Both compounds induce apoptosis, but through potentially different primary interactions with the Bcl-2 family of proteins.
-
This compound: Induces apoptosis by downregulating Bcl-xL protein levels and activating caspases 3, 8, and 9.[1]
-
ABT-737: Induces apoptosis by directly inhibiting Bcl-2, Bcl-xL, and Bcl-w, leading to the release of pro-apoptotic proteins and subsequent caspase activation.[2] Resistance to ABT-737 in SCLC is often associated with high expression of Mcl-1, which is not targeted by the drug.[2][5]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound.
ABT-737 Signaling Pathway
Caption: Signaling pathway of ABT-737.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate compounds like this compound and ABT-737 in SCLC cell lines.
Cell Culture
-
Cell Lines: NCI-H146 and SHP-77 are common SCLC cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8] SCLC cell lines often grow in suspension as aggregates.[7][8]
-
Subculturing: For suspension cultures, cells are passaged by gentle pipetting to break up clumps and diluted with fresh media to the desired density.[8]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for an MTT cell viability assay.
-
Cell Seeding: Seed SCLC cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is proportional to the absorbance.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat SCLC cells with the compound for the desired time.
-
Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[10]
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
ABT-737 has been extensively studied in SCLC and demonstrates potent pro-apoptotic activity, particularly in tumors with high Bcl-2 expression and low Mcl-1 levels. Its mechanism of action is well-defined, making it a valuable tool for investigating the Bcl-2 pathway in SCLC.
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 is a better ABT-737 target than Bcl-xL or Bcl-w and only Noxa overcomes resistance mediated by Mcl-1, Bfl-1, or Bcl-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. dovepress.com [dovepress.com]
- 7. SHP-77. Culture Collections [culturecollections.org.uk]
- 8. NCI-H146 Cells [cytion.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Confirming Bcl-xL Downregulation by 2,3-Dcpe Hydrochloride: A Comparative Guide to Gene Expression Analysis
For Immediate Release
This guide provides a comprehensive comparison of methods to confirm the downregulation of the anti-apoptotic protein Bcl-xL by the novel small molecule 2,3-Dcpe hydrochloride at the mRNA level. While existing research has demonstrated the pro-apoptotic effects of this compound and its ability to reduce Bcl-xL protein levels, quantitative polymerase chain reaction (qPCR) offers a precise method to quantify the transcriptional regulation of the BCL2L1 gene, which encodes Bcl-xL. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the mechanism of action of this compound and similar compounds.
Comparison of Gene Expression Analysis Methods
Quantitative PCR (qPCR) is a widely used and reliable method for quantifying gene expression. However, other techniques such as RNA sequencing (RNA-Seq) and microarrays offer broader, genome-wide perspectives. The choice of method depends on the specific research question, budget, and available resources.[1]
| Feature | qPCR (Quantitative PCR) | RNA-Seq (RNA Sequencing) | Microarray |
| Principle | Targeted amplification and real-time detection of specific cDNA sequences. | High-throughput sequencing of the entire transcriptome. | Hybridization of labeled cDNA to a pre-designed array of gene-specific probes. |
| Primary Use | Quantification of a small number of target genes with high sensitivity and specificity.[1] | Comprehensive transcriptome profiling, discovery of novel transcripts, and analysis of alternative splicing.[1][2] | Large-scale gene expression profiling of known genes.[1] |
| Sensitivity | Very high, capable of detecting low-abundance transcripts.[1] | High, with a broad dynamic range.[2] | Moderate, limited by background noise and probe affinity. |
| Specificity | High, determined by the primer and probe sequences. | High, provides sequence-level resolution. | Moderate to high, can be affected by cross-hybridization. |
| Cost per Sample | Low for a small number of genes. | High, but decreasing. | Moderate to high. |
| Throughput | High for a small number of genes, but low for whole-genome analysis. | High, capable of analyzing the entire transcriptome in a single run. | High, can analyze thousands of genes simultaneously. |
| Data Analysis | Relatively straightforward, often using the ΔΔCt method.[3] | Complex, requires significant bioinformatics expertise and computational resources. | Moderately complex, involves image analysis and statistical processing. |
| Discovery Potential | Limited to the targeted genes. | High, can identify novel genes, isoforms, and non-coding RNAs.[2] | Limited to the genes represented on the array. |
Experimental Protocol: Quantifying Bcl-xL mRNA Downregulation by this compound using SYBR Green-based qPCR
This protocol outlines the steps to confirm the downregulation of BCL2L1 (the gene encoding Bcl-xL) mRNA in cancer cells treated with this compound using a two-step SYBR Green-based qPCR approach.
Cell Culture and Treatment
-
Cell Line: Select a cancer cell line known to express Bcl-xL (e.g., DLD-1 human colon cancer cells).
-
Culture Conditions: Culture the cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., 20 µM) and for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO).
RNA Isolation
-
Harvest the cells at each time point.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
qPCR Reaction Setup
-
Prepare the qPCR reaction mix using a SYBR Green master mix.[3] A typical 20 µL reaction includes:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM) for BCL2L1
-
1 µL of Reverse Primer (10 µM) for BCL2L1
-
1 µL of Forward Primer (10 µM) for a reference gene (e.g., GAPDH, ACTB)
-
1 µL of Reverse Primer (10 µM) for a reference gene
-
2 µL of diluted cDNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Run each sample in triplicate.[3]
-
Include a no-template control (NTC) for each primer set to check for contamination.[3]
qPCR Cycling Conditions
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:[3]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Determine the cycle threshold (Ct) values for both BCL2L1 and the reference gene in all samples.
-
Calculate the relative expression of BCL2L1 using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of BCL2L1 to the Ct value of the reference gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated groups.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process to confirm its effects, the following diagrams are provided.
Caption: Signaling pathway of this compound.
References
In the landscape of oncology drug development, molecules that can effectively induce apoptosis in cancer cells are of paramount interest. This guide provides a detailed, data-driven comparison of two such compounds: 2,3-Dcpe hydrochloride and navitoclax (B1683852). While both ultimately lead to programmed cell death, their mechanisms of action are fundamentally different, offering distinct therapeutic opportunities and challenges. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and experimental considerations of these two agents.
Executive Summary
Navitoclax is a well-characterized BH3 mimetic that directly inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby unleashing the cell's natural apoptotic machinery. In contrast, this compound appears to induce apoptosis through a DNA damage response pathway, leading to S-phase cell cycle arrest mediated by the ATM/ATR-Chk1-Cdc25A signaling cascade. One study also suggests a potential role for Bcl-xL downregulation in the activity of this compound. The primary differentiator lies in their initial cellular targets: Bcl-2 family proteins for navitoclax and likely DNA or associated replication machinery for this compound. This fundamental difference in their mechanism has significant implications for their efficacy in different cancer types, their potential for combination therapies, and their respective safety profiles.
Performance Data
Quantitative data on the efficacy of this compound and navitoclax is presented below. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons in the same experimental systems are not publicly available. Therefore, the following tables provide a summary of existing data to facilitate an indirect comparison.
Table 1: Comparison of In Vitro Efficacy (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | DLD-1 | Colon Cancer | ~3.3 | [1] |
| A549 | Lung Cancer | >10 | [2] | |
| NHFB (Normal) | Normal Fibroblast | >10 | [2] | |
| Navitoclax | A549 | Lung Cancer | 1.48 | [3] |
| NCI-H460 | Lung Cancer | 0.93 | [3] | |
| Various | Pan-Cancer | See Note 1 | [1][4][5][6] |
Note 1: The Genomics of Drug Sensitivity in Cancer database provides extensive IC50 data for navitoclax across a wide range of cancer cell lines, with values varying significantly based on the genetic background of the cells.[1][4][5][6]
Mechanism of Action
The distinct mechanisms of action of this compound and navitoclax are visualized in the signaling pathway diagrams below.
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Navitoclax Signaling Pathway
Caption: Signaling pathway of Navitoclax.
Experimental Protocols
To facilitate the replication and further investigation of the activities of these compounds, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.[7][8][9][10]
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
This compound or navitoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or navitoclax. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[11][12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or navitoclax for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blotting for Signaling Pathway Proteins
This protocol allows for the detection of key proteins in the respective signaling pathways.[15][16][17][18][19][20][21][22]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-Cdc25A, anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the two compounds.
Conclusion
This compound and navitoclax represent two distinct approaches to inducing apoptosis in cancer cells. Navitoclax, as a direct inhibitor of anti-apoptotic Bcl-2 family proteins, has a well-defined mechanism of action and has undergone extensive preclinical and clinical evaluation. Its efficacy is often correlated with the dependence of cancer cells on the proteins it targets. This compound, on the other hand, appears to act through the induction of DNA damage and subsequent cell cycle arrest. This mechanism suggests it may be effective in a different spectrum of tumors, potentially those with deficiencies in DNA repair pathways.
The choice between these two compounds for a particular research or therapeutic application will depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic strategy. Further head-to-head studies are warranted to directly compare their efficacy and to explore potential synergistic effects in combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: Navitoclax - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. edspace.american.edu [edspace.american.edu]
- 16. researchgate.net [researchgate.net]
- 17. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 22. pnas.org [pnas.org]
Assessing the Therapeutic Window: A Comparative Analysis of 2,3-Dcpe Hydrochloride and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with a favorable therapeutic window remains a paramount objective. An ideal anticancer drug should exhibit potent cytotoxicity against malignant cells while minimizing damage to healthy tissues. This guide provides a comparative analysis of 2,3-Dcpe hydrochloride, an experimental small molecule, and Doxorubicin (B1662922), a long-established chemotherapeutic agent. The assessment is based on available preclinical data, with a focus on in vitro cytotoxicity and mechanisms of action, to offer a preliminary evaluation of their potential therapeutic windows.
Executive Summary
This guide presents a head-to-head comparison of this compound and Doxorubicin, focusing on their cytotoxic effects on various cancer cell lines and normal human fibroblasts. While Doxorubicin is a well-characterized drug with extensive in vivo and clinical data, information on this compound is currently limited to in vitro studies. This fundamental difference restricts a direct comparison of their therapeutic windows in a clinical or even in vivo preclinical context.
The available data indicates that this compound demonstrates a degree of selective cytotoxicity towards cancer cells over normal fibroblasts in vitro. However, a comprehensive assessment of its therapeutic index necessitates in vivo efficacy and toxicity studies, which are not yet publicly available. Doxorubicin, a potent and broad-spectrum anticancer agent, is known for its efficacy but also for significant dose-limiting toxicities, most notably cardiotoxicity.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound in inhibiting biological processes, such as cell proliferation. The following table summarizes the available IC50 values for this compound and Doxorubicin across a panel of human cancer cell lines and normal human fibroblasts.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| LoVo | Colon Cancer | 0.89[1] | ~5 (in a Doxorubicin-sensitive parental line)[2] |
| DLD-1 | Colon Cancer | 1.95[1] | No direct value found; DLD-1 is a known colorectal adenocarcinoma cell line.[3][4] |
| H1299 | Lung Cancer | 2.24[1] | Moderately sensitive, IC50 not explicitly stated but higher than H-460 cells.[1] |
| A549 | Lung Cancer | 2.69[1] | >20 (considered resistant)[5], other studies report IC50 values of 0.56 µg/mL[6] and 8.64 nM (at 72h)[7]. |
| Normal Human Fibroblasts | Normal Tissue | 12.6[1] | IC50 not explicitly stated for direct comparison, but Doxorubicin is known to be toxic to healthy cells. |
Note: The IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is for comparative purposes and is sourced from different studies.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy and toxicity of a drug are intrinsically linked to its mechanism of action. This compound and Doxorubicin exert their anticancer effects through distinct signaling pathways.
This compound Signaling Pathway
This compound has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells.[1][8] Its mechanism involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, a key regulator of the DNA damage response.[9]
Caption: Signaling pathway of this compound leading to S-phase arrest and apoptosis.
Doxorubicin Signaling Pathway
Doxorubicin's primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA strand breaks. This triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. Its cardiotoxicity is a major concern and is linked to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.
Caption: Doxorubicin's mechanism of action leading to therapeutic effects and cardiotoxicity.
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, this section outlines the detailed methodologies for the key experiments cited in the comparison of this compound and Doxorubicin.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin). A control group with no drug is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[10][11][12][13]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. For cell cycle analysis, it is used to measure the DNA content of individual cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Harvesting: Cells are treated with the test compound for a specific duration. Both adherent and suspension cells are collected and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to preserve their cellular structure and permeabilize the cell membrane.
-
DNA Staining: The fixed cells are then treated with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.
-
Data Analysis: The data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Workflow Diagram:
Caption: Workflow for Western blot analysis of specific proteins.
Protocol:
-
Protein Extraction: Cells are lysed to release their proteins. The total protein concentration is determined using a protein assay.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color). The signal is captured on X-ray film or with a digital imager.
-
Data Analysis: The intensity of the bands on the blot is quantified to determine the relative abundance of the target protein.[8][18][19][20]
Conclusion and Future Directions
The preliminary in vitro data suggests that this compound exhibits a degree of selective cytotoxicity against cancer cells. However, the absence of in vivo efficacy and toxicity data makes a definitive assessment of its therapeutic window in comparison to the well-established, albeit toxic, chemotherapeutic agent Doxorubicin, impossible at this stage.
For a comprehensive evaluation of the therapeutic potential of this compound, future research must focus on:
-
In vivo efficacy studies in relevant animal models of cancer to determine its anti-tumor activity.
-
In vivo toxicity studies , including the determination of the maximum tolerated dose (MTD) and the lethal dose (LD50), to establish its safety profile.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, as well as its effect on the body over time.
Only through such rigorous preclinical evaluation can a true comparison of the therapeutic windows of this compound and Doxorubicin be made, ultimately informing its potential for further development as a novel anticancer agent.
References
- 1. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 4. atcc.org [atcc.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 20. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
validating the S-phase arrest phenotype with multiple cell cycle markers
A Researcher's Guide to Validating S-Phase Cell Cycle Arrest
The precise regulation of the cell cycle is fundamental to cellular health, and its dysregulation is a hallmark of diseases like cancer. The S phase, where DNA synthesis occurs, is a critical control point and a common target for therapeutic agents designed to halt cell proliferation. Inducing S-phase arrest is a key strategy in cancer therapy, but robustly validating this phenotype requires a multi-faceted approach. Relying on a single marker can be misleading; therefore, employing a combination of methods provides a more accurate and comprehensive understanding of the cellular state.
This guide compares common markers and methods used to validate S-phase arrest, providing researchers with the necessary data, protocols, and logical frameworks to confidently assess their experimental outcomes.
Comparison of Key S-Phase Arrest Markers
Validating an S-phase arrest requires assessing multiple cellular parameters, from DNA content to the expression of key regulatory proteins. Each marker offers unique advantages and has specific limitations. A combination of these markers provides the most reliable validation.
| Marker/Method | Principle of Detection | Specificity | Pros | Cons |
| Propidium Iodide (PI) / DAPI | Intercalates stoichiometrically with DNA, allowing quantification of total DNA content per cell via flow cytometry.[1] | Cell Cycle Phase: Identifies cells in G1, S, or G2/M based on DNA amount (2n, 2n-4n, 4n). | - High-throughput and quantitative.[1]- Simple, well-established protocol.[2][3]- Provides a global overview of cell cycle distribution. | - Does not measure active DNA synthesis.[4]- Cannot distinguish between late S and G2 phases easily.- Cannot differentiate between arrested and slowly progressing S-phase cells. |
| EdU (5-ethynyl-2'-deoxyuridine) | A nucleoside analog of thymidine (B127349) incorporated into newly synthesized DNA. Detected via a mild "click chemistry" reaction with a fluorescent azide.[5][6] | Active DNA Synthesis: Directly labels cells actively replicating their DNA. | - Highly specific and sensitive.[7]- Milder detection protocol preserves cell morphology and epitopes for multiplexing.[5][6][7]- Faster protocol compared to BrdU.[6] | - Requires incubation with the labeling reagent.- Can be cytotoxic with long exposure times. |
| BrdU (5-bromo-2'-deoxyuridine) | A nucleoside analog of thymidine incorporated into newly synthesized DNA. Detected via an antibody that requires harsh DNA denaturation for access.[7] | Active DNA Synthesis: Directly labels cells actively replicating their DNA. | - Gold standard with extensive validation.[7]- Provides precise temporal resolution of DNA synthesis.[7] | - Harsh DNA denaturation can destroy cell morphology and other protein epitopes, making co-staining difficult.[5][7]- Longer, more complex protocol than EdU.[5] |
| PCNA (Proliferating Cell Nuclear Antigen) | A protein that acts as a sliding clamp for DNA polymerase δ and is essential for DNA replication.[8][9] Its expression increases in late G1 and peaks in S phase.[8] | Proliferation/S-Phase: Marks proliferating cells; expression is highest during S phase. | - Endogenous protein marker, no cell labeling required.- Can be detected by Western blot or immunofluorescence.[9] | - Not exclusively expressed in S phase; also involved in DNA repair.[9]- Expression levels may not directly correlate with the rate of DNA synthesis. |
| Cyclin A2 | A regulatory protein that complexes with CDK2 to drive progression through S phase and with CDK1 to promote entry into mitosis.[8][10] | S/G2 Phase: Accumulates upon S-phase entry and is degraded during mitosis.[8][10] | - Endogenous marker reflecting the state of the cell cycle machinery.- Good indicator of S and G2 populations.[8] | - Not exclusively an S-phase marker; levels are also high in G2.[8]- Requires specific antibodies for detection. |
Visualizing the Mechanisms and Methods
The ATR-Chk1 Signaling Pathway in S-Phase Arrest
Replication stress, caused by DNA damage or the depletion of nucleotides, activates the intra-S-phase checkpoint. A primary pathway governing this response is the ATR-Chk1 axis, which slows DNA replication and prevents entry into mitosis to allow time for repair.[11][12] The kinase ATR is activated by stalled replication forks and phosphorylates its downstream target, Chk1.[13][14] Activated Chk1 then phosphorylates and inactivates the phosphatase Cdc25A, leading to the inhibition of CDK2, a key driver of S-phase progression.[11]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 8. cusabio.com [cusabio.com]
- 9. Analysis of proliferating cell nuclear antigen (PCNA) associated with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The DNA crosslink‐induced S‐phase checkpoint depends on ATR–CHK1 and ATR–NBS1–FANCD2 pathways | The EMBO Journal [link.springer.com]
- 14. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Dcpe Hydrochloride's Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the apoptotic pathway induced by 2,3-Dcpe hydrochloride, a novel small molecule with anticancer properties. Its performance is objectively compared with established chemotherapeutic agents, Doxorubicin and Cisplatin, supported by experimental data.
Introduction to this compound
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride (this compound) is a synthetic compound that has demonstrated potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cells, particularly in colorectal cancer.[1][2] Understanding its specific apoptotic mechanism is crucial for its development as a potential therapeutic agent. This guide delves into the molecular intricacies of this compound-induced apoptosis and contrasts it with the well-characterized pathways of Doxorubicin and Cisplatin, as well as the related JNK signaling pathway.
Mechanism of Action: The Apoptotic Pathway of this compound
This compound primarily triggers the intrinsic apoptotic pathway, a process initiated from within the cell in response to stress, such as DNA damage. The key events in this pathway are:
-
Induction of DNA Damage : this compound causes DNA damage, which acts as an initial trigger for the apoptotic cascade.[1][3] This damage leads to the activation of the DNA damage response (DDR) pathway.
-
Activation of ATM/ATR Signaling : The DDR activates the Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases like Chk1, leading to S-phase cell cycle arrest.[1][3] While this cell cycle arrest is a prominent effect, studies have shown that inhibition of ATM/ATR has a limited impact on the eventual induction of apoptosis by this compound, suggesting that the apoptotic signaling branches off or can be activated independently of a prolonged S-phase arrest.[1][3]
-
Downregulation of Bcl-xL : A critical step in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-xL.[2] Bcl-xL normally functions to prevent the release of pro-apoptotic factors from the mitochondria. Its downregulation sensitizes the cell to apoptotic stimuli.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The reduction in Bcl-xL, coupled with the activation of pro-apoptotic Bcl-2 family members, leads to MOMP and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Caspase Activation Cascade : In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Studies have also shown the cleavage of caspase-8, suggesting a potential crosstalk with the extrinsic pathway, although the primary mechanism appears to be intrinsic.[1][2]
Comparative Analysis with Other Apoptotic Inducers
Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. This triggers a p53-dependent apoptotic pathway.[4][5] In contrast to this compound, Doxorubicin's mechanism is more directly tied to severe DNA damage and p53 activation. While both converge on the mitochondrial pathway, the upstream signaling differs significantly.
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that induces apoptosis primarily by forming DNA adducts, leading to DNA damage and the activation of the DDR.[6][7] Similar to this compound, this activates the intrinsic apoptotic pathway, involving mitochondrial dysfunction and caspase activation. However, the nature of the DNA damage (inter- and intra-strand crosslinks) is different from the damage induced by this compound, which may lead to variations in the recruitment and activation of specific DDR proteins.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) pathway that can be activated by various cellular stresses and is a key regulator of apoptosis. JNK can be activated in response to DNA damage and can promote apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins, such as Bim and Bcl-2 itself, thereby promoting the mitochondrial apoptotic pathway. While not the primary described pathway for this compound, the JNK pathway represents a common and alternative route for apoptosis induction that often crosstalks with the ATM/ATR pathway.
Quantitative Comparison of Apoptotic Induction
Disclaimer : The following quantitative data is compiled from different studies. A direct, side-by-side comparison of the apoptotic effects of this compound with Doxorubicin and Cisplatin in the same cell line and under the same experimental conditions was not available in the reviewed literature. Therefore, while this data provides a general comparison of their potencies, direct quantitative comparisons should be interpreted with caution due to potential variations in experimental methodologies.
Table 1: IC50 Values for Cell Viability in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | LoVo (Colon Cancer) | 0.89 | [2] |
| DLD-1 (Colon Cancer) | 1.95 | [2] | |
| H1299 (Lung Cancer) | 2.24 | [2] | |
| A549 (Lung Cancer) | 2.69 | [2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 8.306 | [8] |
| MDA-MB-231 (Breast Cancer) | 6.602 | [8] | |
| BFTC-905 (Bladder Cancer) | 2.3 | [9] | |
| Cisplatin | BxPC-3 (Pancreatic Cancer) | 5.96 | [10] |
| A549/CR (Cisplatin-Resistant Lung Cancer) | >50 | [7] |
Table 2: Induction of Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells | Reference |
| This compound | DLD-1 | 3.3 | ~35% | [1] |
| Doxorubicin | MOLM-13 (Leukemia) | 0.5 | ~30% (Early Apoptosis) | [5] |
| Cisplatin | A549/CR | 25 | 11.47% | [7] |
Table 3: Caspase-3 Activation
| Compound | Cell Line | Treatment | Fold Change in Caspase-3 Activity | Reference |
| This compound | DLD-1 | 20 µM, 24h | Cleavage Observed | [1] |
| Doxorubicin | P7 Mouse Hearts | 10 mg/kg, 24h | ~3-fold increase | [11] |
| Cisplatin | BxPC-3 | 50 µM, 18h | Cleavage Observed | [10] |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation :
-
Induce apoptosis in your target cells using this compound or other compounds at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest cells (for adherent cells, use trypsinization) and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Interpretation:
-
Annexin V(-) / PI(-) : Viable cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
-
Western Blotting for Apoptotic Proteins
This protocol is for the detection of key apoptotic proteins such as cleaved caspases and PARP.
-
Protein Extraction :
-
Treat cells as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-xL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mitochondrial Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation :
-
Harvest treated and untreated cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.
-
-
Western Blot Analysis :
-
Lyse the mitochondrial pellet.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform Western blotting as described above, loading equal amounts of protein from both fractions.
-
Probe the membrane with an antibody against cytochrome c.
-
Use a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions.
-
An increase in cytochrome c in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.
-
Visualizations
Caption: Apoptotic pathway of this compound.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a promising anticancer agent that induces apoptosis through the intrinsic mitochondrial pathway. Its mechanism, characterized by the induction of DNA damage, activation of the ATM/ATR pathway, downregulation of Bcl-xL, and subsequent caspase activation, shows both similarities and differences when compared to established chemotherapeutics like Doxorubicin and Cisplatin. The quantitative data, although compiled from various sources, suggests that this compound exhibits potent cytotoxic effects at low micromolar concentrations in several cancer cell lines. Further direct comparative studies are warranted to fully elucidate its therapeutic potential relative to current standard-of-care drugs. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the apoptotic effects of this compound and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Synergy of 2,3-Dcpe Hydrochloride and Paclitaxel: A Mechanistic Comparison and Guide for Future Research
A detailed analysis of the individual mechanisms of 2,3-Dcpe hydrochloride and paclitaxel (B517696) suggests a strong potential for synergistic anti-cancer activity. While direct experimental data on the combination index of these two compounds is not yet available in published literature, their distinct effects on different phases of the cell cycle provide a compelling rationale for their combined use in cancer therapy.
This guide provides a comparative overview of this compound and paclitaxel, summarizing their mechanisms of action and providing a hypothetical experimental framework for evaluating their combination index. This information is intended to support researchers and drug development professionals in designing future studies to explore this promising therapeutic strategy.
Individual Compound Profiles
A summary of the key characteristics and mechanisms of this compound and paclitaxel is presented below.
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | Induces DNA damage and S-phase cell cycle arrest.[1][2][3] | Stabilizes microtubules, leading to G2/M phase cell cycle arrest.[4][] |
| Key Signaling Pathway | Activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3] | Interferes with microtubule dynamics.[4][] |
| Reported Effects | Induces apoptosis and cell cycle arrest in colorectal cancer cells.[1][2] | Broad-spectrum antitumor activity, particularly in ovarian and breast cancers.[4] |
| Cell Cycle Target | S Phase[1][6] | G2/M Phase[4] |
Rationale for Combination Therapy
The distinct mechanisms of action of this compound and paclitaxel form a strong basis for expecting a synergistic interaction. This compound arrests cancer cells in the S phase of the cell cycle by inducing DNA damage.[1][2] Cells that survive this checkpoint may then be targeted by paclitaxel, which acts on the G2/M phase by stabilizing microtubules and preventing mitosis.[4] This sequential targeting of different cell cycle phases could lead to enhanced cancer cell killing and a lower likelihood of drug resistance.
Experimental Protocol for Combination Index (CI) Evaluation
To formally evaluate the synergistic, additive, or antagonistic effects of combining this compound and paclitaxel, a combination index (CI) analysis, such as the Chou-Talalay method, should be employed. The following is a generalized experimental protocol based on standard practices for such studies.[7]
1. Cell Culture:
-
Select appropriate cancer cell lines for the study.
-
Culture cells in recommended media and conditions.
2. Single-Agent Dose-Response Assays:
-
Treat cells with a range of concentrations of this compound and paclitaxel individually for a predetermined duration (e.g., 48 or 72 hours).
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug using a cell viability assay, such as the MTT assay.[8]
3. Combination Drug Assays:
-
Treat cells with combinations of this compound and paclitaxel at a constant ratio (e.g., based on their IC50 values) or at various fixed concentrations of one drug combined with a range of concentrations of the second drug.
-
Perform cell viability assays as in the single-agent studies.
4. Calculation of the Combination Index (CI):
-
Use software such as CompuSyn or CalcuSyn to calculate the CI values from the dose-response data.
-
The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Mechanisms and Workflow
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of this compound and a proposed experimental workflow for a combination study.
Caption: Signaling pathway of this compound leading to S phase arrest.
Caption: Experimental workflow for evaluating the combination index.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interaction between paclitaxel and 8-chloro-adenosine 3',5'-monophosphate in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of 2,3-Dcpe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent 2,3-Dcpe hydrochloride with other established therapeutic alternatives. The information is compiled from published research to facilitate an objective evaluation of its performance, supported by experimental data.
Introduction to this compound
This compound is a small molecule compound identified as a potential anti-cancer agent.[1][2] Its primary mechanism of action involves the induction of DNA damage, leading to S phase cell cycle arrest and apoptosis in cancer cells.[1][3][4] This activity is mediated through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3][4] The majority of publicly available research on this compound has been conducted in the DLD-1 human colon cancer cell line.
Disclaimer: The experimental data for this compound presented in this guide is based on a limited number of publicly available studies that appear to originate from a single research group or closely affiliated laboratories. Independent, multi-laboratory cross-validation data was not available at the time of this publication. The comparison with alternative drugs is therefore based on data from separate studies.
Comparative Analysis of Anti-Cancer Activity
To provide a comprehensive overview, the activity of this compound is compared with two well-established anti-cancer drugs that also induce DNA damage and cell cycle arrest: 5-Fluorouracil (5-FU) and Cisplatin .
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound, 5-FU, and Cisplatin on cancer cells.
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | DLD-1 (Colon Cancer) | 20 µM | Induces S phase arrest in a time-dependent manner.[1] | [1] |
| DLD-1 (Colon Cancer) | 20 µM | Increases phosphorylation of Chk1 (Ser317 and Ser345).[1] | [1] | |
| DLD-1 (Colon Cancer) | 20 µM | Decreases expression of Cdc25A in a time-dependent manner.[1] | [1] | |
| DLD-1 (Colon Cancer) | 20 µM | With ATM/ATR inhibitors (caffeine 2 mM or wortmannin (B1684655) 500 nM), S phase arrest is partially abrogated.[3][4] | [3][4] | |
| 5-Fluorouracil (5-FU) | Colon Cancer Cells | Varies | Induces S phase arrest.[1] | [1] |
| Cisplatin | Cancer Cells | Varies | Induces S phase arrest.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Drug Treatment (for this compound)
-
Cell Line: DLD-1 human colon cancer cells.
-
Culture Conditions: Cells are maintained in an exponential proliferation state.
-
Drug Preparation: this compound is dissolved in DMSO to create a 20 mM stock solution.
-
Treatment Protocol: DLD-1 cells are continuously exposed to 20 µM this compound for various durations (e.g., 8, 10, 12, 14, 16, 18, 24, and 32 hours) to study cell cycle arrest and protein expression. DMSO alone is used as a control. For inhibitor studies, cells are pretreated with 500 nM wortmannin or 2 mM caffeine (B1668208) for 2 hours before the addition of 20 µM this compound.[1]
Flow Cytometry for Cell Cycle Analysis
-
Cell Collection: Adherent cells are trypsinized, and suspended cells are collected. The cells are then pooled and centrifuged.
-
Fixation: Cells are fixed in 70% ethanol (B145695) overnight at 4°C.
-
Staining: Cells are stained with propidium (B1200493) iodide for DNA content analysis.
-
Analysis: Flow cytometry is performed to determine the distribution of cells in different phases of the cell cycle.[1]
Western Blotting
-
Cell Lysis: DLD-1 cells are rinsed with ice-cold PBS and lysed in Laemmli lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto a polyacrylamide gel, resolved by SDS-PAGE, and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against target proteins (e.g., p-Chk1, Chk1, Chk2, Cdc25A) and then with appropriate secondary antibodies.
-
Detection: Protein bands are visualized using a suitable detection method.[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced S phase arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after treatment.
Conclusion
This compound shows promise as an anti-cancer agent by inducing DNA damage and subsequent S phase arrest and apoptosis in colon cancer cells. Its mechanism of action through the ATM/ATR-Chk1-Cdc25A pathway is a key area of its characterization. However, for a comprehensive validation of its efficacy and potential as a therapeutic agent, further studies from independent laboratories are essential. This guide provides a foundational comparison based on currently available data to aid researchers in their evaluation of this compound.
References
- 1. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule 2,3-DCPE induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 2,3-Dcpe Hydrochloride and Standard Chemotherapies in Orthotopic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of the novel small molecule 2,3-Dcpe hydrochloride against established chemotherapy regimens, specifically FOLFOX and FOLFIRI, in the context of orthotopic cancer models. While in vivo efficacy data for this compound in orthotopic models is not currently available in published literature, this guide summarizes its known mechanism of action from in vitro studies and presents a framework for its potential evaluation. This is contrasted with the well-documented in vivo performance of standard-of-care chemotherapies for colorectal cancer.
Executive Summary
This compound has demonstrated promising anti-cancer properties in vitro, primarily in colon cancer cell lines. Its mechanism centers on the induction of DNA damage and S-phase cell cycle arrest, leading to apoptosis. Standard chemotherapies like FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan) have well-established efficacy in orthotopic colorectal cancer models, demonstrating significant tumor growth inhibition and prolonged survival. This guide presents a side-by-side comparison to highlight the therapeutic potential of this compound and to provide a basis for future pre-clinical study design.
Data Presentation: Comparative Efficacy
As there is no available in vivo data for this compound in orthotopic models, a direct quantitative comparison is not possible. The following tables summarize the in vitro activity of this compound and the in vivo efficacy of standard chemotherapy regimens in orthotopic colorectal cancer models.
Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Key Molecular Effects | Reference |
| DLD-1 | ~20 | Induces S-phase arrest, upregulates p-H2A.X (DNA damage marker), increases p-Chk1, and decreases Cdc25A. | [1] |
| LoVo | Not Specified | Induces apoptosis. | |
| HCT-116 | Not Specified | Induces apoptosis. |
Table 2: In Vivo Efficacy of FOLFOX and FOLFIRI in Orthotopic Colorectal Cancer Mouse Models
| Treatment Regimen | Mouse Model | Cancer Cell Line | Key Efficacy Outcomes | Reference |
| FOLFOX | BALB/c mice | CT-26 (murine colon carcinoma) | Significantly inhibited tumor development (83.94% inhibition rate in males, 82.65% in females). | [2] |
| FOLFIRI | Nude mice | HCT-116-GFP (human colon cancer) | Significantly prolonged survival and inhibited tumor growth and metastasis. | [3][4] |
| FOLFIRI | Nude mice (Patient-Derived Orthotopic Xenograft) | Primary human colorectal cancer | Inhibited tumor growth (Tumor volume ratio of 3.93 vs. 6.32 for control). | [5] |
| 5-Fluorouracil (B62378) | Nude mice | HCT-116 | Inhibited orthotopic tumor growth by 33.30%. | [6] |
| Oxaliplatin | N/A | N/A | Demonstrated activity against 6 of 8 colorectal cancer cell lines in preclinical studies. | [7] |
| Irinotecan (B1672180) | Immunocompetent mice | MC38 (murine colon adenocarcinoma) | Encapsulated irinotecan showed improved efficacy and survival compared to free drug. | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for orthotopic cancer models.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound
-
Cell Culture: DLD-1 human colorectal adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT/XTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. Cell viability is assessed using a standard MTT or XTT assay to determine the IC50 value.
-
Cell Cycle Analysis: DLD-1 cells are treated with 20 µM this compound for various time points (e.g., 0, 12, 24, 48 hours). Cells are then harvested, fixed in ethanol, stained with propidium (B1200493) iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
-
Western Blot Analysis: Cells are treated with this compound, and protein lysates are collected. Western blotting is performed to detect the expression levels of key proteins in the DNA damage and cell cycle pathways, such as p-H2A.X, p-ATM/ATR, p-Chk1, and Cdc25A.[1]
Protocol 2: Proposed In Vivo Efficacy Study of this compound in an Orthotopic Colon Cancer Model
This protocol is a proposed framework based on standard practices for establishing and evaluating therapies in orthotopic colorectal cancer models.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Line: HCT-116 human colon cancer cells, stably expressing luciferase for in vivo imaging, are used.
-
Orthotopic Implantation:
-
Mice are anesthetized, and a small abdominal incision is made.
-
The cecum is exteriorized, and 1x10^6 HCT-116-luc cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected into the cecal wall.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
-
Tumor Monitoring: Tumor growth is monitored weekly using an in vivo imaging system (IVIS) to measure bioluminescence.
-
Treatment:
-
Once tumors are established (e.g., a detectable bioluminescent signal), mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline, i.p.)
-
This compound (dose and schedule to be determined by maximum tolerated dose studies, e.g., X mg/kg, i.p., daily)
-
Positive control: FOLFOX or FOLFIRI regimen.
-
-
-
Efficacy Evaluation:
-
Tumor growth is monitored by bioluminescence imaging throughout the study.
-
Animal body weight is recorded twice weekly as a measure of toxicity.
-
At the end of the study (e.g., 4-6 weeks or when control tumors reach a certain size), mice are euthanized.
-
Primary tumors are excised and weighed.
-
Metastatic lesions in organs such as the liver and lymph nodes are assessed.
-
A separate cohort of mice is used for survival studies, where the endpoint is humane euthanasia due to tumor burden or morbidity.
-
Protocol 3: Standard FOLFOX and FOLFIRI Regimens in Orthotopic Mouse Models
-
FOLFOX Regimen: A commonly used regimen involves intraperitoneal (i.p.) injections of 5-Fluorouracil (e.g., 50 mg/kg) and Oxaliplatin (e.g., 10 mg/kg) on a weekly or bi-weekly schedule.[2]
-
FOLFIRI Regimen: A typical FOLFIRI regimen in mice includes i.p. administration of Irinotecan (e.g., 50 mg/kg), 5-Fluorouracil (e.g., 50 mg/kg), and Leucovorin (e.g., 50 mg/kg), often administered on a cyclical schedule.[3][4]
Comparison of Alternatives
| Feature | This compound | FOLFOX (5-FU, Leucovorin, Oxaliplatin) | FOLFIRI (5-FU, Leucovorin, Irinotecan) |
| Mechanism of Action | Induces DNA damage and S-phase arrest via the ATM/ATR-Chk1-Cdc25A pathway, leading to apoptosis.[1] | 5-FU: Inhibits thymidylate synthase, disrupting DNA synthesis. Oxaliplatin: Forms platinum-DNA adducts, inhibiting DNA replication and transcription. | 5-FU: As above. Irinotecan: A topoisomerase I inhibitor, leading to DNA strand breaks. |
| In Vivo Efficacy (Orthotopic) | Data not available. | Significant tumor growth inhibition and reduced metastasis in colorectal cancer models.[2] | Significant tumor growth inhibition, prolonged survival, and reduced metastasis in colorectal cancer models.[3][4][5] |
| Potential Advantages | As a novel small molecule, it may have a different toxicity profile and could potentially overcome resistance to standard chemotherapies. | Established clinical efficacy and a well-understood toxicity profile. | Established clinical efficacy, particularly in patients who have progressed on oxaliplatin-based regimens. |
| Potential Disadvantages | Lack of in vivo data, unknown toxicity profile, and efficacy in a complex tumor microenvironment. | Neurotoxicity (from oxaliplatin), myelosuppression, and gastrointestinal toxicity are common side effects. | Diarrhea and neutropenia (from irinotecan) are significant dose-limiting toxicities. |
| Development Stage | Pre-clinical (in vitro). | Clinically approved and widely used. | Clinically approved and widely used. |
Conclusion
This compound presents an interesting pre-clinical candidate for the treatment of colorectal cancer based on its in vitro mechanism of action. However, its in vivo efficacy in clinically relevant orthotopic models remains to be determined. The established efficacy of standard-of-care regimens like FOLFOX and FOLFIRI in these models provides a robust benchmark for the future evaluation of novel compounds like this compound. Further pre-clinical studies, following the proposed experimental workflow, are essential to ascertain the therapeutic potential of this compound and its potential role in the landscape of colorectal cancer treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combination of 5-FU, Leucovorin and CPT-11 (FOLFIRI) Prolongs Survival through Inhibition of Metastasis in an Orthotopic Model of Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. Combination of Trabectedin With Irinotecan, Leucovorin and 5-Fluorouracil Arrests Primary Colorectal Cancer in an Imageable Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 6. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Improved Efficacy and Reduced Toxicity Using a Custom-Designed Irinotecan-Delivering Silicasome for Orthotopic Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dcpe Hydrochloride
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,3-Dcpe hydrochloride, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Initial Assessment and Containment:
-
Evaluate the quantity of the waste material.
-
Ensure that the compound is in a sealed, clearly labeled container. The label should include the full chemical name: "this compound".
-
-
Consult Safety Data Sheet (SDS) and Local Regulations:
-
Always refer to the manufacturer's Safety Data Sheet (SDS) for the most specific disposal recommendations.[1]
-
Be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Improper mixing can lead to hazardous reactions.
-
-
Packaging for Disposal:
-
Place the sealed primary container into a larger, durable, and leak-proof secondary container.
-
Add absorbent, non-reactive material (e.g., vermiculite) around the primary container to cushion it and absorb any potential leaks.
-
Securely seal the secondary container.
-
-
Labeling for Transport:
-
Affix a hazardous waste label to the outer container. This label must clearly identify the contents, associated hazards, and the accumulation start date.
-
-
Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate:
-
Alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, put on all required PPE as detailed in the table above.
-
-
Contain and Clean the Spill:
-
Cover the spill with an inert, absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable decontamination solution, followed by water.
-
-
Dispose of Cleanup Materials:
-
All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be treated as hazardous waste and disposed of according to the protocol outlined above.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2,3-Dcpe Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 2,3-Dcpe hydrochloride, including personal protective equipment (PPE) requirements, procedural guidance, and disposal plans.
Hazard Summary
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Adherence to strict safety protocols is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on established safety data sheets and general best practices for handling hazardous chemicals.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation[1]. |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield should be worn where splashing is a risk. | To protect against serious eye irritation from splashes or dust[1]. |
| Skin & Body Protection | Laboratory coat. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter is required. | To prevent respiratory tract irritation[1]. |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation
-
1.1. Training: Ensure all personnel handling the substance are trained on its hazards and the procedures outlined in this document and the Safety Data Sheet (SDS).
-
1.2. Emergency Preparedness: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.
-
1.3. Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2].
-
1.4. Assemble PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.
2. Handling the Compound
-
2.1. Grounding: For powdered forms, ground equipment to prevent static discharge.
-
2.2. Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
2.3. Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is conducted within a fume hood.
-
2.4. Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors[1].
-
2.5. Post-Handling: After handling, wash hands thoroughly with soap and water.
3. Storage
-
3.1. Container: Keep the container tightly sealed when not in use.
-
3.2. Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Spill Management
-
4.1. Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
4.2. Ventilation: Ensure the area is well-ventilated.
-
4.3. Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
4.4. Collection: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.
-
4.5. Decontamination: Clean the spill area with a suitable decontamination solution.
5. Disposal
-
5.1. Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
5.2. Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
